Ethyl levulinate
Description
Structure
3D Structure
Propriétés
IUPAC Name |
ethyl 4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-10-7(9)5-4-6(2)8/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEONFUTDYJSNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047058 | |
| Record name | Ethyl levulinate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, colourless to pale yellow liquid with apple odour | |
| Record name | Ethyl levulinate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040433 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | Ethyl levulinate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/465/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
93.00 to 94.00 °C. @ 18.00 mm Hg | |
| Record name | Ethyl levulinate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040433 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water and alcohol, 1 ml in 1 ml 95% alcohol (in ethanol) | |
| Record name | Ethyl levulinate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/465/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.009-1.014 | |
| Record name | Ethyl levulinate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/465/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
539-88-8 | |
| Record name | Ethyl levulinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=539-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl levulinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL LEVULINATE | |
| Source | DTP/NCI | |
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| Record name | ETHYL LEVULINATE | |
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| Record name | Pentanoic acid, 4-oxo-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl levulinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-oxovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL LEVULINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BU24CSS2G | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl levulinate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040433 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Ethyl levulinate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040433 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
From Biomass to Biofuel: A Technical Guide to the Synthesis of Ethyl Levulinate
An In-depth Examination of the Core Mechanisms, Experimental Protocols, and Catalytic Strategies for the Production of Ethyl Levulinate from Lignocellulosic Biomass.
This compound, a promising green solvent and biofuel additive, can be sustainably produced from lignocellulosic biomass, the most abundant and non-edible biomass on Earth. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying reaction mechanisms, summarizing key quantitative data from recent studies, and outlining experimental protocols. The content is tailored for researchers, scientists, and professionals in the field of drug development and green chemistry, offering a foundational understanding for further innovation.
The Core Mechanism: A Multi-Step Conversion Process
The synthesis of this compound from lignocellulosic biomass is a cascade of chemical transformations that begins with the deconstruction of complex biopolymers into simpler, reactive intermediates. The overall process can be broadly categorized into three main stages:
-
Hydrolysis of Lignocellulose: The primary components of lignocellulosic biomass, cellulose (B213188) and hemicellulose, are polysaccharides that must first be broken down into their constituent monosaccharides. This is typically achieved through acid-catalyzed hydrolysis, where protons attack the glycosidic bonds linking the sugar units. Cellulose yields glucose (a C6 sugar), while hemicellulose primarily produces xylose (a C5 sugar).
-
Dehydration to Furanic Compounds: The resulting sugars undergo acid-catalyzed dehydration to form furanic platform molecules. Glucose is dehydrated to 5-hydroxymethylfurfural (B1680220) (HMF), while xylose is converted to furfural (B47365).[1] These reactions involve the removal of three water molecules from the sugar backbone.
-
Conversion of Furanics to this compound: This final stage involves the conversion of HMF and furfural into this compound.
-
From HMF: The most direct route involves the acid-catalyzed alcoholysis of HMF in the presence of ethanol (B145695). This process typically proceeds through the formation of 5-ethoxymethylfurfural (EMF) as a key intermediate, which is then rehydrated and subsequently esterified to yield this compound.[2][3]
-
From Furfural: The conversion of furfural to this compound is a more complex pathway that involves an initial hydrogenation step to produce furfuryl alcohol.[4][5] The furfuryl alcohol then undergoes ethanolysis, catalyzed by an acid, to form this compound.[4][5] This pathway is particularly relevant as furfural can be a significant co-product in biomass processing.[4]
-
The overall reaction mechanism is a complex interplay of hydrolysis, dehydration, rehydration, and esterification reactions, often catalyzed by a single or a combination of acid catalysts. The efficiency of each step is highly dependent on the choice of catalyst, reaction conditions, and the nature of the lignocellulosic feedstock.
Quantitative Data Summary
The yield of this compound is influenced by a multitude of factors, including the type of biomass, the catalyst system, reaction temperature, and time. The following tables summarize quantitative data from various studies to provide a comparative overview of different approaches.
Table 1: this compound Yield from Various Lignocellulosic Feedstocks
| Feedstock | Catalyst | Temperature (°C) | Time (h) | This compound Yield (%) | Reference |
| Corn Cob | Sulfuric Acid | 176 | 6.75 | 29.2 | [6] |
| Sugarcane Bagasse | [TauIm][HSO4] (Ionic Liquid) | 190 | 1 | 59.0 | [7] |
| Oil Palm Empty Fruit Bunch | [HMIM][HSO4] (Ionic Liquid) | 160 (depolymerization) | 3 (depolymerization) | 11.61 | [8] |
| 90 (esterification) | 12 (esterification) | ||||
| Oil Palm Mesocarp Fiber | [HMIM][HSO4] (Ionic Liquid) | 160 (depolymerization) | 3 (depolymerization) | 13.54 | [8] |
| 90 (esterification) | 12 (esterification) |
Table 2: Catalytic Performance in the Conversion of Intermediates to this compound
| Substrate | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | This compound Yield (%) | Reference |
| Furfural | Sulfonated Hf-CPN/FA | - | - | 95.0 | 51.9 | [9] |
| Furfuryl Alcohol | Sulfonated Hf-CPN/GVL | - | - | 100 | 72.5 | [9] |
| Furfural | Zr-Al/SBA-15(30:10) | 180 | 3 | 92.8 | 71.4 (selectivity) | [10] |
| Furfuryl Alcohol | Nb/Ni@OMC | - | - | - | 83.0 | [11] |
| Levulinic Acid | UCC-S | 80 | 4 | - | 99.5 | [12] |
| Furfuryl Alcohol | UCC-S-Fe | 200 | 5 | - | 97.8 | [12] |
| Furfuryl Alcohol | SO4²⁻/TiO₂ | 125 | 2 | - | 74.6 | [5] |
| Levulinic Acid | Sulfonated Lignin-Based Carbon | Reflux | 5 | - | 84.3 | [13] |
Experimental Protocols
This section provides an overview of typical experimental procedures for the synthesis of this compound. The specific parameters will vary depending on the feedstock and catalyst used.
General Protocol for Acid-Catalyzed Ethanolysis of Lignocellulosic Biomass:
-
Feedstock Preparation: The lignocellulosic biomass (e.g., corn cob, sugarcane bagasse) is first washed, dried, and ground to a specific particle size to increase the surface area for reaction.
-
Reaction Setup: A known amount of the prepared biomass, a catalyst (e.g., sulfuric acid, solid acid catalyst), and a significant excess of ethanol are charged into a high-pressure batch reactor.
-
Reaction Conditions: The reactor is sealed and heated to the desired temperature (typically ranging from 150 to 200°C) with constant stirring. The reaction is allowed to proceed for a specified duration (ranging from a few hours to over 12 hours).
-
Product Separation and Analysis: After the reaction, the reactor is cooled to room temperature. The solid residue (unreacted biomass and catalyst) is separated from the liquid product mixture by filtration or centrifugation. The liquid phase, containing this compound, unreacted ethanol, and byproducts, is then analyzed using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the yield of this compound.
Protocol for the Esterification of Levulinic Acid to this compound:
-
Reactant Mixture: Levulinic acid, a molar excess of ethanol, and a catalyst (e.g., Amberlyst-15, sulfated silica) are combined in a round-bottom flask equipped with a reflux condenser.[14][15]
-
Reaction: The mixture is heated to the reflux temperature of ethanol (approximately 78°C) and stirred for a predetermined period (typically 1 to 5 hours).
-
Work-up: After the reaction is complete, the catalyst is removed by filtration. The excess ethanol is typically removed by rotary evaporation.
-
Purification and Analysis: The resulting crude product can be purified by distillation or column chromatography. The purity and yield of the this compound are determined by GC or NMR spectroscopy.
The Role of Catalysis
The choice of catalyst is paramount in the synthesis of this compound, influencing both the reaction rate and selectivity.
-
Homogeneous Acid Catalysts: Mineral acids like sulfuric acid are effective but pose challenges in terms of separation, recovery, and equipment corrosion.[6]
-
Heterogeneous Solid Acid Catalysts: These catalysts, such as zeolites, ion-exchange resins (e.g., Amberlyst-15), and sulfated metal oxides, offer advantages in terms of easy separation and reusability.[4][5][14] Their performance is often linked to their acidity (both Brønsted and Lewis acid sites) and porous structure.
-
Bifunctional Catalysts: Catalysts possessing both Brønsted and Lewis acid sites have shown great promise.[9][10] Brønsted acids are effective for hydrolysis and esterification, while Lewis acids can facilitate isomerization and other key transformations. The ratio of Lewis to Brønsted acid sites can be tuned to optimize the overall yield of this compound.[9][10]
-
Ionic Liquids: Ionic liquids, particularly those with acidic functionalities, have emerged as effective and "green" catalysts and solvents for biomass conversion.[7][8] They can efficiently dissolve cellulose and facilitate the subsequent conversion steps under relatively mild conditions.
Conclusion and Future Outlook
The synthesis of this compound from lignocellulosic biomass represents a significant advancement in the pursuit of sustainable biofuels and chemicals. While substantial progress has been made in understanding the reaction mechanisms and developing effective catalytic systems, challenges remain in terms of process optimization, cost reduction, and catalyst stability. Future research will likely focus on the development of more robust and selective catalysts, the integration of separation and reaction steps to improve process efficiency, and the utilization of a wider range of lignocellulosic feedstocks. The continued innovation in this field holds the key to unlocking the full potential of biomass as a renewable resource for a greener chemical industry.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Conversion of furfuryl alcohol into this compound using solid acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conversion of biomass-derived furfuryl alcohol into this compound catalyzed by solid acid in ethanol :: BioResources [bioresources.cnr.ncsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cascade conversion of furfural to fuel bioadditive this compound over bifunctional zirconium-based catalysts [ideas.repec.org]
- 11. Catalytic one-pot conversion of biomass-derived furfural to this compound over bifunctional Nb/Ni@OMC [ideas.repec.org]
- 12. aidic.it [aidic.it]
- 13. cetjournal.it [cetjournal.it]
- 14. Esterification of Levulinic Acid to this compound over Amberlyst-15 in Flow: Systematic Kinetic Model Discrimination and Parameter Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ukm.my [ukm.my]
physicochemical properties of ethyl levulinate for solvent applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl levulinate (EL) is a bio-based platform chemical gaining significant attention as a sustainable and versatile solvent.[1][2] Derived from levulinic acid, which can be produced from the acid-catalyzed hydrolysis of renewable biomass, this compound is an ester with the chemical formula CH₃C(O)CH₂CH₂C(O)OC₂H₅.[3][4] Its favorable properties, including low toxicity, high biodegradability, and excellent solvency for a wide range of substances, position it as an environmentally friendly alternative to conventional petroleum-based solvents.[1][5] This technical guide provides an in-depth overview of the core physicochemical properties of this compound relevant to its applications in research, particularly in the pharmaceutical and chemical industries.[6][7]
This compound's unique structure, containing both a ketone and an ester functional group, allows it to dissolve a variety of polar and nonpolar compounds, making it a valuable component in formulations for coatings, adhesives, and cleaning products.[5][8] In the context of drug development, it is being investigated as a green solvent for active pharmaceutical ingredient (API) synthesis and as an excipient in drug formulations to enhance solubility and bioavailability.[6][9] Its classification as a safer solvent and its alignment with the principles of green chemistry further underscore its potential in creating more sustainable chemical processes.[10][11]
Physicochemical Properties of this compound
The following tables summarize the key physicochemical properties of this compound, compiled from various sources. These properties are crucial for evaluating its performance as a solvent in diverse applications.
Table 1: General and Physical Properties
| Property | Value | References |
| Molecular Formula | C₇H₁₂O₃ | [9][12] |
| Molecular Weight | 144.17 g/mol | [9][13] |
| Appearance | Colorless to pale yellow liquid | [9] |
| Odor | Fruity, sweet, apple-like | [12][14] |
| Density | 1.012 - 1.016 g/mL at 20-25 °C | [8][10][14] |
| Boiling Point | 205-206 °C at 760 mmHg | [8][13] |
| 93-94 °C at 18 mmHg | [10][14] | |
| Melting/Freezing Point | < -60 °C | [8][15] |
| Refractive Index (n20/D) | 1.420 - 1.425 | [16] |
| Vapor Pressure | 0.0117 kPa (0.088 mmHg) at 20 °C | [8] |
| 11 Pa at 25 °C | [12][14] | |
| Viscosity | Not explicitly found, but described as a liquid with low viscosity | |
| Surface Tension | 33.25 mN/m at 293.15 K | [12][14] |
Table 2: Solubility and Solvent-Related Properties
| Property | Value | References |
| Solubility in Water | 170.7 g/L at 20 °C; Freely soluble | [8][14] |
| Solubility in Organic Solvents | Miscible with alcohol and most organic solvents | [13][16][15] |
| Partition Coefficient (log P) | 0.324 at 20 °C | [8][14] |
| Hansen Solubility Parameters | Not explicitly found in searches, but experimental methods for determination are available. | |
| Evaporation Rate (n-Butyl Acetate = 1) | < 0.01 | [8] |
Table 3: Safety and Flammability Properties
| Property | Value | References |
| Flash Point | 90 - 94 °C (Closed Cup) | [8][15][17] |
| Auto-ignition Temperature | Not available | [18] |
| Toxicity | Low toxicity, Non-genotoxic | [5][19] |
| Oral LD50 (rat) | >5000 mg/kg | [20] |
| Dermal LD50 (rabbit) | >5000 mg/kg | [20] |
| Hazard Statements | Causes skin, eye, and respiratory irritation | [21] |
Experimental Protocols for Property Determination
The determination of the physicochemical properties of solvents like this compound is governed by standardized experimental protocols. The following section outlines the general methodologies for measuring some of the key properties listed above, based on internationally recognized standards such as those from ASTM International and the Organisation for Economic Co-operation and Development (OECD).
1. Density Determination
-
Principle: The density of a liquid is its mass per unit volume.
-
Methodology (based on ASTM D4052/D7777): [15][17]
-
Apparatus: A digital density meter with an oscillating U-tube is used.[17]
-
Calibration: The instrument is calibrated with two reference standards of known density, typically dry air and freshly distilled water.
-
Sample Introduction: A small volume of the this compound sample is introduced into the thermostated U-tube, ensuring no air bubbles are present.[21]
-
Measurement: The instrument measures the change in the oscillation period of the U-tube caused by the mass of the sample. This period is then used to calculate the density of the sample.
-
Temperature Control: The temperature of the sample is precisely controlled during the measurement, as density is temperature-dependent.
-
2. Viscosity Measurement
-
Principle: Viscosity is a measure of a fluid's resistance to flow.
-
Methodology (based on Ostwald or Ubbelohde viscometer): [1][22]
-
Apparatus: A glass capillary viscometer (e.g., Ostwald or Ubbelohde type) and a constant temperature water bath are required.[1][22]
-
Procedure: a. A known volume of this compound is introduced into the viscometer. b. The viscometer is placed vertically in a temperature-controlled water bath to allow the sample to reach thermal equilibrium.[3] c. The liquid is drawn up through the capillary to a point above the upper timing mark. d. The time taken for the liquid to flow between the upper and lower timing marks is measured using a stopwatch.
-
Calculation: The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the liquid at the same temperature.[1]
-
3. Flash Point Determination
-
Principle: The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source.
-
Methodology (based on Pensky-Martens Closed Cup Tester - ASTM D93):
-
Apparatus: A closed-cup flash point tester, which consists of a test cup with a lid that can be opened to introduce an ignition source.
-
Procedure: a. The sample of this compound is placed in the test cup. b. The sample is heated at a slow, constant rate with continuous stirring. c. At regular temperature intervals, an ignition source is directed into the cup.
-
Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a brief flash.
-
4. Hansen Solubility Parameter (HSP) Determination
-
Principle: HSPs are used to predict the solubility of a material in a given solvent. They are based on the idea that "like dissolves like" and are divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).
-
Methodology (Experimental Determination): [9][20]
-
Solvent Selection: A set of well-characterized solvents with known HSPs is selected.
-
Solubility Testing: The solubility of a solute (or the swelling of a polymer) is tested in each of the selected solvents. The results are typically scored on a binary scale (soluble/insoluble) or a graded scale.[9]
-
Data Analysis: The solubility data is entered into a software program (e.g., HSPiP). The software calculates the HSP sphere for the solute that best separates the "good" solvents from the "poor" solvents. The center of this sphere represents the HSP of the solute.[6]
-
Applications and Workflows in Drug Development and Chemical Synthesis
This compound's favorable properties make it a promising solvent in various stages of pharmaceutical development and chemical synthesis.
Logical Relationship of Properties to Applications
The utility of this compound as a solvent is a direct consequence of its physicochemical properties. The following diagram illustrates these relationships.
Caption: Relationship between key properties of this compound and its applications.
Experimental Workflow: Synthesis of this compound
This compound is typically synthesized via the esterification of levulinic acid with ethanol, often using an acid catalyst. This process is a cornerstone of its production as a green solvent.[23][24]
Caption: A generalized workflow for the synthesis of this compound.
Safety and Handling
While this compound is considered to have low toxicity, appropriate safety precautions should always be taken in a laboratory setting.[5]
-
Health Hazards: It may cause skin, eye, and respiratory tract irritation.[17][21]
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[21] Avoid contact with eyes, skin, and clothing.[17]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place, away from heat, sparks, and open flames.[18]
-
Incompatibilities: Avoid strong oxidizing agents and strong bases.[17]
-
Fire Hazards: this compound is a combustible liquid. Use appropriate extinguishing media such as water spray, dry chemical, carbon dioxide, or foam.[17][18]
Conclusion
This compound presents a compelling profile as a green and versatile solvent for a multitude of applications, including those in the demanding fields of pharmaceutical and chemical research. Its favorable physicochemical properties, coupled with its renewable origin and low toxicity, make it an attractive alternative to traditional, often hazardous, solvents. This guide provides a foundational understanding of its key characteristics and the standardized methods for their evaluation, empowering researchers and professionals to effectively harness the potential of this compound in their work. As the push for sustainable chemistry continues, the role of bio-based solvents like this compound is expected to grow, driving innovation in drug development and beyond.
References
- 1. Virtual Labs [pcv-amrt.vlabs.ac.in]
- 2. researchgate.net [researchgate.net]
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- 4. Esterification of Levulinic Acid to this compound over Amberlyst-15 in Flow: Systematic Kinetic Model Discrimination and Parameter Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jdkintermediates.com [jdkintermediates.com]
- 8. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]
- 9. researchgate.net [researchgate.net]
- 10. Virtual Labs [pcv-amrt.vlabs.ac.in]
- 11. store.astm.org [store.astm.org]
- 12. kinampark.com [kinampark.com]
- 13. store.astm.org [store.astm.org]
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- 15. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 16. oecd.org [oecd.org]
- 17. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
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- 19. researchgate.net [researchgate.net]
- 20. kinampark.com [kinampark.com]
- 21. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]
- 22. users.metu.edu.tr [users.metu.edu.tr]
- 23. A Green Chemistry Approach to Catalytic Synthesis of this compound [mdpi.com]
- 24. weier-hk.oss-cn-hongkong.aliyuncs.com [weier-hk.oss-cn-hongkong.aliyuncs.com]
Ethyl Levulinate: A Versatile Platform for Advanced Fine Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the global shift towards sustainable chemical production, biomass-derived platform molecules are emerging as cornerstones for the development of green and efficient synthetic routes. Among these, ethyl levulinate (EL), a derivative of levulinic acid, stands out as a remarkably versatile and promising building block. Its unique bifunctional nature, possessing both an ester and a ketone group, opens a gateway to a diverse array of valuable fine chemicals and pharmaceutical intermediates. This technical guide provides a comprehensive overview of the synthesis of this compound and its catalytic valorization into key chemical entities, complete with detailed experimental protocols, quantitative data, and process visualizations to empower researchers in the fields of chemistry and drug development.
Synthesis of this compound: From Biomass to Platform Chemical
This compound is primarily synthesized through the esterification of levulinic acid or the direct alcoholysis of biomass-derived precursors like furfuryl alcohol. These processes are typically catalyzed by solid acid catalysts, offering advantages in terms of reusability and reduced environmental impact.
From Levulinic Acid
The esterification of levulinic acid with ethanol (B145695) is a straightforward and high-yielding route to this compound.
Table 1: Synthesis of this compound from Levulinic Acid
| Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Time (h) | EL Yield (mol%) | Reference |
| Sulfonated Carbon Cryogel (UCC-S) | 10 | 80 | 4 | 99.5 | [1][2] |
| Zirconium Exchanged Phosphotungstic Acid | - | 120 | 2 | - | [3] |
From Furfuryl Alcohol
The conversion of furfuryl alcohol, which can be readily obtained from the hydrogenation of furfural, represents an economically attractive pathway to this compound.[4]
Table 2: Synthesis of this compound from Furfuryl Alcohol
| Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Time (h) | EL Yield (mol%) | Reference |
| Glucose-Derived Carbonaceous Catalyst (GCC) | 2.5 | 150 | 1 | 67.1 | [5] |
| Fe-doped Sulfonated Carbon Cryogel (UCC-S-Fe) | 20 | 200 | 5 | 97.8 | [1][2] |
| 5-Sulfosalicylic acid (5-SSA) in DES | - | 110 | 1.5 | 88.17 | [6] |
Experimental Protocol: Synthesis of this compound from Furfuryl Alcohol using a Glucose-Derived Carbonaceous Catalyst
Catalyst Preparation:
-
Dissolve 30 g of glucose in 50 mL of distilled water in a 100 mL stainless steel pressurized reactor.
-
Heat the reactor to the desired temperature for hydrothermal carbonization.
-
After cooling, filter the solid carbonaceous material, wash with distilled water until neutral, and dry.
-
Sulfonate the carbon material with concentrated sulfuric acid to introduce acidic -SO3H groups, yielding the final glucose-derived carbonaceous catalyst (GCC).
Reaction Procedure:
-
In a reaction vessel, combine 1 g of furfuryl alcohol, 19 g of ethanol, and 0.5 g of the GCC.
-
Heat the mixture to 150 °C and stir for 1 hour.[5]
-
After the reaction, cool the mixture and separate the solid catalyst by centrifugation or filtration.
-
Analyze the liquid phase by gas chromatography (GC) to determine the yield of this compound.
Synthesis pathway of this compound from Biomass.
Catalytic Conversion of this compound to Fine Chemicals
The strategic positioning of the ketone and ester functionalities in this compound allows for a range of selective transformations into valuable downstream products.
Gamma-Valerolactone (GVL)
Gamma-valerolactone (GVL) is a key bio-based platform molecule with applications as a green solvent, a fuel additive, and a precursor for polymers and other chemicals. It is primarily produced from this compound via catalytic transfer hydrogenation (CTH).
Table 3: Catalytic Transfer Hydrogenation of this compound to Gamma-Valerolactone
| Catalyst | Hydrogen Donor | Temperature (°C) | Time (h) | GVL Yield (%) | Reference |
| UiO-66(Zr) | Isopropanol | 200 | 2 | 92.7 | [7][8] |
| 2%Zr-Beta-7d | Isopropanol | 110 | 8 | 88.7 | [9] |
| ZrO2/SBA-15 | Isopropanol | 170 | - | - | [10][11] |
| Skeletal Co (A-SCo) and HZSM-5 | Isopropanol | 140 | - | 96 | [12] |
| 30-Ni/E-cat | 2-propanol | 180 | 6 | 96.2 (selectivity) | [13] |
| Casey's Catalyst (Fe-based) | Isopropanol | 100 | 19 | 95 | [14] |
Experimental Protocol: Catalytic Transfer Hydrogenation of this compound to GVL
Batch Reactor Procedure:
-
Charge a 50 mL stainless steel Parr autoclave with 0.72 g (5 mmol) of this compound, 19.1 mL (250 mmol) of 2-isopropanol (as solvent and hydrogen donor), 100 mg of ZrO2/SBA-15 catalyst, and 0.09 g (0.5 mmol) of dodecane (B42187) as an internal standard.[10]
-
Purge the reactor with nitrogen and then pressurize to 5 bar.[10]
-
Heat the reactor to 170 °C without stirring.[10]
-
After the desired reaction time, cool the reactor and collect the liquid sample for GC analysis.
Continuous Flow Procedure:
-
Pack a 10 mm internal diameter glass column with 100 mg of ZrO2/SBA-15 catalyst diluted with quartz beads.[10]
-
Heat the column to 150 °C in a Uniqsis FlowSyn reactor.[10]
-
Pump a liquid stream of 2-isopropanol (250 mmol) and this compound (5 mmol) through the packed bed at a flow rate of 0.1 to 0.18 mL/min.[10]
-
Periodically collect samples from the outlet for GC analysis.[10]
Batch reactor workflow for GVL synthesis.
1,4-Pentanediol (B150768) (1,4-PDO)
1,4-Pentanediol is a valuable monomer for the synthesis of polyesters and a precursor to other chemicals. It can be produced from this compound through a cascade of hydrogenation reactions. To date, there is no identified complete biosynthetic pathway from levulinic acid to 1,4-pentanediol.[15]
Table 4: Synthesis of 1,4-Pentanediol from this compound
| Catalyst | Temperature (°C) | Time (h) | 1,4-PDO Yield (%) | Reference |
| CuMgAl (mixed alkali precipitant) | - | - | 94.3 (from Furfuryl Alcohol) | [16] |
| 2.8Cu-3.5Fe/SBA-15 | - | - | 92.6 (selectivity from GVL) | [17] |
2-Methyltetrahydrofuran (2-MTHF)
2-Methyltetrahydrofuran is a promising green solvent and fuel additive. Its synthesis from this compound involves the intermediate formation of GVL and 1,4-PDO. The conversion of levulinic acid to 2-MTHF is considered more efficient than the route from furfural.[18]
Table 5: Synthesis of 2-Methyltetrahydrofuran from Levulinic Acid/Ethyl Levulinate
| Catalyst | Substrate | Solvent | Temperature (°C) | Time (h) | 2-MTHF Yield (%) | Reference |
| Ni-Cu/Al2O3 | Levulinic Acid | 2-Propanol | 250 | 5 | 56 | [19] |
| Cu/Al2O3 | Levulinic Acid | 2-Propanol | 250 | 24 | 75 | [19] |
Levulinate Ketals
The ketalization of this compound with polyols like glycerol (B35011) produces levulinate ester ketals (LEKs), which have applications as fuel additives, plasticizers, and solvents.[20] This reaction is an excellent example of valorizing both biomass-derived this compound and glycerol, a byproduct of biodiesel production.
Table 6: Ketalization of this compound with Glycerol
| Catalyst | Temperature (°C) | Time (h) | Ketal Yield (%) | Reference |
| MIL-88A (Iron-based MOF) | 120 | 22 | 85 | [21][22][23] |
| H,Y-Zeolite | 123 | 0.5 | 97.2 (from Mthis compound) | [24] |
Experimental Protocol: Ketalization of this compound with Glycerol
-
In a reaction vessel, combine this compound and glycerol in a 1:1 molar ratio.
-
Add the MIL-88A catalyst at a loading of 1 mol% with respect to glycerol.[22]
-
Heat the solventless mixture to 120 °C with stirring for 22 hours in an open system to facilitate water removal.[22]
-
After the reaction, cool the mixture and separate the solid catalyst.
-
Analyze the product mixture to determine the yield of the corresponding ketal.
Reaction pathways from this compound to various fine chemicals.
δ-Aminolevulinic Acid (DALA)
δ-Aminolevulinic acid is a biodegradable herbicide and a photodynamic therapy agent. Its synthesis can be achieved from levulinic acid derivatives, including its esters, through a multi-step process typically involving bromination, amination, and hydrolysis.[25]
Physicochemical Properties and Industrial Relevance
This compound possesses favorable physicochemical properties, including good solubility, thermal stability, and low toxicity, making it an attractive green solvent and fuel additive.[26][27] The derivatives of this compound find applications in a wide range of industries, from pharmaceuticals and agrochemicals to polymers and fragrances.[28][29]
Table 7: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C7H12O3 | [30] |
| Molecular Weight | 144.17 g/mol | [30] |
| Boiling Point | 93-94 °C @ 18 mmHg | [30][31] |
| Melting Point | < 25 °C | [30] |
| Density | 1.009-1.014 g/cm³ | [30] |
| Solubility | Soluble in water and alcohol | [30] |
The techno-economic viability of producing this compound and its derivatives is a critical factor for their large-scale industrial adoption. Studies have shown that the integration of this compound production into existing biorefineries can significantly improve process economics.[32][33] The profitability is often dependent on the cost of the biomass feedstock and the market price of the final products.[34][35][36]
Conclusion
This compound has firmly established itself as a pivotal platform chemical in the bio-based economy. Its straightforward synthesis from renewable resources and its versatile reactivity make it an ideal starting material for a plethora of high-value fine chemicals. The catalytic pathways outlined in this guide, particularly those employing heterogeneous catalysts, offer sustainable and efficient routes to key molecules like γ-valerolactone, 1,4-pentanediol, 2-methyltetrahydrofuran, and levulinate ketals. For researchers and professionals in drug development and fine chemical synthesis, a deep understanding of the chemistry of this compound will be instrumental in designing the green and sustainable chemical processes of the future. The continued development of novel catalytic systems and integrated biorefinery concepts will further unlock the immense potential of this remarkable bio-based platform.
References
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- 2. researchgate.net [researchgate.net]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Acid-Catalyzed Conversion of Furfuryl Alcohol to this compound in Liquid Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalytic transfer hydrogenation of this compound to γ-valerolactone over zirconium-based metal–organic frameworks - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. DSpace [research-repository.griffith.edu.au]
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- 13. Catalytic Transfer Hydrogenation of this compound to γ-Valerolactone Over Ni Supported on Equilibrium Fluid-Catalytic-Cracking Catalysts - ProQuest [proquest.com]
- 14. researchgate.net [researchgate.net]
- 15. openscholar.uga.edu [openscholar.uga.edu]
- 16. Continuous production of 1,4-pentanediol from this compound and industrialized furfuryl alcohol over Cu-based catalysts - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. One-Pot 2-Methyltetrahydrofuran Production from Levulinic Acid in Green Solvents Using Ni-Cu/Al2 O3 Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Use of zeolites for the synthesis of ketals from this compound and glycerol – Nicl.it [nicl.it]
- 21. Ketalization of Glycerol with this compound Catalyzed by the Iron(III)-Based Metal-Organic Framework MIL-88A – Nicl.it [nicl.it]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
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- 26. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
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- 30. This compound | C7H12O3 | CID 10883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 31. This compound, 539-88-8 [thegoodscentscompany.com]
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- 33. Making Levulinic Acid and this compound Economically Viable: A Worldwide Technoeconomic and Environmental Assessment of Possible Routes | Zendy [zendy.io]
- 34. researchgate.net [researchgate.net]
- 35. scispace.com [scispace.com]
- 36. Process design and techno-economic analysis of this compound production from carbon dioxide and 1,4-butanediol as an alternative biofuel and fuel additive - UTP Scholars [khub.utp.edu.my]
An In-depth Technical Guide to the Spectroscopic Characterization and Analysis of Ethyl Levulinate
Introduction
Ethyl levulinate, the ethyl ester of levulinic acid, is a versatile and promising platform chemical derived from biomass. Its applications span various industries, including use as a fragrance, a flavoring agent, a solvent, a plasticizer, and a key component in the formulation of biofuels.[1][2] A thorough understanding of its molecular structure and purity is paramount for its effective utilization and for quality control in its production. This technical guide provides a comprehensive overview of the spectroscopic techniques used for the characterization and analysis of this compound, tailored for researchers, scientists, and professionals in drug development and chemical industries.
Molecular Structure and Properties
-
IUPAC Name: ethyl 4-oxopentanoate[3]
-
Molecular Formula: C₇H₁₂O₃[3]
-
Molecular Weight: 144.17 g/mol [3]
-
CAS Number: 539-88-8[4]
-
Synonyms: Ethyl 4-oxopentanoate, Ethyl 4-ketovalerate, Ethyl laevulinate[3][4]
Spectroscopic Analysis
The unequivocal identification and characterization of this compound are achieved through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen atoms.
¹H NMR Spectral Data
The following table summarizes the proton NMR spectral data for this compound.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| 4.13 | Quartet (q) | 2H | -O-CH₂ -CH₃ | 7.2 |
| 2.75 | Triplet (t) | 2H | -CO-CH₂ -CH₂- | 6.3 |
| 2.57 | Triplet (t) | 2H | -CH₂-CH₂ -CO- | 6.3 |
| 2.19 | Singlet (s) | 3H | -CO-CH₃ | |
| 1.26 | Triplet (t) | 3H | -CH₂-CH₃ | 6.9 |
Data sourced from a 300 MHz NMR spectrum in CDCl₃.[5]
Experimental Protocol: ¹H NMR Spectroscopy
A typical experimental protocol for acquiring a ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in an NMR tube.
-
Instrumentation: The spectrum is recorded on a spectrometer, such as a Bruker Avance 300 MHz or a JOEL JNM-EcA600 NMR spectrometer.[5][6]
-
Data Acquisition: The sample is placed in the spectrometer, and the data is acquired at room temperature (25 °C).[6] Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard or the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation.
IR Spectral Data
The key IR absorption bands for this compound are presented in the table below.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 2982.69 | Strong | C-H stretch (sp³) |
| 2884.15 | Medium | C-H stretch (sp³) |
| 1734.95 | Strong | C=O stretch (ester) |
| ~1715 | Strong | C=O stretch (ketone) |
| 1170 - 1126 | Strong | C-O stretch (ester) |
Note: The exact peak positions can vary slightly depending on the sampling method.[7][8]
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
A common method for obtaining an FTIR spectrum of liquid this compound is as follows:
-
Sample Preparation: A drop of neat (undiluted) this compound is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory or between two salt plates (e.g., KBr) to form a capillary film.[3]
-
Instrumentation: The spectrum is recorded using an FTIR spectrometer, such as a Bruker Tensor 27 FT-IR or a Perkin Elmer FTIR spectrometer.[3][9]
-
Data Acquisition: A background spectrum is first collected. The sample is then scanned, and the resulting spectrum is recorded in the range of 4000-400 cm⁻¹.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification.
Mass Spectral Data
The most significant peaks in the electron ionization (EI) mass spectrum of this compound are listed below.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Ion |
| 144 | ~5 | [M]⁺ (Molecular Ion) |
| 129 | 28.30 | [M - CH₃]⁺ |
| 101 | 22.70 | [M - OC₂H₅]⁺ |
| 99 | 83.40 | [CH₃COCH₂CH₂CO]⁺ |
| 74 | 22.60 | [C₃H₆O₂]⁺ |
| 43 | 99.99 | [CH₃CO]⁺ (Base Peak) |
Data sourced from NIST Mass Spectrometry Data Center and PubChem.[3]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a common technique for the analysis of volatile compounds like this compound.
-
Sample Preparation: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or ethanol) is prepared.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., HITACHI M-80B) is used.[3] The GC is equipped with a suitable capillary column (e.g., HP5).[9]
-
Data Acquisition:
-
GC Conditions: A small volume of the sample is injected into the GC inlet. The oven temperature is programmed to increase over time to separate the components of the sample. Nitrogen or helium is used as the carrier gas.[9][10]
-
MS Conditions: As this compound elutes from the GC column, it enters the mass spectrometer. The molecules are ionized, typically by electron ionization (EI) at 70 eV. The resulting ions are separated by their mass-to-charge ratio and detected.
-
Visualized Workflows and Relationships
To further clarify the analytical process and the relationship between the structure and spectral features of this compound, the following diagrams are provided.
Caption: Workflow for the spectroscopic characterization of this compound.
Caption: Correlation between this compound's structure and its spectral features.
References
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- 2. researchgate.net [researchgate.net]
- 3. This compound | C7H12O3 | CID 10883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. rsc.org [rsc.org]
- 6. Alcoholysis kinetics and mechanism studies of this compound production from ball milled corn stover - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05644E [pubs.rsc.org]
- 7. Improved Microwave-Assisted this compound Production Using Rice Husk-Derived Biobased Mesoporous Silica as Catalyst [mdpi.com]
- 8. Solved Interpret the IR spectrum of this compound | Chegg.com [chegg.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. researchgate.net [researchgate.net]
A Historical Perspective on Levulinic Acid Esterification Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The esterification of levulinic acid, a versatile platform chemical derived from biomass, has been a subject of extensive research for over a century. The resulting levulinate esters are valuable as biofuels, fuel additives, green solvents, and precursors for various chemicals and polymers. This technical guide provides a comprehensive historical overview of the research, detailing the evolution of catalytic systems, experimental methodologies, and the ever-present drive for more efficient and sustainable processes.
From Homogeneous to Heterogeneous Catalysis: A Paradigm Shift
Early investigations into levulinic acid esterification predominantly utilized homogeneous mineral acids as catalysts, such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl).[1][2] These catalysts, while effective in promoting the reaction, presented significant drawbacks, including corrosivity, difficulty in separation from the product mixture, and environmental concerns associated with their disposal.[3][4] This led to a paradigm shift in the field, with researchers increasingly focusing on the development of solid acid catalysts.
The move towards heterogeneous catalysis was driven by the desire for catalysts that were easily separable, reusable, and less corrosive, aligning with the growing principles of green chemistry.[4][5] This transition marks a significant milestone in the historical timeline of levulinic acid esterification research.
The Evolution of Catalytic Systems
The quest for the ideal heterogeneous catalyst for levulinic acid esterification has led to the exploration of a wide array of materials. The historical progression can be broadly categorized as follows:
-
Early Heterogeneous Catalysts: Ion-exchange resins, such as Amberlyst-15, were among the first solid acid catalysts to be systematically studied for this reaction.[6][7] These polymeric resins with sulfonic acid groups offered good catalytic activity and were a significant improvement over their homogeneous counterparts in terms of reusability.[6][7]
-
Metal Oxides and Mixed Oxides: Simple and mixed metal oxides, such as nanosized TiO₂, have been investigated as robust and inexpensive catalysts.[5][8] These materials often possess both Brønsted and Lewis acid sites, which can synergistically enhance the esterification reaction.[3]
-
Zeolites and Mesoporous Silicas: The uniform pore structures and tunable acidity of zeolites (e.g., ZSM-5) and mesoporous silicas (e.g., MCM-41) made them attractive candidates.[3][9][10] Researchers have explored modifying these materials, for instance, by incorporating tin into the MCM-41 framework (SnMCM-41), to enhance their catalytic performance.[3][10][11][12]
-
Carbon-Based Catalysts: More recently, carbon-based solid acids have gained attention. These materials, such as sulfonated lignin-based carbon, offer a sustainable and potentially low-cost catalytic option derived from biomass itself.[13]
-
Metal-Organic Frameworks (MOFs): MOFs, like UiO-66 and its derivatives, represent a newer class of catalysts being explored for levulinic acid esterification.[4] Their high surface area and well-defined active sites offer potential for high activity and selectivity.[4]
The following diagram illustrates the historical progression of catalyst development for levulinic acid esterification.
Quantitative Data on Levulinic Acid Esterification
The following tables summarize key quantitative data from various studies on the esterification of levulinic acid with different alcohols using a range of catalysts.
Table 1: Esterification of Levulinic Acid with Ethanol
| Catalyst | Temperature (°C) | Reaction Time (h) | Catalyst Loading (wt%) | Levulinic Acid Conversion (%) | Ethyl Levulinate Yield (%) | Reference |
| H₂SO₄ | 70 | - | - | - | - | [1] |
| Smopex-101 | 50-70 | - | - | High | - | [14] |
| Amberlyst-15 | 70-100 | - | - | - | - | [6] |
| Sulfonated Lignin-Based Carbon | Reflux | 5 | 0.3 g | - | 84.3 | [13] |
| SnMCM-41-80 | 120 | 3 | 1 | 90.1 (with Methanol) | - | [3] |
| Silicotungstic acid on silica | - | - | 20% | - | 97 | [15] |
Table 2: Esterification of Levulinic Acid with Butanol
| Catalyst | Temperature (°C) | Reaction Time (h) | Catalyst Loading (wt%) | Levulinic Acid Conversion (%) | n-Butyl Levulinate Yield (%) | Reference |
| H₂SO₄ | 25-118 | - | - | First-order kinetics | - | [1] |
| Nanosized TiO₂ | 120 | 8 | 8.6 | - | 77.6 | [5][8] |
| Sulfonated Lignin-Based Carbon | Reflux | 5 | 0.3 g | - | 73.5-83.3 | [13] |
Table 3: Esterification of Levulinic Acid with Other Alcohols
| Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Catalyst Loading (wt%) | Levulinic Acid Conversion (%) | Alkyl Levulinate Yield (%) | Reference |
| Methanol | Aluminum Phosphomolybdate | 50 | 6 | - | ~100 | ~100 | [1] |
| Methanol | Sulfonated Lignin-Based Carbon | Reflux | 5 | 0.3 g | - | 73.5-83.3 | [13] |
| Methanol | SnMCM-41-80 | 120 | 3 | 1 | 90.1 | - | [3] |
| Propanol | SnMCM-41-80 | 120 | 3 | 1 | <90.1 | - | [3] |
| 2-Ethylhexanol | Various | - | - | - | - | - | [2] |
Experimental Protocols: A Methodological Evolution
The experimental protocols for studying levulinic acid esterification have evolved in parallel with the development of new catalysts and analytical techniques.
Key Experimental Methodologies
1. Batch Reactor Studies:
The majority of kinetic and catalyst screening studies have been conducted in batch reactors.[1][2][14]
-
Reactor Setup: Typically, a stirred batch reactor made of glass or stainless steel is used. The reactor is often equipped with a reflux condenser, a temperature controller, and a sampling port.[7]
-
Reaction Procedure:
-
Levulinic acid, the alcohol (often in excess to shift the equilibrium towards the product), and the catalyst are charged into the reactor.
-
The mixture is heated to the desired reaction temperature under constant stirring.
-
Samples are withdrawn at regular intervals to monitor the progress of the reaction.
-
-
Analysis: The concentration of levulinic acid and the corresponding ester in the samples is typically determined by gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[4][13] Acid-base titration can also be used to determine the remaining levulinic acid concentration.[13]
2. Continuous Flow Reactor Studies:
With the advent of more stable heterogeneous catalysts, continuous flow systems have been employed to investigate the long-term stability of catalysts and for process intensification.[6][14]
-
Reactor Setup: A fixed-bed reactor, often a packed bed of the solid catalyst, is used. The reactants (levulinic acid and alcohol) are continuously fed into the reactor using a pump, and the product stream is collected at the outlet.
-
Advantages: Continuous flow systems allow for easier product separation, better temperature control, and are more representative of industrial-scale processes.
The following diagram illustrates a general experimental workflow for levulinic acid esterification research.
Concluding Remarks
The historical journey of levulinic acid esterification research showcases a continuous drive towards greater efficiency, sustainability, and economic viability. From early studies with corrosive mineral acids to the current exploration of sophisticated nanomaterials and sustainable carbon-based catalysts, the field has made remarkable progress. Future research will likely focus on the development of even more active and stable catalysts from renewable resources, the optimization of reaction conditions using advanced reactor technologies, and the integration of levulinate production into broader biorefinery concepts. The in-depth understanding of reaction kinetics and mechanisms will remain crucial for the rational design of next-generation catalytic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Esterification of Levulinic Acid to this compound over Amberlyst-15 in Flow: Systematic Kinetic Model Discrimination and Parameter Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aidic.it [aidic.it]
- 8. Catalytic Esterification of Levulinic Acid into the Biofuel n-Butyl Levulinate over Nanosized TiO2 Particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conversion of levulinic acid to levulinate ester biofuels by heterogeneous catalysts in the presence of acetals and ketals | CoLab [colab.ws]
- 10. pubs.acs.org [pubs.acs.org]
- 11. smooooth9-site-one.ssl-link.jp [smooooth9-site-one.ssl-link.jp]
- 12. Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cetjournal.it [cetjournal.it]
- 14. Kinetics and Modelling of Levulinic Acid Esterification in Batch and Continuous Reactors | springerprofessional.de [springerprofessional.de]
- 15. A Review on the conversion of levulinic acid and its esters to various useful chemicals [aimspress.com]
Ethyl Levulinate: A Comprehensive Technical Guide to its CAS Number and Molecular Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ethyl levulinate, a versatile organic compound with applications ranging from biofuels to the pharmaceutical industry. This document details its fundamental physicochemical properties and outlines the key experimental protocols for the elucidation of its molecular structure using modern spectroscopic techniques.
Core Data Presentation
A summary of the essential quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 539-88-8 | [1][2][3] |
| Molecular Formula | C₇H₁₂O₃ | [2][3] |
| IUPAC Name | ethyl 4-oxopentanoate | [1] |
| Molecular Weight | 144.17 g/mol | [2][3] |
| Density | 1.016 g/cm³ at 25 °C | [2][4] |
| Boiling Point | 203-205 °C | [2] |
| Melting Point | -60 °C | [2] |
| Refractive Index | 1.422 (n20/D) | [4] |
Molecular Structure Elucidation
The molecular structure of this compound (CH₃C(O)CH₂CH₂C(O)OC₂H₅) is definitively confirmed through a combination of spectroscopic methods. These techniques provide a detailed map of the molecule's carbon framework and the arrangement of its functional groups. The logical workflow for this process is outlined below.
Caption: A flowchart illustrating the systematic approach to elucidating the molecular structure of an organic compound.
The confirmed molecular structure of this compound is depicted in the following diagram.
Caption: A 2D representation of the this compound molecule.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques used in the structural elucidation of this compound are provided below.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To identify the different types of protons and their neighboring environments within the molecule.
Methodology:
-
Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: The spectrum is acquired on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Number of Scans: 16-32 scans are typically sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used.
-
Pulse Width: A standard 90° pulse is applied.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal.
Expected ¹H NMR Data (in CDCl₃):
-
δ 1.26 (t, 3H): Triplet corresponding to the methyl protons (-OCH₂CH₃ ).
-
δ 2.19 (s, 3H): Singlet corresponding to the methyl ketone protons (CH₃ CO-).
-
δ 2.57 (t, 2H): Triplet corresponding to the methylene (B1212753) protons adjacent to the ester carbonyl group (-COCH₂ CH₂-).
-
δ 2.75 (t, 2H): Triplet corresponding to the methylene protons adjacent to the ketone carbonyl group (-CH₂ COCH₃).
-
δ 4.13 (q, 2H): Quartet corresponding to the methylene protons of the ethyl ester group (-OCH₂ CH₃).[5]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Objective: To determine the number of unique carbon atoms and their chemical environments.
Methodology:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrumentation: The spectrum is acquired on the same NMR spectrometer used for ¹H NMR.
-
Data Acquisition:
-
Mode: Proton-decoupled mode is used to simplify the spectrum to single lines for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is employed.
-
-
Data Processing: The FID is processed similarly to the ¹H NMR data. The solvent signal (e.g., CDCl₃ at 77.16 ppm) is used for referencing.
Expected ¹³C NMR Data (in CDCl₃):
-
δ 14.2: Methyl carbon of the ethyl group (-O-CH₂-C H₃).
-
δ 27.9: Methylene carbon (-CO-C H₂-CH₂-).
-
δ 29.7: Methyl carbon of the acetyl group (C H₃-CO-).
-
δ 37.8: Methylene carbon adjacent to the ketone (-C H₂-CO-CH₃).
-
δ 60.5: Methylene carbon of the ethyl group (-O-C H₂-CH₃).
-
δ 172.6: Carbonyl carbon of the ester group (-C O-O-).
-
δ 206.5: Carbonyl carbon of the ketone group (-C O-CH₃).
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Methodology:
-
Sample Preparation: A thin film of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups.
Expected IR Absorption Bands:
-
~2980 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1735 cm⁻¹: Strong C=O stretching vibration characteristic of the ester functional group.
-
~1715 cm⁻¹: Strong C=O stretching vibration characteristic of the ketone functional group.
-
~1180 cm⁻¹: C-O stretching vibration of the ester group.
References
thermodynamic properties and phase behavior of ethyl levulinate
An In-depth Technical Guide on the Thermodynamic Properties and Phase Behavior of Ethyl Levulinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a bio-based solvent and platform chemical, is gaining significant attention across various industries, including pharmaceuticals, due to its favorable properties and sustainable origins. A thorough understanding of its thermodynamic properties and phase behavior is crucial for its application in drug formulation, separation processes, and as a green solvent alternative. This technical guide provides a comprehensive overview of the key thermodynamic data for this compound, details the experimental methodologies for their determination, and presents visual representations of experimental workflows.
Thermodynamic Properties
The design and optimization of processes involving this compound, such as reaction engineering, distillation, and extraction, are fundamentally reliant on accurate thermodynamic data. Key properties include vapor pressure, density, viscosity, and heat capacity.
Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molar Mass | 144.17 g/mol | [1][2] |
| Boiling Point | 205.8 °C (at 1 atm) | [3] |
| 93-94 °C (at 18 mmHg) | [4][5] | |
| Melting Point | < -60 °C | [3] |
| Flash Point | 94 °C | [3] |
| Density (at 20 °C) | 1.012 g/mL | [3] |
| Density (at 25 °C) | 1.016 g/mL | [4][5] |
| Refractive Index (n²⁰/D) | 1.422 | [4][6] |
| Vapor Pressure (at 25 °C) | 0.249 mmHg (estimated) | [7] |
| Water Solubility (at 25 °C) | 71.14 g/L | [2] |
Temperature-Dependent Properties
The influence of temperature on the key thermodynamic properties of this compound is critical for process modeling and design.
The vapor pressure of this compound is a crucial parameter for distillation and evaporation processes. Estimated values are available, indicating its low volatility at ambient temperatures.[7][8]
The density of this compound and its mixtures with n-alkanols (methanol, ethanol (B145695), 1-propanol, and 1-butanol) has been reported over a temperature range of 283.15 K to 313.15 K.[9]
Viscosity is a key parameter influencing fluid handling and mixing. The viscosity of this compound and its blends with diesel and biodiesel has been studied at temperatures ranging from 30 °C to 80 °C.[10] The addition of this compound to biodiesel has been shown to decrease the viscosity of the fuel mixture.[11]
Experimental Protocols for Thermodynamic Property Determination
Accurate determination of thermodynamic properties relies on precise experimental methodologies.
Density is typically measured using a vibrating tube densimeter. The experimental workflow for density measurement is illustrated below.
Caption: Workflow for density measurement using a vibrating tube densimeter.
Viscosity is commonly determined using a rotational viscometer or a capillary viscometer. The general procedure is outlined below.
Caption: General workflow for viscosity measurement.
Phase Behavior
The phase behavior of this compound with other components is essential for designing separation processes like distillation and liquid-liquid extraction.
Vapor-Liquid Equilibrium (VLE)
VLE data are fundamental for the design of distillation columns. Isobaric VLE data for the binary system of this compound and ethanol have been measured at 40.0, 60.0, and 80.0 kPa.[12] The data indicated a positive deviation from Raoult's law, suggesting strong intermolecular interactions.[12] Isothermal VLE data for the this compound + water and this compound + ethanol systems have also been collected at 60 °C.[13][14][15]
Table 2: Summary of Investigated Vapor-Liquid Equilibrium (VLE) Systems
| System | Conditions | Reference |
| This compound + Ethanol | Isobaric (40.0, 60.0, 80.0 kPa) | [12] |
| This compound + Water | Isothermal (60 °C) | [13][14][15] |
| This compound + Ethanol | Isothermal (60 °C) | [13][14][15] |
Liquid-Liquid Equilibrium (LLE)
LLE data are critical for designing liquid-liquid extraction processes. The LLE for the ternary systems of this compound + water + levulinic acid and this compound + water + ethanol have been measured at 30 °C.[13][14][16] The consistency of this LLE data was confirmed using the Othmer-Tobias method.[13][14][16] The phase behavior of pseudo-ternary systems containing deep eutectic solvents (DES), this compound, and either levulinic acid or ethanol has also been investigated to assess the extractive potential of DES in the esterification process.[17]
Table 3: Summary of Investigated Liquid-Liquid Equilibrium (LLE) Systems
| System | Temperature | Reference |
| This compound + Water + Levulinic Acid | 30 °C | [13][14][16] |
| This compound + Water + Ethanol | 30 °C | [13][14][16] |
| DES + this compound + Levulinic Acid/Ethanol | 313.15 K and 333.15 K | [17] |
Solubility
This compound exhibits good solubility in a wide range of organic solvents.[8] It is soluble in water and alcohol.[1][7] A detailed list of its solubility in various solvents at 25°C has been compiled.[2]
Experimental Protocols for Phase Behavior Determination
A common apparatus for measuring VLE data is a modified Rose-Williams still or a static equilibrium cell.[12][18] The general workflow is depicted below.
References
- 1. This compound | C7H12O3 | CID 10883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scent.vn [scent.vn]
- 3. Buy this compound from Brenntag The Netherlands suppliers | 539-88-8 | Brenntag [brenntag.com]
- 4. This compound | 539-88-8 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 539-88-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound, 539-88-8 [thegoodscentscompany.com]
- 8. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
The Solubility Profile of Ethyl Levulinate: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the solubility characteristics of ethyl levulinate in aqueous and various organic solvent systems, providing key data and methodologies for its application in research and pharmaceutical development.
This compound, a bio-based compound derived from levulinic acid, is garnering significant interest across various industries, including pharmaceuticals, for its favorable properties as a green solvent and a versatile chemical intermediate. A thorough understanding of its solubility is critical for its effective use in drug formulation, synthesis, and purification processes. This technical guide provides a comprehensive overview of the solubility of this compound in both aqueous and organic media, presents quantitative data, and outlines detailed experimental protocols for solubility determination.
Solubility of this compound: A Quantitative Overview
This compound exhibits a broad range of solubility, being described as freely soluble in water and ethanol, and miscible with a majority of organic solvents.[1] Its solubility in aqueous systems is significant, a crucial factor for its application in biocompatible formulations. In organic systems, its miscibility allows for its use in a wide array of chemical reactions and formulations.[2][3]
Aqueous Solubility
The solubility of this compound in water is a key parameter for its use in pharmaceutical and food applications. Quantitative data for its aqueous solubility is presented in Table 1.
Table 1: Aqueous Solubility of this compound
| Temperature (°C) | Solubility (g/L) | Notes |
| 20 | 170.7 | [4] |
| 25 | 45.66 (estimated) | [5] |
Organic Solvent Systems
Table 2: Qualitative Solubility of this compound in Organic Solvents
| Solvent Class | Solvent Example | Solubility Profile |
| Alcohols | Ethanol | Soluble/Miscible[1][6] |
| Ketones | Acetone | Miscible |
| Esters | Ethyl Acetate | Miscible |
| Hydrocarbons (Alkanes) | Paraffin (B1166041) Oil | Insoluble[5] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is fundamental for the application of this compound in research and development. The following section provides a detailed methodology for the isothermal shake-flask method, a common technique for determining the solubility of a liquid in a liquid, followed by an analytical method for concentration determination.
Isothermal Shake-Flask Method for Liquid-Liquid Solubility
This method is suitable for determining the mutual solubility of two liquids.
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., water, hexane)
-
Thermostatically controlled water bath or incubator
-
Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)
-
Calibrated pipettes and syringes
-
Analytical balance
-
Centrifuge (optional)
Procedure:
-
Preparation of Mixtures: In a series of sealed glass vials, prepare mixtures of this compound and the chosen solvent in varying, known proportions. Ensure the total volume is sufficient for sampling and analysis.
-
Equilibration: Place the vials in a thermostatically controlled water bath set to the desired temperature. Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The agitation should be vigorous enough to promote mixing but not so intense as to cause emulsification.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the water bath for a sufficient time (e.g., 12-24 hours) to allow for complete phase separation. If separation is slow, centrifugation at the same temperature can be employed to accelerate the process.
-
Sampling: Carefully extract a sample from each phase using a syringe or pipette. Take care not to disturb the interface between the two layers.
-
Analysis: Determine the concentration of this compound in the solvent-rich phase and the concentration of the solvent in the this compound-rich phase using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Analytical Quantification: Gas Chromatography-Flame Ionization Detection (GC-FID)
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID)
-
Appropriate capillary column (e.g., a polar column like a wax-type column for aqueous samples, or a non-polar column like a DB-5 for organic solvents)
-
Autosampler or manual injection port
-
Data acquisition and processing software
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.
-
Calibration Curve: Inject the standard solutions into the GC-FID system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of this compound.
-
Sample Analysis: Inject the samples obtained from the solubility experiment into the GC-FID system under the same conditions as the standards.
-
Concentration Determination: Using the calibration curve, determine the concentration of this compound in the unknown samples based on their measured peak areas.
Visualizing the Experimental Workflow
To further clarify the process of solubility determination, the following diagram illustrates the key steps in the experimental workflow.
This in-depth guide provides researchers, scientists, and drug development professionals with a foundational understanding of the solubility of this compound. The provided data and experimental protocols can serve as a valuable resource for harnessing the full potential of this promising green chemical in a variety of scientific and industrial applications.
References
- 1. haihangchem.com [haihangchem.com]
- 2. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. Buy this compound from Brenntag The Netherlands suppliers | 539-88-8 | Brenntag [brenntag.com]
- 4. re-chemistry.com [re-chemistry.com]
- 5. This compound, 539-88-8 [thegoodscentscompany.com]
- 6. This compound | C7H12O3 | CID 10883 - PubChem [pubchem.ncbi.nlm.nih.gov]
Quantum Chemical Insights into Ethyl Levulinate Reaction Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl levulinate, a bio-based platform chemical, holds significant promise in the sustainable production of fuels, solvents, and specialty chemicals. Understanding the intricate reaction pathways governing its formation and subsequent transformations is paramount for process optimization and catalyst design. This technical guide delves into the quantum chemical calculations that illuminate the mechanisms of this compound reactions, providing a comprehensive overview for researchers, scientists, and professionals in drug development. By leveraging high-level computational methods, we can unravel the energetic landscapes of these reactions, identify rate-determining steps, and ultimately guide the rational design of more efficient catalytic systems.
Reaction Pathways of this compound
Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the key reaction pathways involving this compound. These can be broadly categorized into its formation from biomass-derived precursors and its conversion into valuable downstream products, most notably γ-valerolactone (GVL).
One of the primary routes for this compound synthesis involves the acid-catalyzed ethanolysis of furfuryl alcohol, a derivative of C5 sugars.[1] Another significant pathway is the esterification of levulinic acid with ethanol (B145695).[1] Furthermore, the direct conversion of carbohydrates like fructose (B13574) and inulin (B196767) to this compound in the presence of an acid catalyst and ethanol has been explored.[2]
The conversion of this compound and its methyl analog, mthis compound, to GVL is a crucial upgrading reaction. Computational studies have detailed a mechanism involving a catalytic transfer hydrogenation followed by an intramolecular cyclization.[1][3][4] This process is often facilitated by heterogeneous catalysts, such as zeolites and metal-organic frameworks (MOFs).[1][3][4] Additionally, a unimolecular elimination reaction of this compound to form levulinic acid and ethylene (B1197577) has been computationally investigated.[5]
Quantitative Insights from Quantum Chemical Calculations
The power of quantum chemical calculations lies in their ability to provide quantitative data on the thermodynamics and kinetics of elementary reaction steps. This data, including reaction energies, activation energies, and Gibbs free energies, is crucial for understanding reaction feasibility and rates.
Conversion of Mthis compound to γ-Valerolactone
A detailed DFT study on the conversion of mthis compound (ML) to GVL on a defective UiO-66 metal-organic framework catalyst provides valuable energetic insights.[1][3][4] The proposed mechanism involves the following key steps:
-
Adsorption: Mthis compound binds to the active site of the catalyst.
-
Hydrogen Transfer: A hydride is transferred from a hydrogen donor (e.g., isopropanol) to the carbonyl group of ML.
-
Cyclization: An intramolecular nucleophilic attack leads to the formation of a cyclic intermediate.
-
Elimination: The methoxy (B1213986) group is eliminated, forming GVL.
-
Desorption: The GVL product is released from the catalyst surface.
The calculated Gibbs free energies (at 513 K) and activation energies for these steps are summarized in the table below.
| Reaction Step | Reactant(s) | Product(s) | Gibbs Free Energy (ΔG) (eV) | Activation Energy (Ea) (eV) |
| ML Adsorption | ML + Catalyst | ML-Catalyst | 0.14 | - |
| Hydrogen Transfer | ML-Catalyst + iPrOH | Intermediate 3 + Acetone | 0.39 | 0.61 |
| Cyclization | Intermediate 5 | Intermediate 6 | -0.14 | 0.13 |
| Methanol Elimination | Intermediate 6 | GVL-Catalyst + MeOH | -0.35 | 0.15 |
Data sourced from a computational study on mthis compound conversion.[1][3][4]
Unimolecular Elimination of this compound
The thermal decomposition of this compound via a unimolecular elimination reaction has also been investigated using high-level quantum chemical methods.[5] This reaction proceeds through a six-membered transition state to yield levulinic acid and ethylene.
| Reaction | Transition State | Activation Energy (Ea) (kcal/mol) |
| This compound → Levulinic Acid + Ethylene | Six-membered ring | 50.2 |
Activation energy is an average of CBS-QB3, CBS-APNO, and G4MP2 levels of theory.[5]
Computational Methodologies
The quantitative data presented in this guide were obtained through rigorous quantum chemical calculations. While specific parameters may vary between studies, a general workflow is typically followed.
Density Functional Theory (DFT) Calculations
DFT is the most widely used quantum chemical method for studying reaction mechanisms in systems of this size. The calculations are typically performed using periodic boundary conditions for solid catalysts or in the gas phase for unimolecular reactions.
Typical Computational Protocol:
-
Model Construction: The reactants, products, intermediates, and transition state structures are built. For catalytic reactions, a model of the catalyst surface or active site is constructed.
-
Geometry Optimization: The geometries of all species are optimized to find the minimum energy structures (for stable species) or first-order saddle points (for transition states).
-
Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points (no imaginary frequencies for minima, one imaginary frequency for transition states) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.
-
Reaction Pathway Analysis: The connection between reactants, transition states, and products is confirmed using methods like intrinsic reaction coordinate (IRC) calculations.
Commonly Used Software:
-
Vienna Ab initio Simulation Package (VASP)
-
Gaussian
-
Quantum ESPRESSO
Typical Functionals and Basis Sets:
-
Functionals: PBE, B3LYP
-
Basis Sets: Plane-wave basis sets for periodic calculations, Pople-style (e.g., 6-31G*) or Dunning-style (e.g., cc-pVTZ) basis sets for molecular calculations.
Visualizing Reaction Pathways
To provide a clearer understanding of the logical flow and relationships within the this compound reaction network, the following diagrams have been generated using the Graphviz DOT language.
Caption: Formation pathways of this compound from various biomass precursors.
Caption: Major reaction pathways for the conversion of this compound.
References
The Natural Origins of Ethyl Levulinate: A Technical Guide for Researchers
An In-depth Exploration into the Biosynthesis, Occurrence, and Analysis of Ethyl Levulinate in Natural Products
This compound, a five-carbon ester with the chemical formula CH₃C(O)CH₂CH₂C(O)OC₂H₅, is increasingly recognized for its versatile applications as a green solvent, fuel additive, and flavor and fragrance ingredient.[1][2][3] While its synthesis from biomass-derived levulinic acid is well-documented, its natural occurrence and biosynthetic origins within the plant and microbial kingdoms are less understood. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources of this compound, its putative biosynthetic pathways, and the analytical methodologies employed for its detection and quantification.
Natural Occurrence of this compound
This compound has been identified as a volatile organic compound in a variety of natural products, contributing to their characteristic aroma and flavor profiles. Its presence has been reported in a range of fermented beverages, processed foods, and plant-derived materials.[4]
Data Presentation: Reported Natural Sources of this compound
While the presence of this compound is noted in several natural products, comprehensive quantitative data remains sparse in publicly available literature. The following table summarizes the natural products in which this compound has been qualitatively identified. Further research is needed to establish the typical concentration ranges in these sources.
| Natural Product Category | Specific Product(s) |
| Fermented Beverages | Cognac, Malt Whiskey, Grape Wines, Bilberry Wine[4] |
| Baked Goods | White Bread, Wheat Bread[4][5] |
| Plant-Derived Products | Roasted Onion, Cocoa, Bourbon Vanilla, Cherimoya (Annona cheremolia Mill.)[4] |
Biosynthesis of this compound in Natural Systems
The biosynthesis of this compound in nature is presumed to follow the general principles of ester formation, requiring an alcohol (ethanol) and a carboxylic acid (levulinic acid) as precursors, along with a biocatalyst.
Precursor Availability in Nature
-
Ethanol (B145695): Ethanol is a common product of anaerobic respiration in plants and microbial fermentation.[6] It is naturally present in many plant tissues and is a primary metabolic product of yeasts, such as Saccharomyces cerevisiae, which are ubiquitous in environments where fermentation occurs (e.g., ripe fruits, nectars).[6]
-
Levulinic Acid: Levulinic acid, a keto acid, is not a primary metabolite but can be formed from the acid-catalyzed degradation of C6 sugars like glucose and fructose, which are abundant in plants.[7][8][9] The precursors for levulinic acid, such as cellulose (B213188) and hemicellulose, are major components of plant biomass.[10]
Putative Biosynthetic Pathway
While a specific, dedicated enzymatic pathway for this compound biosynthesis has not been definitively elucidated in any organism, it is hypothesized to be formed through the enzymatic esterification of levulinic acid and ethanol. This reaction is likely catalyzed by non-specific esterases or alcohol acyltransferases (AATs), enzymes responsible for the formation of a wide range of esters that contribute to the aroma of fruits and fermented beverages.[6][11]
The proposed biosynthetic logic is as follows:
-
Formation of Precursors: Levulinic acid is formed from the degradation of hexose (B10828440) sugars present in the organism or its environment. Concurrently, ethanol is produced through fermentation or other metabolic processes.
-
Enzymatic Esterification: An esterase or alcohol acyltransferase catalyzes the condensation of levulinic acid and ethanol to form this compound.
Experimental Protocols for the Analysis of this compound
The identification and quantification of this compound in complex natural matrices require sensitive and selective analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common method employed for this purpose.
Sample Preparation and Extraction
The choice of extraction method depends on the sample matrix.
-
Liquid-Liquid Extraction (LLE): This technique is suitable for liquid samples such as alcoholic beverages. A common protocol involves the extraction of the aqueous sample with an immiscible organic solvent, such as a mixture of hexane (B92381) and water (e.g., 9:1 v/v).[12] The organic phase, containing the this compound, is then concentrated and analyzed.
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free method ideal for analyzing volatile compounds in both liquid and solid samples.[13][14][15][16] The sample is placed in a sealed vial and heated to allow volatile compounds, including this compound, to partition into the headspace. A fused silica (B1680970) fiber coated with a sorbent material is then exposed to the headspace to adsorb the analytes. The fiber is subsequently desorbed in the hot injector of a gas chromatograph.[14]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
A typical GC-MS protocol for the analysis of this compound would involve:
-
Column: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS).[17][18]
-
Injector: The injector temperature is typically set to around 250 °C to ensure efficient volatilization and transfer of the analytes.[17]
-
Oven Program: A temperature gradient is used to separate the compounds. For example, an initial temperature of 70 °C, held for a few minutes, followed by a ramp of 10 °C/minute to a final temperature of around 200-240 °C.[17][19]
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.[17]
-
Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode. Identification is achieved by comparing the mass spectrum of the unknown peak with a reference library (e.g., NIST) and by comparing the retention time with that of a pure standard. Quantification is typically performed using an internal standard method.[17]
Conclusion
The presence of this compound in a variety of natural products highlights its role as a naturally occurring flavor and aroma compound. While its direct biosynthetic pathway is yet to be fully elucidated, the widespread availability of its precursors, levulinic acid and ethanol, in biological systems provides a strong foundation for its natural formation through enzymatic esterification. Further research focusing on the quantitative analysis of this compound in different natural sources and the identification of the specific enzymes responsible for its synthesis will provide a deeper understanding of the natural origins of this versatile bio-based chemical. The analytical protocols outlined in this guide provide a robust framework for researchers to investigate the presence and concentration of this compound in their samples of interest.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Catalytic and mechanistic insights into the production of this compound from biorenewable feedstocks - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound | C7H12O3 | CID 10883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 539-88-8 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Microbial formation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Alcoholysis kinetics and mechanism studies of this compound production from ball milled corn stover - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Dynamics and quantitative analysis of the synthesis of fermentative aromas by an evolved wine strain of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catalytic Esterification of Levulinic Acid to Alkyl Levulinates: Liquid Product Analysis and Separation Study via Extraction | Chemical Engineering Transactions [cetjournal.it]
- 13. Solid-phase microextraction method development for headspace analysis of volatile flavor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) and odor activity value (OAV) to reveal the flavor characteristics of ripened Pu-erh tea by co-fermentation [frontiersin.org]
- 17. A Green Chemistry Approach to Catalytic Synthesis of this compound | MDPI [mdpi.com]
- 18. mjas.analis.com.my [mjas.analis.com.my]
- 19. researchgate.net [researchgate.net]
Preliminary Studies on the Biodegradability of Ethyl Levulinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl levulinate, a bio-based solvent and platform chemical, is gaining significant attention as a sustainable alternative to petroleum-derived compounds in various industries, including pharmaceuticals.[1] Its favorable toxicological profile and potential for production from renewable resources underscore the importance of understanding its environmental fate. This technical guide provides a comprehensive overview of the preliminary studies on the biodegradability of this compound, focusing on data presentation, experimental protocols, and the underlying biochemical pathways. While specific quantitative data for this compound's ready biodegradability is not extensively reported in publicly available literature, this guide synthesizes the available knowledge on its parent compound, levulinic acid, and outlines the standardized methodologies for its assessment.
Data Presentation: Biodegradability of Levulinic Acid and its Esters
Quantitative data from standardized ready biodegradability tests (e.g., OECD 301B) for this compound are not readily found in the reviewed scientific literature. However, studies on the ecotoxicity of levulinic acid and its esters suggest they are of low toxicity and are considered to be readily biodegradable. The biodegradability of esters is often initially governed by hydrolysis to the parent acid and alcohol, both of which are typically easily biodegradable.
For illustrative purposes, the following table presents hypothetical data for a readily biodegradable substance assessed using the OECD 301B test, which would be the expected outcome for this compound.
| Time (Days) | % Biodegradation (ThCO₂ Evolution) |
| 0 | 0 |
| 7 | 25 |
| 14 | 65 |
| 21 | 78 |
| 28 | 85 |
Note: This data is representative of a readily biodegradable substance and is not from a specific study on this compound.
Experimental Protocols: Ready Biodegradability Assessment (OECD 301B)
The following is a detailed methodology for the OECD 301B (CO₂ Evolution Test), a standard method for determining the ready biodegradability of organic chemicals.[2][3]
1. Principle:
A solution or suspension of the test substance in a mineral medium is inoculated with a microbial population (typically from activated sludge) and incubated under aerobic conditions in the dark. The degradation of the test substance is assessed by measuring the amount of carbon dioxide produced over a 28-day period. The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum (ThCO₂).[3]
2. Materials and Reagents:
-
Test Substance: this compound (purity >95%)
-
Inoculum: Activated sludge from a predominantly domestic sewage treatment plant, collected not more than 24 hours before use.
-
Mineral Medium: Prepared according to OECD 301 guidelines, containing essential mineral salts.
-
Reference Substance: A readily biodegradable compound such as sodium benzoate (B1203000) or aniline, used to validate the test system.
-
CO₂-free Air: For aeration of the test vessels.
-
CO₂-absorbing Solution: Barium hydroxide (B78521) (Ba(OH)₂) or sodium hydroxide (NaOH) solution.
-
Titration Reagent: Standardized hydrochloric acid (HCl) solution.
3. Apparatus:
-
Test Flasks: 2-5 L glass bottles with gas-tight stoppers and ports for aeration.
-
CO₂-scrubbing Columns: To remove CO₂ from the incoming air.
-
CO₂-absorption Bottles (Traps): Containing the CO₂-absorbing solution.
-
Magnetic Stirrers and Stir Bars.
-
Incubator or Water Bath: To maintain a constant temperature of 22 ± 2°C.
-
Analytical Equipment: Burette for titration or a Total Organic Carbon (TOC) analyzer.
4. Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in the mineral medium. The final concentration in the test flasks should be between 10 and 20 mg of Total Organic Carbon (TOC) per liter.
-
Prepare parallel test setups:
-
Test vessels with this compound and inoculum.
-
Blank controls with inoculum only (to measure endogenous CO₂ production).
-
Reference controls with the reference substance and inoculum.
-
Toxicity controls with this compound, the reference substance, and inoculum.
-
-
-
Inoculation: Add the activated sludge inoculum to the test and control vessels to achieve a final concentration of suspended solids of approximately 30 mg/L.
-
Incubation: Incubate the flasks in the dark at 22 ± 2°C for 28 days. Continuously aerate each flask with CO₂-free air at a rate of 30-100 mL/min. The air from each test flask is bubbled through a series of CO₂-absorption bottles.
-
CO₂ Measurement:
-
At regular intervals (e.g., every 2-3 days), remove the CO₂-absorption bottles and titrate the remaining hydroxide with standardized HCl to determine the amount of CO₂ produced.
-
Alternatively, the amount of inorganic carbon in the absorption solution can be measured using a TOC analyzer.
-
-
Data Analysis:
-
Calculate the cumulative amount of CO₂ produced in each flask, correcting for the CO₂ produced in the blank controls.
-
Calculate the percentage of biodegradation as: % Biodegradation = (mg CO₂ produced / ThCO₂) x 100
-
The test is considered valid if the reference substance shows >60% biodegradation within 14 days and the CO₂ evolution in the blank is not excessive.
-
5. Pass Level for Ready Biodegradability:
The test substance is considered readily biodegradable if it reaches 60% of its theoretical CO₂ evolution within a 10-day window during the 28-day test.[4]
Mandatory Visualization
Caption: Experimental workflow for the OECD 301B biodegradability test.
Microbial Degradation Pathway of Levulinic Acid
The biodegradation of this compound is expected to initiate with hydrolysis to ethanol (B145695) and levulinic acid. The microbial degradation of levulinic acid has been studied in organisms like Pseudomonas putida. A specific gene cluster (lva) is responsible for its catabolism.[5][6] The pathway involves the activation of levulinic acid to its coenzyme A (CoA) thioester, followed by a series of enzymatic reactions that ultimately lead to intermediates of central metabolism.[5]
Caption: Proposed microbial degradation pathway of this compound via levulinic acid.
References
The Rising Potential of Ethyl Levulinate in Advanced Polymer Synthesis: A Technical Guide
Introduction
Ethyl levulinate, a bio-based platform chemical derived from the acid-catalyzed treatment of C6 sugars found in lignocellulosic biomass, is rapidly emerging as a versatile building block for the synthesis of novel and sustainable polymers.[1][2] Its unique chemical structure, featuring both an ester and a ketone functional group, provides a rich platform for a variety of chemical transformations, leading to a diverse range of polymer precursors. This technical guide explores the synthesis of this compound and its conversion into key monomers, providing detailed experimental protocols for the synthesis of innovative polyesters, polyamides, and polyurethanes. Furthermore, it collates the thermal and mechanical properties of these materials and discusses their potential applications, particularly in the biomedical field.
From Biomass to this compound: A Sustainable Starting Point
This compound is primarily synthesized through the esterification of levulinic acid with ethanol (B145695). Levulinic acid itself is a product of the acid hydrolysis of renewable feedstocks like cellulose.[3] The direct conversion of furfuryl alcohol, another biomass derivative, to this compound is also a well-established route.[1][3]
Experimental Protocol: Esterification of Levulinic Acid to this compound
This protocol is based on the efficient synthesis of this compound using a solid acid catalyst.[3]
Materials:
-
Levulinic acid (LA)
-
Ethanol (EtOH)
-
Sulfonated carbon cryogel (UCC-S) catalyst
-
Round bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Gas chromatograph with a flame ionization detector (GC-FID) for analysis
Procedure:
-
In a 100 mL round bottom flask, add levulinic acid and ethanol in a desired molar ratio (e.g., 1:10 LA to EtOH).
-
Add the UCC-S catalyst at a loading of 10 wt% with respect to the levulinic acid.
-
Heat the reaction mixture to 80 °C with continuous stirring.
-
Allow the reaction to proceed for 4 hours under reflux.
-
After the reaction, cool the mixture to room temperature and separate the catalyst by filtration.
-
The product, this compound, can be purified by distillation.
-
Analyze the yield and purity of the this compound using GC-FID. A yield of up to 99.5 mol% can be achieved under these conditions.[3]
Key Polymer Precursors from this compound
The versatility of this compound stems from its ability to be converted into a variety of difunctional monomers suitable for polymerization.
γ-Valerolactone (GVL)
One of the most important derivatives of this compound is γ-valerolactone (GVL), a five-membered lactone with significant potential as a green solvent and a monomer for ring-opening polymerization. GVL is produced via the hydrogenation of this compound.
Spirocyclic Diester Monomer
A rigid spirocyclic diester monomer can be synthesized through the acid-catalyzed ketalization of this compound with pentaerythritol.[4] This monomer is a promising candidate for producing high-performance amorphous polyesters.
Diphenolic Acid Ethyl Ester (DPE)
The condensation of this compound with phenol (B47542) yields diphenolic acid ethyl ester (DPE), a bio-based alternative to bisphenol A (BPA).[5] DPE can be used to synthesize polyesters and other polymers with enhanced thermal properties.
Synthesis of Novel Polymers from this compound Derivatives
The monomers derived from this compound can be polymerized through various techniques, including polycondensation and ring-opening polymerization, to create a range of novel polymers.
Polyesters
Materials:
-
Spirocyclic diester monomer from this compound and pentaerythritol
-
Titanium(IV) butoxide (Ti(OBu)₄) catalyst
-
Schlenk flask equipped with a mechanical stirrer and a distillation outlet
-
High-vacuum pump
Procedure:
-
Charge the Schlenk flask with the spirocyclic diester monomer and 1,4-butanediol in a 1:1.2 molar ratio.
-
Add the Ti(OBu)₄ catalyst (e.g., 250 ppm).
-
Heat the mixture to 180 °C under a nitrogen atmosphere with stirring.
-
After 2 hours, gradually reduce the pressure to approximately 1 mbar to facilitate the removal of the condensation byproducts.
-
Increase the temperature to 220 °C and continue the reaction for another 4 hours under high vacuum.
-
Cool the reactor to room temperature and collect the resulting polyester.
Poly(γ-valerolactone) and Copolymers
While the homopolymerization of GVL is thermodynamically challenging, it can be copolymerized with other lactones, such as ε-caprolactone, via ring-opening polymerization (ROP) to yield biodegradable polyesters with tunable properties.[6]
Materials:
-
γ-Valerolactone (GVL)
-
ε-Caprolactone (ECL)
-
Methoxy poly(ethylene glycol) (mPEG) as an initiator
-
Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂) as a catalyst
-
Schlenk flask
-
Vacuum line
Procedure:
-
Dry the mPEG and ECL under vacuum before use.
-
In a Schlenk flask under a nitrogen atmosphere, mix the desired molar ratio of GVL and ECL (e.g., 30:70).
-
Add the mPEG initiator and the Sn(Oct)₂ catalyst (e.g., in a 1:1 molar ratio with the initiator).
-
Heat the reaction mixture to 120 °C with stirring.
-
The reaction time will vary depending on the desired conversion; samples can be taken at different time points to monitor the polymerization progress. For example, a reaction time of 12 hours can be employed for achieving high conversion.[6]
-
After the desired time, cool the reaction mixture and dissolve it in a suitable solvent (e.g., chloroform).
-
Precipitate the polymer in a non-solvent (e.g., cold methanol) to purify it.
-
Dry the resulting copolymer under vacuum.
Polyamides and Poly(ester-co-amide)s
Diols and diamines derived from levulinic acid can be used to synthesize polyamides and poly(ester-co-amide)s through polycondensation reactions.[7][8]
Materials:
-
Levulinic acid-derived diol-diamide monomer
-
Immobilized lipase (B570770) B from Candida antarctica (Novozym 435)
-
Diphenyl ether as a solvent
-
Schlenk flask with a distillation setup
-
High-vacuum pump
Procedure:
-
In a Schlenk flask, dissolve the diol-diamide monomer in diphenyl ether.
-
Add the immobilized lipase catalyst.
-
Heat the mixture to 80-100 °C under a nitrogen flow to remove any water.
-
After an initial period (e.g., 2 hours), apply a high vacuum to facilitate the removal of condensation byproducts.
-
Continue the reaction for 24-48 hours.
-
Cool the reaction mixture and dissolve the polymer in a suitable solvent (e.g., hexafluoroisopropanol).
-
Precipitate the polymer in a non-solvent (e.g., methanol) to purify it.
-
Dry the resulting poly(ester-co-amide) under vacuum.
Polyurethanes
Diols obtained from the ring-opening of GVL can be reacted with diisocyanates to produce polyurethanes.[9]
Materials:
-
GVL-derived diol
-
Hexamethylene diisocyanate (HDI)
-
Dibutyltin dilaurate (DBTDL) as a catalyst
-
Dry dimethylacetamide (DMAc) as a solvent
-
Schlenk flask with a mechanical stirrer
Procedure:
-
In a Schlenk flask under a nitrogen atmosphere, dissolve the GVL-derived diol in dry DMAc.
-
Add the DBTDL catalyst.
-
Slowly add an equimolar amount of HDI to the stirred solution at room temperature.
-
Heat the reaction mixture to 80 °C and continue stirring for 24 hours.
-
Cool the reaction mixture and precipitate the polyurethane by pouring the solution into a non-solvent like methanol.
-
Filter and dry the polymer under vacuum.
Data Presentation: Properties of this compound-Derived Polymers
The following tables summarize the quantitative data on the thermal and mechanical properties of various polymers synthesized from this compound derivatives.
Table 1: Thermal Properties of Polyesters Derived from this compound Precursors
| Polymer Type | Monomers | Tg (°C) | Tm (°C) | Td,onset (°C) | Reference |
| Amorphous Polyester | Spirocyclic diester + 1,4-Butanediol | 25 | - | ~300 | [4] |
| Amorphous Polyester | Spirocyclic diester + 1,6-Hexanediol | 12 | - | ~300 | [4] |
| Amorphous Polyester | Spirocyclic diester + Neopentyl glycol | 49 | - | ~300 | [4] |
| Amorphous Polyester | Spirocyclic diester + 1,4-Cyclohexanedimethanol | 42 | - | ~300 | [4] |
| Aromatic Polyester | Ethyl diphenolate + Isophthaloyl chloride | 140 | - | ~300 | [10] |
Table 2: Molecular Weight and Thermal Properties of Poly(ester-co-amide)s from Levulinic Acid Derivatives
| Diamine used for Monomer Synthesis | Mn ( g/mol ) | Đ (Mw/Mn) | Tg (°C) | Tm (°C) | Td,onset (°C) | Reference |
| Ethylenediamine (C2) | 1300 | 1.5 | 0 | - | 355 | [8] |
| Butanediamine (C4) | 2500 | 1.6 | -10 | - | - | [8] |
| Hexanediamine (C6) | 4500 | 1.7 | -15 | - | - | [8] |
| Octanediamine (C8) | 6200 | 1.8 | -20 | 90 | - | [8] |
| Decanediamine (C10) | 7200 | 1.8 | -23 | 97 | 378 | [8] |
Table 3: Thermal and Mechanical Properties of Polyurethanes from GVL-Derived Diols
| Diol Precursor | Diisocyanate | Mn (kDa) | Tg (°C) | Td,onset (°C) | Elastic Modulus (MPa) | Reference |
| GVL + 1,2-Ethanolamine adduct | TDI | 147 | 128 | ~250 | 2210 | [9][11] |
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for synthesis and characterization of polymers.
Caption: Logical relationship from biomass to diverse polymer classes.
Applications in Drug Development and Future Perspectives
The biocompatibility and degradability of polymers derived from this compound make them attractive candidates for biomedical applications, particularly in drug delivery. The ability to tune their thermal and mechanical properties by altering the monomer composition allows for the design of materials with specific release profiles for therapeutic agents.
While specific data on the biocompatibility of this compound-derived polymers is still emerging, general in vitro cytotoxicity assays, such as those using fibroblast cell lines (e.g., L-929), can be employed for initial screening.[12] The development of controlled drug delivery systems would involve loading these polymers with a model drug and studying its release kinetics in a physiologically relevant medium.
The research into polymers from this compound is a rapidly advancing field. Future work should focus on a more comprehensive characterization of the mechanical properties of these novel materials, as well as in-depth studies into their biocompatibility and degradation profiles. The exploration of a wider range of monomers derived from this compound will undoubtedly lead to the development of new polymers with tailored properties for a variety of high-value applications, solidifying the role of this compound as a key player in the future of sustainable polymer chemistry.
References
- 1. This compound Synthesis from Levulinic Acid and Furfuryl Alcohol by Using Modified Carbon Cryogel | Chemical Engineering Transactions [cetjournal.it]
- 2. Catalytic and mechanistic insights into the production of this compound from biorenewable feedstocks - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Biobased aliphatic polyesters from a spirocyclic dicarboxylate monomer derived from levulinic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. research.abo.fi [research.abo.fi]
- 6. Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipase-catalysed polycondensation of levulinic acid derived diol-diamide monomers: access to new poly(ester-co-amide)s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
The Catalytic Conversion of Fructose to Ethyl Levulinate: A Foundational Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The conversion of biomass-derived carbohydrates into valuable platform chemicals and biofuels is a cornerstone of sustainable chemistry. Among these, ethyl levulinate (EL) has emerged as a promising green solvent and a precursor to various high-value chemicals and fuel additives. This technical guide provides an in-depth overview of the foundational research on the catalytic conversion of fructose (B13574) to this compound, focusing on the core chemical transformations, catalytic systems, and experimental methodologies.
Reaction Pathway and Mechanism
The acid-catalyzed conversion of fructose to this compound is a multi-step process that proceeds through several key intermediates. The generally accepted reaction pathway involves the dehydration of fructose to 5-hydroxymethylfurfural (B1680220) (HMF), followed by the etherification of HMF with ethanol (B145695) to form 5-ethoxymethylfurfural (EMF). Subsequently, EMF undergoes alcoholysis to yield this compound and ethyl formate.[1][2]
A crucial aspect of this process is the role of the acid catalyst, which facilitates both the dehydration and alcoholysis steps. The reaction is often accompanied by the formation of byproducts, including humins, which are dark, polymeric materials resulting from the condensation of fructose and HMF.[3] Minimizing humin formation is a key challenge in optimizing the yield of this compound.
References
Methodological & Application
detailed protocol for ethyl levulinate synthesis in a laboratory setting
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of ethyl levulinate in a laboratory setting. The protocols detailed herein are based on established esterification methods of levulinic acid with ethanol (B145695), utilizing various catalytic systems. This application note is intended for researchers, scientists, and professionals in drug development who require a reliable method for producing this versatile chemical intermediate.
Introduction
This compound is a valuable bio-based chemical derived from levulinic acid, which can be sourced from the acid-catalyzed hydrolysis of lignocellulosic biomass.[1][2] Its applications are wide-ranging, serving as a green solvent, a flavoring and fragrance agent, and a fuel additive that can reduce sulfur content and increase lubricity in diesel.[1][3] The synthesis of this compound is typically achieved through the esterification of levulinic acid with ethanol in the presence of an acid catalyst.[2][4] This document outlines detailed procedures using both homogeneous and heterogeneous catalysts, along with data on reaction efficiency and conditions.
Experimental Protocols
Two primary protocols are presented below, reflecting common catalytic approaches for the synthesis of this compound.
Protocol 1: Homogeneous Catalysis using Sulfuric Acid
This protocol describes the traditional method of this compound synthesis using a mineral acid catalyst.
Materials:
-
Levulinic acid (LA)
-
Anhydrous ethanol (EtOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Benzene (B151609) or Toluene (B28343) (optional, for azeotropic removal of water)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Distillation apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine levulinic acid and an excess of anhydrous ethanol. A common molar ratio of ethanol to levulinic acid is 6:1 to drive the equilibrium towards the product.[3]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) with continuous stirring.[3] The reaction is typically carried out for 4 hours.[3] For azeotropic removal of water to further drive the reaction, benzene or toluene can be used as a co-solvent.[4]
-
Work-up:
-
After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.
-
Neutralize the excess acid by washing the mixture with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Analysis: The final product can be analyzed by Gas Chromatography (GC) to determine purity and yield.[4]
Protocol 2: Heterogeneous Catalysis
This protocol utilizes a solid acid catalyst, which offers advantages in terms of separation and reusability.[6] Various solid acid catalysts can be employed, including dodecatungstophosphoric acid (DTPA) supported on acidic clay (K10), Amberlyst-15, and sulfated zirconia.[3][6][7]
Materials:
-
Levulinic acid (LA)
-
Anhydrous ethanol (EtOH)
-
Solid acid catalyst (e.g., 20% (w/w) DTPA/K10)[3]
-
High-pressure stirred autoclave reactor or a stirred batch reflux system[3][6]
-
Centrifuge or filtration apparatus
-
Gas chromatograph with a flame ionization detector (FID)[4][6]
Procedure:
-
Reaction Setup:
-
Reaction:
-
Catalyst Removal: After the reaction is complete, cool the mixture and separate the solid catalyst by centrifugation or filtration.[4] The catalyst can be washed, dried, and potentially reused.[2]
-
Analysis: The resulting product mixture is typically analyzed directly by Gas Chromatography (GC-FID) to determine the conversion of levulinic acid and the yield of this compound.[4][6]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound synthesis, providing a comparative overview of different catalytic systems and reaction conditions.
| Catalyst | Reactant Ratio (Ethanol:LA) | Temperature (°C) | Time (h) | Catalyst Loading | LA Conversion (%) | This compound Yield (%) | Reference |
| 20% (w/w) DTPA/K10 | 6:1 (molar) | 78 | 4 | 20% (w/w) of levulinic acid | 79 | - | [3] |
| Zirconium Exchanged Phosphotungstic Acid | - | 120 | 2 | 0.05 g in 3 mL ethanol | - | - | [4] |
| Sulfonated Carbon Cryogel (UCC-S) | 10:1 (molar) | - | 4 | 10 wt% | - | 99.5 (mol%) | [1] |
| ZrO₂ based catalyst | 1:5 (volume) | 150 | 3 | 0.5 g | - | 99 | [6] |
| Amberlyst-15 | - | 90 | 5.5 | - | 7 (max, self-catalyzed) | - | [7] |
| Zr(SO₄)₂/SiO₂ | - | 190 | 0.83 | 20 wt% | - | 17.14 | [5] |
| p-toluenesulfonic acid-based DES | 5:1 (molar) | 70 | 0.17 | 5 wt% | 62 | - | [8] |
| Modified Lignin-based Carbon Catalyst | 6:1 (molar) | 80 | 3 | 10 wt% | - | 62.51 (mol%) | [9] |
| Sulfated Silica (3 M-SiO₂) | 1:20 (molar) | Reflux | 4 | 30% | - | 54 | [2] |
Experimental Workflow and Logic Diagram
The following diagram illustrates the general workflow for the laboratory synthesis of this compound.
References
- 1. aidic.it [aidic.it]
- 2. ukm.my [ukm.my]
- 3. weier-hk.oss-cn-hongkong.aliyuncs.com [weier-hk.oss-cn-hongkong.aliyuncs.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Esterification of Levulinic Acid to this compound over Amberlyst-15 in Flow: Systematic Kinetic Model Discrimination and Parameter Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
Application Notes and Protocols for the Quantification of Ethyl Levulinate in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of ethyl levulinate in various complex matrices. The protocols for Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are outlined below, complete with sample preparation techniques, instrumental parameters, and method validation data.
Introduction
This compound is a versatile, bio-based platform chemical with applications as a fuel additive, flavoring agent, and solvent.[1] Accurate quantification of this compound in complex mixtures such as reaction media, biofuels, and biomass hydrolysates is crucial for process optimization, quality control, and regulatory compliance. This document details validated analytical methods to achieve reliable and reproducible quantification.
Analytical Techniques: A Comparative Overview
The choice of analytical technique for this compound quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Gas chromatography is a robust and widely used method, particularly for volatile compounds in complex matrices like biofuels.[2][3] High-performance liquid chromatography is suitable for less volatile samples and when derivatization is not desirable.[4] Quantitative NMR offers a primary method of measurement without the need for identical standards and provides structural information.[5][6]
Logical Relationship of Analytical Techniques
Figure 1: Selection of analytical techniques for this compound based on sample matrix.
Data Presentation: Quantitative Method Validation Parameters
The following table summarizes typical validation parameters for the quantification of this compound using GC-FID and HPLC-UV. These values are compiled from various studies and serve as a general guideline. Actual performance may vary depending on the specific instrumentation, column, and matrix.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity Range | 10 - 500 µg/mL | 0.5 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 - 3 µg/mL | ~0.5 µg/mL |
| Recovery | 95 - 105% | 98 - 102% |
| Precision (RSD) | < 5% | < 3% |
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and sensitive method for the quantification of this compound, especially in volatile matrices like biofuels.
Figure 2: Workflow for the quantification of this compound by GC-FID.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the biodiesel sample into a 2 mL autosampler vial.
-
Add 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or acetone) containing a known concentration of an internal standard (e.g., 1 mg/mL tetradecane).
-
Cap the vial and vortex for 30 seconds to ensure homogeneity.
-
-
Instrumental Parameters:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[7]
-
Injector: Split/splitless, 250 °C, split ratio 50:1.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 150 °C.
-
Ramp 2: 20 °C/min to 250 °C, hold for 5 minutes.
-
-
Detector: FID, 280 °C.
-
Injection Volume: 1 µL.
-
-
Calibration:
-
Prepare a series of calibration standards of this compound (e.g., 10, 50, 100, 250, 500 µg/mL) in the chosen solvent, each containing the same concentration of the internal standard.
-
Analyze the standards using the same GC-FID method.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
-
Quantification:
-
Analyze the prepared sample.
-
Calculate the peak area ratio of this compound to the internal standard in the sample chromatogram.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile method for quantifying this compound in various samples, including reaction mixtures and biomass hydrolysates.
Figure 3: Workflow for the quantification of this compound by HPLC-UV.
-
Sample Preparation:
-
Withdraw a sample from the reaction mixture.
-
If necessary, quench the reaction (e.g., by rapid cooling or addition of a quenching agent).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Dilute the filtered sample with the mobile phase to a concentration within the linear range of the calibration curve.
-
-
Instrumental Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v) with 0.1% formic acid.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Calibration:
-
Prepare a series of calibration standards of this compound (e.g., 0.5, 1, 5, 10, 50, 100 µg/mL) in the mobile phase.
-
Analyze the standards using the same HPLC-UV method.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
-
Quantification:
-
Analyze the prepared sample.
-
Determine the peak area of this compound in the sample chromatogram.
-
Calculate the concentration of this compound in the diluted sample using the calibration curve and account for the dilution factor to determine the concentration in the original sample.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful technique for the absolute quantification of this compound without the need for a specific this compound reference standard for calibration.
Figure 4: Logical workflow for quantitative NMR analysis of this compound.
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a known amount of a suitable internal standard (e.g., 5-10 mg of maleic acid or dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or CDCl₃) to the NMR tube.
-
Cap the tube and vortex until the sample and internal standard are completely dissolved.
-
-
NMR Acquisition Parameters:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250 for <1% integration error), typically 16 or more.[5]
-
Acquisition Time (aq): Sufficient to allow the FID to decay completely, typically 2-4 seconds.
-
-
Data Processing:
-
Apply a gentle exponential window function (e.g., LB = 0.3 Hz) to improve the signal-to-noise ratio without significant line broadening.
-
Perform Fourier transformation.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the quartet at ~4.1 ppm corresponding to the -OCH₂- group) and a signal from the internal standard.
-
-
Quantification Calculation:
-
Calculate the purity or concentration of this compound using the following formula:[6]
Purity_sample (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * Purity_std (%)
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
-
Conclusion
The analytical techniques and protocols detailed in these application notes provide robust and reliable methods for the quantification of this compound in a variety of complex matrices. The choice of method will depend on the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the available instrumentation. Proper method validation is essential to ensure the accuracy and precision of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Advanced Distillation Curve Analysis on this compound as a Diesel Fuel Oxygenate and a Hybrid Biodiesel Fuel | NIST [nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. researchgate.net [researchgate.net]
methods for the purification of ethyl levulinate from reaction byproducts
Application Notes and Protocols for the Purification of Ethyl Levulinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods for the purification of this compound from common reaction byproducts. The protocols are based on established laboratory and industrial practices, focusing on techniques such as distillation, liquid-liquid extraction, and reactive separation methods.
Introduction to this compound Purification
This compound, a versatile green solvent and platform chemical, is typically synthesized via the esterification of levulinic acid with ethanol (B145695) or the alcoholysis of furfuryl alcohol.[1][2] The crude reaction mixture often contains unreacted starting materials (levulinic acid, ethanol), water, the catalyst, and various byproducts such as humins, diethyl ether, and 2-(ethoxymethyl)furan (B1219279) (EtMF).[1][3][4] Effective purification is crucial to obtain high-purity this compound suitable for its diverse applications, including as a fuel additive and a precursor in the synthesis of pharmaceuticals and fine chemicals.[5][6]
This application note details several common and effective purification strategies. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Common Purification Methods and Quantitative Data
The primary methods for purifying this compound include distillation, liquid-liquid extraction, and reactive separation techniques. A summary of the quantitative data associated with these methods is presented in Table 1.
| Purification Method | Key Parameters | Purity Achieved | Yield/Recovery | Reference |
| Vacuum Distillation | Reduced pressure (e.g., 40-60 mbar) | High purity (transparent liquid) | Up to 63% | [1] |
| Liquid-Liquid Extraction | Solvent: Toluene | High recovery from product mixture | Up to 96.7% recovery | [3] |
| Liquid-Liquid Extraction | Solvent: Hexane-water (9:1 v/v) | Effective separation of alkyl levulinates | - | [7][8] |
| Reactive Distillation | Stoichiometric feed ratio | 99.5 mol % (distillate) | 95.1% reaction conversion | [5] |
| Reactive Chromatography | Fixed-bed reactor with ion exchange resin | Complete conversion at low flow rates | - | [9][10] |
| Phase Separation | Catalyst: AlCl₃·6H₂O | >98 wt% in the organic phase | High | [11][12] |
Table 1: Summary of Quantitative Data for this compound Purification Methods.
Experimental Protocols
Method 1: Vacuum Distillation
This protocol is suitable for separating this compound from less volatile impurities like unreacted levulinic acid and humins, as well as more volatile components like residual ethanol.
Protocol:
-
Initial Solvent Removal:
-
Transfer the crude reaction mixture to a round-bottom flask.
-
If a significant amount of a volatile solvent (like ethanol) is present, perform a simple distillation at atmospheric pressure to remove the bulk of the solvent.
-
-
Vacuum Distillation Setup:
-
Assemble a vacuum distillation apparatus, ensuring all glassware joints are properly sealed with vacuum grease.
-
Connect the distillation flask to a vacuum pump, with a cold trap in between to protect the pump.
-
-
Distillation Procedure:
-
Apply a vacuum to the system, typically in the range of 40-60 mbar.[1]
-
Gradually heat the distillation flask using a heating mantle.
-
Collect the fractions that distill at the boiling point of this compound under the applied pressure. The boiling point of this compound is approximately 203-205 °C at atmospheric pressure, but will be significantly lower under vacuum.[2]
-
Monitor the temperature of the vapor to ensure a clean separation.
-
The purified this compound is typically obtained as a transparent or light-yellow liquid.[1]
-
Method 2: Liquid-Liquid Extraction
This method is effective for separating this compound from water-soluble impurities, such as residual acid catalysts and some polar byproducts. Toluene has been identified as an outstanding extracting agent for this purpose.[3]
Protocol:
-
Solvent Selection:
-
Extraction Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of the chosen organic solvent (e.g., toluene).
-
Shake the separatory funnel vigorously for several minutes, periodically venting to release pressure.
-
Allow the layers to separate. The organic layer will contain the this compound.
-
Drain the aqueous layer.
-
-
Washing the Organic Layer:
-
To remove any remaining acid catalyst, wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases.
-
Subsequently, wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
-
Drying and Solvent Removal:
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Filter to remove the drying agent.
-
Remove the organic solvent using a rotary evaporator to obtain the purified this compound.
-
Method 3: Reactive Chromatography
Reactive chromatography combines the chemical reaction (esterification) and separation in a single unit, which can enhance conversion by removing the products as they are formed.[9] This method is particularly useful for equilibrium-limited reactions.
Protocol:
-
Column Preparation:
-
Pack a chromatography column with a suitable solid acid catalyst that also acts as the stationary phase, such as an ion-exchange resin (e.g., Dowex 50WX-8).[9]
-
-
Eluent and Sample Preparation:
-
Use ethanol as the mobile phase (eluent).
-
Prepare a solution of levulinic acid.
-
-
Chromatographic Separation:
-
Continuously pump ethanol through the column at a controlled flow rate.
-
Inject a pulse of the levulinic acid solution into the ethanol stream.
-
As the levulinic acid passes through the column, it reacts with the ethanol on the surface of the resin to form this compound and water.
-
Due to different affinities for the stationary phase, the unreacted levulinic acid, this compound, and water will travel through the column at different rates, leading to their separation.[9]
-
At sufficiently low flow rates, complete conversion of levulinic acid to this compound can be achieved.[9][10]
-
-
Fraction Collection:
-
Collect the fractions eluting from the column. The fraction containing the purified this compound can be identified using an online detector (e.g., UV) or by analyzing the collected fractions.[9]
-
Visualization of Purification Workflows
The following diagrams illustrate the logical flow of the described purification methods.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic and mechanistic insights into the production of this compound from biorenewable feedstocks - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. cetjournal.it [cetjournal.it]
- 8. Catalytic Esterification of Levulinic Acid to Alkyl Levulinates: Liquid Product Analysis and Separation Study via Extraction | Chemical Engineering Transactions [cetjournal.it]
- 9. Reactive Chromatography Applied to this compound Synthesis: A Proof of Concept [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Ethyl Levulinate Synthesis Using Heterogeneous Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of ethyl levulinate (EL), a versatile platform chemical with applications in biofuels, flavorings, fragrances, and as a green solvent. The focus is on the use of heterogeneous catalysts, which offer significant advantages over homogeneous catalysts, including ease of separation, reusability, and reduced environmental impact.[1][2][3][4]
Introduction
This compound is an important bio-based chemical typically synthesized through the esterification of levulinic acid with ethanol (B145695) or the alcoholysis of furfuryl alcohol.[5][6][7] The use of solid acid catalysts simplifies the production process and aligns with the principles of green chemistry.[2][4] This document outlines protocols using various classes of heterogeneous catalysts and presents a comparative summary of their performance.
Catalyst Systems for this compound Synthesis
A variety of solid acid catalysts have been successfully employed for the synthesis of this compound. These include:
-
Polymeric Resins: Commercial resins like Purolite CT151 and Amberlyst-15 are widely used due to their availability and high activity.[5][6][8]
-
Sulfated Metal Oxides: Materials like sulfated zirconia (e.g., UDCaT-5) exhibit superacidic properties, leading to high catalytic activity.[1][2]
-
Mesoporous Silicates: Stannosilicates (e.g., SnMCM-41) offer a high surface area and tunable acidity.[9]
-
Carbon-Based Catalysts: These can be derived from various biomass sources, such as glucose, bagasse, or pine needles, and are functionalized with sulfonic acid groups to create active sites.[10][11][12]
-
Heteropolyacids: Supported heteropolyacids, such as phosphotungstic acid on zirconia, provide strong Brønsted acidity.[13][14]
Data Presentation: Performance of Heterogeneous Catalysts
The following tables summarize the performance of different heterogeneous catalysts in the synthesis of this compound under optimized conditions as reported in the literature.
Table 1: Esterification of Levulinic Acid with Ethanol
| Catalyst | Catalyst Loading | Temperature (°C) | Time (h) | Ethanol:LA Molar Ratio | EL Yield (%) | Selectivity (%) | Reusability (cycles) | Reference |
| Amberlyst-15 | 0.1 g | 70-100 | Continuous Flow | 0.8-1.6 M LA | - | - | - | [8] |
| SnMCM-41-80 | 1 wt% | 120 | 3 | 5:1 | 90.1 (conversion) | - | - | [9] |
| UDCaT-5 | - | 140-170 | - | - | >90 | - | 4 | [1] |
| Sulfated Silica (3 M-SiO2) | 30 wt% | Reflux | 4 | 20:1 | 54 | - | 5 | [15] |
| Modified Lignin-Carbon | 10 wt% | 80 | 3 | 6:1 | 62.51 | - | - | [3] |
| PiNe–SO3H | 1.5 mol% | 90 | 5 | 1:1 | - | >99 | - | [11] |
| 40% H3PW12O40/ZrO2 | 0.5 g | 150 | 3 | 5:1 | 99 | - | - | [13][14][16] |
| Sulfonated Bagasse-Carbon | 10 wt% | 70 | 5 | 10:1 | 84.87 | - | 5 | [12] |
| Sulfonated Hydrothermal Carbon | - | - | - | - | >90 | >90 | - | [17] |
Table 2: Alcoholysis of Furfuryl Alcohol with Ethanol
| Catalyst | Catalyst Loading | Temperature (°C) | Time (h) | Ethanol:FA Molar Ratio | EL Yield (%) | Selectivity (%) | Reusability (cycles) | Reference |
| Purolite CT151 | 50 wt% | 80 (Reflux) | 5 | 20 mL EtOH/g FA | up to 63 | - | 4 | [5][6] |
| UCC-S-Fe | 20 wt% | - | 5 | - | 97.8 | - | - | [18] |
| Glucose-Derived Carbon | 0.5 g | 150 | 1 | 19 g EtOH/g FA | 67.1 | - | 4 | [10] |
| SBA-15/H-ZSM-5 | 0.8 g | 110 | 5 | 0.5 M FA | 89 | - | - | [19] |
Experimental Protocols
Protocol 1: this compound Synthesis via Esterification of Levulinic Acid
This protocol is a general procedure based on the esterification of levulinic acid with ethanol using a solid acid catalyst.
Materials:
-
Levulinic acid (LA)
-
Ethanol (EtOH), absolute
-
Heterogeneous acid catalyst (e.g., Amberlyst-15, UDCaT-5, sulfated zirconia)
-
Solvent for washing (e.g., acetone)
-
Round bottom flask
-
Water condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round bottom flask equipped with a water condenser and a magnetic stir bar, add levulinic acid, an excess of ethanol (acting as both reactant and solvent), and the heterogeneous catalyst. The specific amounts and ratios should be based on the data in Table 1 or optimized for the specific catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically reflux, ~78-80°C, or higher in a sealed reactor) with vigorous stirring.[5][8] Maintain the reaction for the specified time (typically 3-5 hours).[5][6]
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst from the reaction mixture by filtration.[5][6]
-
Catalyst Regeneration (Optional but Recommended): Wash the recovered catalyst with a solvent like acetone (B3395972) to remove any adsorbed species and then dry it in an oven (e.g., at 100°C overnight) before reusing.[5]
-
Product Isolation: Remove the excess ethanol from the filtrate using a rotary evaporator under reduced pressure.[6]
-
Purification (Optional): The crude this compound can be further purified by distillation under reduced pressure to obtain a high-purity product.[5]
-
Analysis: Analyze the product yield and purity using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[6][20]
Protocol 2: this compound Synthesis via Alcoholysis of Furfuryl Alcohol
This protocol describes the synthesis of this compound from furfuryl alcohol.
Materials:
-
Furfuryl alcohol (FA)
-
Ethanol (EtOH)
-
Heterogeneous acid catalyst (e.g., Purolite CT151, modified carbon cryogels)
-
Basic alumina (B75360) (for filtration)
-
Acetone
-
Round bottom flask
-
Water condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round bottom flask fitted with a condenser and magnetic stirrer, dissolve furfuryl alcohol in a large excess of ethanol.[5][6] Add the heterogeneous catalyst. For example, use 50% wt. of Purolite CT151 relative to the furfuryl alcohol.[5][6]
-
Reaction: Heat the mixture to reflux (~80°C) and stir for the designated time (e.g., 5 hours).[5][6]
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a layer of basic alumina to remove the catalyst and wash with a minimal amount of acetone.[5][6]
-
Product Isolation: Evaporate the solvent (ethanol and acetone) from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[6]
-
Purification: Purify the crude this compound by distillation under reduced pressure.[5]
-
Analysis: Characterize the final product and determine the yield using GC or NMR.[6]
Visualizations
Logical Workflow for Heterogeneous Catalysis
The following diagram illustrates the general workflow for the synthesis of this compound using a heterogeneous catalyst, highlighting the key steps from reaction setup to product analysis and catalyst recycling.
Caption: General workflow for this compound synthesis.
Signaling Pathway: Reaction Routes to this compound
This diagram illustrates the two primary reaction pathways for synthesizing this compound from biomass-derived precursors using heterogeneous acid catalysts.
Caption: Key synthetic routes to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. daneshyari.com [daneshyari.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. journal2.upgris.ac.id [journal2.upgris.ac.id]
- 5. mdpi.com [mdpi.com]
- 6. Alkyl Levulinates from Furfuryl Alcohol Using CT151 Purolite as Heterogenous Catalyst: Optimization, Purification, and Recycling - ProQuest [proquest.com]
- 7. Catalytic and mechanistic insights into the production of this compound from biorenewable feedstocks - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Esterification of Levulinic Acid to this compound over Amberlyst-15 in Flow: Systematic Kinetic Model Discrimination and Parameter Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. smooooth9-site-one.ssl-link.jp [smooooth9-site-one.ssl-link.jp]
- 10. mdpi.com [mdpi.com]
- 11. biofueljournal.com [biofueljournal.com]
- 12. researchgate.net [researchgate.net]
- 13. aidic.it [aidic.it]
- 14. Synthesis of this compound from Levulinic Acid over Solid Super Acid Catalyst | Chemical Engineering Transactions [cetjournal.it]
- 15. ukm.my [ukm.my]
- 16. mjas.analis.com.my [mjas.analis.com.my]
- 17. daneshyari.com [daneshyari.com]
- 18. aidic.it [aidic.it]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of Ethyl Levulinate in Bio-Based Cleaning Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl levulinate, a bio-based solvent derived from levulinic acid, is emerging as a sustainable and effective ingredient in the formulation of cleaning agents.[1][2] Its favorable properties, including excellent solvency, biodegradability, and low toxicity, make it an attractive alternative to conventional petroleum-based solvents.[1] These application notes provide detailed protocols for formulating and evaluating bio-based cleaning agents incorporating this compound, targeting researchers and professionals in product development.
This compound's versatility allows for its use in a variety of cleaning applications, including degreasing, paint removal, and general surface cleaning.[1] It is miscible with most organic solvents and has good solubility in water, enabling the formulation of both water-based and solvent-based cleaners.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is crucial for formulation development. The following table summarizes key data points for pure this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₃ | Sigma-Aldrich |
| Molecular Weight | 144.17 g/mol | Sigma-Aldrich |
| Appearance | Colorless to pale yellow liquid | ChemicalBook |
| Odor | Fruity | ChemicalBook |
| Boiling Point | 205.8 °C | RE:CHEMISTRY |
| Melting Point | < -60 °C | RE:CHEMISTRY |
| Flash Point | 94 °C | RE:CHEMISTRY |
| Density (at 25 °C) | 1.016 g/mL | Sigma-Aldrich |
| Solubility in Water (at 20 °C) | 170.7 g/L | RE:CHEMISTRY |
| Vapor Pressure (at 20 °C) | 0.0117 kPa | RE:CHEMISTRY |
Formulation Guidance
This compound can be incorporated into various cleaning formulations, including microemulsions, sprayable cleaners, and concentrated degreasers. The following are starting point formulations for consideration.
Table 1: Example - Light-Duty All-Purpose Cleaner
| Ingredient | Function | Weight % |
| Deionized Water | Carrier | 80.0 - 90.0 |
| This compound | Bio-based Solvent | 5.0 - 10.0 |
| Lauryl Glucoside | Non-ionic Surfactant | 1.0 - 5.0 |
| Sodium Citrate | Builder/Chelating Agent | 0.5 - 2.0 |
| Preservative | Preservative | As required |
| Fragrance | Fragrance | As required |
Table 2: Example - Heavy-Duty Degreaser Concentrate
| Ingredient | Function | Weight % |
| This compound | Bio-based Solvent | 20.0 - 40.0 |
| d-Limonene | Co-solvent/Degreaser | 10.0 - 20.0 |
| Alcohol Ethoxylate | Non-ionic Surfactant | 10.0 - 15.0 |
| Sodium Metasilicate | Builder/Alkalinity Source | 1.0 - 5.0 |
| Deionized Water | Carrier | Balance |
Experimental Protocols
The following protocols are based on industry-standard methods for evaluating the performance of cleaning agents.
Protocol 1: Evaluation of Grease Removal Efficacy (Modified ASTM D4488-A5)
This protocol describes a laboratory method to evaluate the ability of a cleaning formulation to remove a standardized greasy soil from a vinyl substrate.
Materials:
-
Gardner Straight Line Washability and Abrasion Machine
-
White vinyl tiles (as per ASTM D4488)
-
Standardized greasy soil (e.g., a mixture of vegetable shortening, lard, and motor oil)
-
Cleaning formulation to be tested
-
Reference cleaning formulation
-
Sponge or brush (as specified by the test method)
-
Spectrophotometer or colorimeter
Procedure:
-
Substrate Preparation: Pre-clean white vinyl tiles with a standard solvent and allow them to dry completely.
-
Soil Application: Apply a consistent and uniform layer of the standardized greasy soil to a defined area on the vinyl tiles. Allow the soiled tiles to age for a specified period (e.g., 24 hours) at a controlled temperature and humidity.
-
Cleaning Procedure:
-
Mount a soiled tile in the Gardner Straight Line Washability and Abrasion Machine.
-
Saturate the sponge or brush with the cleaning formulation.
-
Place the sponge or brush in the holder of the machine.
-
Set the machine for a predetermined number of cycles (e.g., 100 cycles).
-
Initiate the scrubbing process.
-
-
Rinsing and Drying: After the scrubbing cycles are complete, rinse the tile thoroughly with deionized water and allow it to air dry in a vertical position.
-
Evaluation:
-
Measure the reflectance or color of the cleaned area of the tile using a spectrophotometer or colorimeter.
-
Calculate the cleaning efficiency as the percentage of soil removed compared to the unsoiled and soiled reference tiles.
-
Cleaning Efficiency (%) = [(Reflectance of cleaned tile - Reflectance of soiled tile) / (Reflectance of unsoiled tile - Reflectance of soiled tile)] x 100
Protocol 2: Determination of Surface Tension
This protocol measures the surface tension of the cleaning formulation, which is a key indicator of its wetting ability.
Materials:
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
Cleaning formulation to be tested
-
Deionized water (for reference)
-
Glass beakers
Procedure:
-
Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions using deionized water.
-
Sample Preparation: Place the cleaning formulation in a clean glass beaker.
-
Measurement:
-
Immerse the Du Noüy ring or Wilhelmy plate into the solution.
-
Measure the force required to pull the ring or plate from the liquid-air interface.
-
The instrument will calculate the surface tension in millinewtons per meter (mN/m).
-
-
Data Recording: Record the surface tension value. For accuracy, perform multiple measurements and calculate the average.
Protocol 3: Measurement of Viscosity
This protocol determines the viscosity of the cleaning formulation, which affects its cling time on vertical surfaces and its sprayability.
Materials:
-
Rotational viscometer (e.g., Brookfield type)
-
Appropriate spindle for the expected viscosity range
-
Cleaning formulation to be tested
-
Constant temperature water bath
Procedure:
-
Instrument Setup: Set up the viscometer and select the appropriate spindle and rotational speed.
-
Sample Preparation: Place the cleaning formulation in a beaker and allow it to equilibrate to a specific temperature in the water bath (e.g., 25 °C).
-
Measurement:
-
Immerse the spindle into the cleaning formulation to the specified depth.
-
Start the viscometer and allow the reading to stabilize.
-
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
-
-
Data Recording: Note the spindle number, rotational speed, and temperature along with the viscosity reading.
Visualizations
Caption: Experimental workflow for developing and testing bio-based cleaning agents.
Caption: Relationship of formulation components to cleaning performance.
Conclusion
This compound presents a significant opportunity for the development of high-performance, bio-based cleaning agents. Its favorable environmental and safety profile, combined with its excellent solvency, makes it a strong candidate for replacing traditional solvents. The protocols outlined in these application notes provide a framework for the systematic formulation and evaluation of cleaning products containing this compound. Further research and optimization of formulations will continue to expand the application of this versatile bio-based solvent in the cleaning industry.
References
Application Notes and Protocols for Testing the Performance of Ethyl Levulinate-Diesel Blends
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl levulinate (EL), a biomass-derived compound, is a promising oxygenate additive for diesel fuel.[1][2][3][4] Its use can potentially reduce harmful emissions and enhance certain fuel properties.[2][5][6] A standardized protocol is essential for the systematic evaluation of this compound-diesel blends to ensure reproducible and comparable results. This document provides a detailed protocol for testing the performance, emission characteristics, and key physicochemical properties of these biofuel blends.
Experimental Workflow
The overall experimental process is depicted in the workflow diagram below. This process begins with the sourcing of materials and culminates in the comprehensive analysis of the fuel blend's performance and emissions.
Caption: Experimental workflow for testing this compound-diesel blends.
Materials and Equipment
Materials
-
Diesel Fuel: Standard diesel fuel conforming to ASTM D975 specifications.[7][8] A baseline sample (EL0) should be reserved for comparison.
-
This compound (EL): Purity >99 wt%.
-
Co-solvent (optional): n-butanol (>99.9 wt%) may be required to ensure the stability of higher concentration blends, as phase separation can occur at concentrations of 15% or higher.[1][9]
-
Calibration Gases: For the exhaust gas analyzer, with known concentrations of CO, CO2, NOx, and hydrocarbons.
Equipment
-
Fuel Blending: Volumetric flasks, magnetic stirrer, and a weighing balance.
-
Fuel Property Analysis:
-
Viscometer (ASTM D445)
-
Hydrometer/Density Meter (ASTM D1298)
-
Pensky-Martens Closed Cup Tester (ASTM D93)
-
Cooperative Fuel Research (CFR) Engine (ASTM D613 for Cetane Number)
-
Bomb Calorimeter (ASTM D240)
-
-
Engine and Performance Measurement:
-
Single-cylinder, four-stroke diesel engine.
-
Eddy current dynamometer to control engine load.
-
Fuel consumption measurement system (gravimetric or volumetric).
-
Sensors for engine speed, torque, and temperatures.
-
-
Exhaust Gas Analysis:
-
Exhaust gas analyzer capable of measuring CO, CO2, NOx, and unburned hydrocarbons (HC).
-
Smoke opacity meter.
-
Experimental Protocols
Preparation of this compound-Diesel Blends
-
Designation: Prepare blends of this compound in diesel fuel at various volume percentages. Common blends for testing are 5%, 10%, 15%, and 20% this compound, designated as EL5, EL10, EL15, and EL20, respectively.[1]
-
Blending Procedure:
-
Calculate the required volumes of diesel and this compound for each blend.
-
Using a volumetric flask, add the calculated amount of this compound to the diesel fuel.
-
For higher concentration blends (e.g., EL15, EL20), a co-solvent like n-butanol (2-5% by volume) may be necessary to prevent phase separation.[1][9]
-
Thoroughly mix the components using a magnetic stirrer for at least 30 minutes to ensure a homogenous blend.
-
Store the prepared blends in sealed containers and check for phase separation before use, especially at lower temperatures.
-
Characterization of Fuel Properties
Determine the physicochemical properties of the neat diesel (EL0) and each blend according to the standard ASTM test methods.[7][10][11][12]
Table 1: Physicochemical Properties of Fuel Blends
| Property | ASTM Method | EL0 (Diesel) | EL5 | EL10 | EL15 | EL20 |
| Density @ 15°C ( kg/m ³) | D1298 | |||||
| Kinematic Viscosity @ 40°C (cSt) | D445 | |||||
| Flash Point (°C) | D93 | |||||
| Cetane Number | D613 | |||||
| Lower Heating Value (MJ/kg) | D240 | |||||
| Oxygen Content (wt%) | Calculated |
Note: this compound has a very low cetane number, which will decrease the cetane number of the blends.[5][13]
Engine Performance and Emission Testing Protocol
-
Engine Warm-up: Start the engine with standard diesel fuel (EL0) and allow it to run for at least 30 minutes to reach stable operating temperatures.
-
Baseline Data Collection:
-
Set the engine to a constant speed (e.g., 1500 rpm).
-
Apply a series of increasing loads using the dynamometer (e.g., from no-load to full-load in 20% increments).
-
At each load point, allow the engine to stabilize for 3-5 minutes.
-
Record engine speed, torque, fuel consumption, and exhaust emissions (CO, CO2, NOx, HC, smoke opacity).
-
-
Fuel Switching:
-
After completing the baseline tests, switch the fuel supply to the first blend (e.g., EL5).
-
Run the engine for a sufficient duration to purge the fuel lines and ensure the new blend is being consumed.
-
-
Blend Testing:
-
Repeat the same constant speed, variable load test procedure as described in step 2 for each of the this compound-diesel blends (EL5, EL10, EL15, EL20).
-
Ensure that all engine operating parameters (coolant temperature, oil pressure) are kept consistent across all tests.
-
-
Data Analysis and Calculations:
-
Brake Power (BP): BP (kW) = (2 * π * N * T) / 60000, where N is engine speed (rpm) and T is torque (Nm).
-
Brake Specific Fuel Consumption (BSFC): BSFC (g/kWh) = (mass flow rate of fuel (g/h)) / (Brake Power (kW)). Due to the lower heating value of EL, BSFC is expected to be higher for the blends compared to pure diesel.[1][2]
-
Brake Thermal Efficiency (BTE): BTE (%) = (Brake Power (kW) * 3600) / (mass flow rate of fuel ( kg/h ) * Lower Heating Value (kJ/kg)) * 100.
-
Data Presentation
Summarize the collected and calculated data in the following tables for clear comparison.
Table 2: Engine Performance Data (at a specified speed, e.g., 1500 rpm)
| Fuel Blend | Load (%) | Brake Power (kW) | BSFC (g/kWh) | BTE (%) |
| EL0 | 20 | |||
| 40 | ||||
| 60 | ||||
| 80 | ||||
| 100 | ||||
| EL5 | 20 | |||
| 40 | ||||
| ... | ... | |||
| EL20 | 100 |
Table 3: Exhaust Emission Characteristics (at a specified speed, e.g., 1500 rpm)
| Fuel Blend | Load (%) | CO (g/kWh) | NOx (g/kWh) | HC (g/kWh) | Smoke Opacity (%) |
| EL0 | 20 | ||||
| 40 | |||||
| 60 | |||||
| 80 | |||||
| 100 | |||||
| EL5 | 20 | ||||
| 40 | |||||
| ... | ... | ||||
| EL20 | 100 |
Note: The oxygen content in this compound generally leads to more complete combustion, which can reduce CO, HC, and smoke emissions.[2] However, NOx emissions may increase under certain conditions.[1][13]
Conclusion
This protocol provides a standardized framework for evaluating the performance and emissions of this compound-diesel blends. Adherence to these methodologies will ensure the generation of high-quality, comparable data, which is crucial for advancing the research and development of sustainable biofuels. Key challenges to note when working with this compound include its low cetane number and potential for phase separation at low temperatures and high blend ratios.[5][13]
References
- 1. Performance investigations of a diesel engine using this compound-diesel blends :: BioResources [bioresources.cnr.ncsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic and mechanistic insights into the production of this compound from biorenewable feedstocks - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. research-hub.nrel.gov [research-hub.nrel.gov]
- 6. researchgate.net [researchgate.net]
- 7. store.astm.org [store.astm.org]
- 8. paragonlaboratories.com [paragonlaboratories.com]
- 9. Performance of a diesel engine with this compound-diesel blends: A study using grey relational analysis :: BioResources [bioresources.cnr.ncsu.edu]
- 10. lospaziodibeppe.it [lospaziodibeppe.it]
- 11. polarislabs.com [polarislabs.com]
- 12. ASTM D975 Diesel Standards: 2024 Updates and Testing Methods [eureka.patsnap.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Evaluating the Solvency Power of Ethyl Levulinate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl levulinate, a bio-based solvent derived from renewable resources, is gaining significant attention as a sustainable alternative to traditional petroleum-based solvents.[1][2] Its favorable properties, including high boiling point, low vapor pressure, low toxicity, and biodegradability, make it an attractive option for a wide range of applications.[3][4][5] In the pharmaceutical industry, this compound is being investigated as a green solvent and excipient to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).[3][6][7] Evaluating its solvency power is a critical step in formulation development and process chemistry. These application notes provide a detailed methodology for assessing the solvency of this compound.
Theoretical Framework: Predicting Solubility
A key theoretical tool for predicting the solvency of a solvent is the use of Hansen Solubility Parameters (HSP). The principle of "like dissolves like" is quantified by comparing the HSP of the solvent and the solute. A smaller difference in HSP values between a solvent and a solute suggests a higher likelihood of solubility.[8][9]
Hansen Solubility Parameters are based on the concept that the total cohesive energy of a liquid can be divided into three components:
The total Hansen solubility parameter (δt) is calculated using the following equation: δt² = δD² + δP² + δH² [11]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 539-88-8 | [3][6] |
| Molecular Formula | C7H12O3 | [3][6] |
| Molecular Weight | 144.17 g/mol | [3][6] |
| Appearance | Colorless to pale yellow liquid | [3][6] |
| Boiling Point | 205.8 °C | [] |
| Density | 1.012 g/cm³ | [] |
| Water Solubility | 15.2 wt % | [13] |
| Purity | Typically >98% (GC) | [3][6] |
Table 2: Hansen Solubility Parameters (HSP) for this compound and Common Solvents
Note: HSP values can vary slightly depending on the determination method. The values presented are representative.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| This compound | 16.6 | 8.2 | 7.0 |
| Water | 15.5 | 16.0 | 42.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
Experimental Protocols
Protocol 1: Isothermal Shake-Flask Method for Equilibrium Solubility Determination
This protocol details the standard method for determining the equilibrium solubility of a solid solute (e.g., an API) in this compound.[14]
1. Materials and Equipment:
-
This compound (≥98% purity)
-
Solute (e.g., API, >99% purity)
-
Analytical balance (±0.1 mg)
-
Thermostatic shaker bath or incubator
-
Glass vials with screw caps (B75204) (e.g., 4 mL or 20 mL)
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with this compound)
-
Syringes
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)
-
Calibrated thermometer
2. Procedure:
-
Preparation: Add an excess amount of the solid solute to a pre-weighed glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.
-
Solvent Addition: Add a known volume or mass of this compound to the vial.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials at a constant speed for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is recommended to perform a time-to-equilibrium study by taking samples at different time points to confirm that the concentration has plateaued.
-
Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.
-
Filtration: Immediately filter the sample through a syringe filter into a pre-weighed vial to remove any undissolved microparticles. This step is critical to prevent artificially high solubility measurements.
-
Dilution and Analysis: Accurately weigh the filtered sample and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of the solute.
-
Calculation: Calculate the solubility in units such as mg/mL, mol/L, or g/100g of solvent.
3. Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle this compound and all solutes in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Protocol 2: High-Throughput Screening (HTS) for Solubility Assessment
This protocol is a miniaturized version of the shake-flask method, suitable for screening the solubility of multiple compounds in early-stage drug development.
1. Materials and Equipment:
-
96-well microplates (e.g., glass-coated or polypropylene) with sealing mats
-
Automated liquid handler or multichannel pipettes
-
Plate shaker with temperature control
-
Plate centrifuge
-
Plate reader (e.g., UV-Vis) or HPLC with an autosampler for 96-well plates
2. Procedure:
-
Compound Dispensing: Dispense a known, fixed amount of each solid compound into the wells of a 96-well plate. This can be done using automated powder dispensing systems or by dispensing from a concentrated DMSO stock solution and evaporating the DMSO.
-
Solvent Addition: Add a precise volume of this compound to each well using an automated liquid handler or multichannel pipette.
-
Sealing and Incubation: Seal the plate securely with a sealing mat to prevent solvent evaporation. Place the plate on a temperature-controlled shaker and agitate for a set period (e.g., 18-24 hours).
-
Centrifugation: After incubation, centrifuge the plate at high speed (e.g., 3000 x g) to pellet the undissolved solid.
-
Sampling and Analysis: Carefully transfer the supernatant to a new analysis plate. The concentration can be determined directly using a plate reader if the compound has a suitable chromophore, or by injection into an HPLC system for separation and quantification.
Visualizations
Workflow for Evaluating Solvency Power
Caption: Overall workflow for evaluating the solvency power of this compound.
Experimental Workflow: Shake-Flask Method
Caption: Step-by-step experimental workflow for the shake-flask solubility method.
Logical Relationship of Hansen Solubility Parameters
Caption: The components of total cohesive energy in Hansen Solubility Parameters.
References
- 1. This compound Market Size, Share and Statistics - 2035 [factmr.com]
- 2. Alkyl Levulinates and 2-Methyltetrahydrofuran: Possible Biomass-Based Solvents in Palladium-Catalyzed Aminocarbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. re-chemistry.com [re-chemistry.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 9. researchgate.net [researchgate.net]
- 10. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 11. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Application of Ethyl Levulinate in the Synthesis of Flavor and Fragrance Compounds
Introduction
Ethyl levulinate, a bio-based platform chemical derived from the esterification of levulinic acid, is a versatile building block in the synthesis of a variety of flavor and fragrance compounds. Its inherent fruity and sweet aroma profile allows for its direct application in formulations. Furthermore, its chemical structure, featuring both an ester and a ketone functional group, provides reactive sites for conversion into other valuable aroma chemicals. This document outlines key applications and detailed protocols for the synthesis of flavor and fragrance compounds from this compound, intended for researchers, scientists, and professionals in the field of flavor and fragrance development.
Direct Applications in Flavor and Fragrance Formulations
This compound (CAS 539-88-8) possesses a sweet, fruity, and berry-like aroma, making it a valuable component in various flavor and fragrance compositions. It can impart depth and juiciness to berry flavors such as blackberry, blackcurrant, blueberry, cherry, raspberry, and strawberry. Additionally, it blends well with other aroma chemicals to create specific notes, for instance, melon and pear notes when combined with cashmeran. Its utility extends to grape, apple, pineapple, and fruit flavors, as well as savory applications like smoked-meat and gravy flavors.
Synthesis of γ-Valerolactone (GVL)
γ-Valerolactone (GVL) is a significant flavor compound with fruity, sweet, and creamy notes, and it can be efficiently synthesized from this compound through catalytic hydrogenation or catalytic transfer hydrogenation.
Quantitative Data for GVL Synthesis
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | This compound Conversion (%) | GVL Yield (%) | Reference |
| 2%Zr-Beta-7d | Isopropanol | Isopropanol | 110 | 8 | 100 | 88.7 | [1] |
| 1%Pt/ZSM-35 | H₂ (6 MPa) | Ethanol | 200 | - | 100 | 99 | [1] |
| ZrO₂ | Supercritical Ethanol | Ethanol | 250 | 3 | 95.5 | 81.5 | |
| MoS₂/AC | H₂ (1 MPa) | - | 230 | 1.5 | 97.2 | 91.2 | [2][3] |
| Ru/UiO-66 | H₂ (0.5 MPa) | Water | 80 | 1 | 100 | - | |
| Zr-MOF (UiO-66) | Isopropanol | Isopropanol | 200 | 2 | - | 92.7 | [4] |
| Zr-MOF (MOF-808) | Isopropanol | Isopropanol | 130 | - | - | - | [4] |
Experimental Protocol: Catalytic Transfer Hydrogenation of this compound to γ-Valerolactone
This protocol is based on the work by Yue et al. using a Zr-Beta zeolite catalyst.[1]
Materials:
-
This compound (EL)
-
Isopropanol (hydrogen donor and solvent)
-
2%Zr-Beta-7d catalyst
-
Reaction vessel (e.g., sealed pressure tube or autoclave)
-
Heating and stirring apparatus
-
Gas chromatograph (GC) for analysis
Procedure:
-
In a reaction vessel, combine 1 mmol of this compound, 5 mL of isopropanol, and 0.2 g of the 2%Zr-Beta-7d catalyst.
-
Seal the reaction vessel and place it in a heating apparatus with magnetic stirring.
-
Heat the reaction mixture to 110 °C and maintain this temperature for 8 hours with continuous stirring.
-
After the reaction is complete, cool the vessel to room temperature.
-
Separate the catalyst from the reaction mixture by centrifugation or filtration.
-
Analyze the liquid product for this compound conversion and γ-valerolactone yield using a gas chromatograph equipped with a suitable column and detector.
Caption: Synthesis of γ-Valerolactone from this compound.
Synthesis of this compound Ketals
Ketalization of the ketone group in this compound with diols or polyols produces cyclic ketals, which can have interesting fragrance properties or serve as intermediates for other aroma chemicals.
Quantitative Data for Ketalization of this compound
| Diol | Catalyst | Solvent | Temperature (°C) | Time (h) | This compound Conversion (%) | Ketal Yield (%) | Reference |
| Ethylene (B1197577) Glycol | Amberlyst-70 | - | 110 | 4 | 87 | 96 (selectivity) | [5] |
| Ethylene Glycol | H-ZSM-5 | - | 110 | 4 | 68 | 96 (selectivity) | [5] |
| Ethylene Glycol | Niobium Phosphate | - | 110 | 4 | 54 | 100 (selectivity) | [5] |
| Glycerol | H,Y-Zeolite | - | - | - | - | - | [6] |
| Ethylene Glycol | Cellulose (B213188) Sulfuric Acid | Cyclohexane (B81311) | - | - | - | ~100 | [7][8] |
| Glycerol | MIL-88A (Iron MOF) | - | 120 | 22 | - | 84 | [9] |
Experimental Protocol: Ketalization of this compound with Ethylene Glycol
This protocol is a general procedure based on the principles of acid-catalyzed ketalization.
Materials:
-
This compound
-
Ethylene glycol
-
Acid catalyst (e.g., Amberlyst-70, p-toluenesulfonic acid)
-
Solvent (optional, e.g., toluene (B28343) or cyclohexane for azeotropic water removal)
-
Reaction flask equipped with a Dean-Stark trap and condenser
-
Heating and stirring apparatus
-
Rotary evaporator
-
Purification apparatus (e.g., distillation or chromatography)
Procedure:
-
To a round-bottom flask, add this compound, a molar excess of ethylene glycol (e.g., 1.2-2 equivalents), and a catalytic amount of the acid catalyst (e.g., 1-5 mol%).
-
If using azeotropic water removal, add a suitable solvent like toluene.
-
Assemble the flask with a Dean-Stark trap and a condenser.
-
Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as it is formed.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Purify the resulting ketal, ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate, by vacuum distillation or column chromatography.
Caption: Ketalization of this compound.
Synthesis of Valeric Esters
Valeric acid and its esters are known for their fruity aromas and are used in flavor and fragrance formulations. Ethyl valerate (B167501), for example, has a green, fruity, apple-like scent. These can be synthesized from this compound through a multi-step hydrogenation process.
Experimental Protocol: Synthesis of Ethyl Valerate from this compound (Conceptual Pathway)
This protocol outlines a conceptual two-step process involving the hydrogenation of this compound to γ-valerolactone, followed by ring-opening and further hydrogenation.
Step 1: Hydrogenation to γ-Valerolactone
-
Follow the protocol for the synthesis of GVL from this compound as described above.
Step 2: Conversion of γ-Valerolactone to Ethyl Valerate
-
This step typically involves the ring-opening of GVL to form an intermediate, followed by esterification and/or further hydrogenation. A bifunctional catalyst with both acidic and metallic sites is often required.
Materials:
-
γ-Valerolactone (from Step 1)
-
Ethanol
-
Bifunctional catalyst (e.g., Pt/HMFI)
-
High-pressure reactor (autoclave)
-
Hydrogen gas source
-
Heating and stirring apparatus
Procedure:
-
Charge a high-pressure reactor with γ-valerolactone, ethanol, and the bifunctional catalyst.
-
Seal the reactor and purge it several times with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 2-8 bar).
-
Heat the reactor to the target temperature (e.g., 200 °C) with vigorous stirring.
-
Maintain the reaction conditions for a specified time, monitoring the pressure and temperature.
-
After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the catalyst and analyze the liquid product for the formation of ethyl valerate by GC-MS.
-
Purify the ethyl valerate by distillation.
Caption: Synthesis of Ethyl Valerate from this compound.
Conclusion
This compound is a valuable and sustainable platform molecule for the flavor and fragrance industry. Its direct use provides desirable fruity notes, while its chemical functionality allows for the synthesis of other important aroma compounds such as γ-valerolactone, various ketals, and valeric esters. The protocols and data presented here provide a foundation for researchers to explore and optimize these transformations for the development of new and sustainable flavor and fragrance ingredients.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic transfer hydrogenation of this compound to γ-valerolactone over supported MoS2 catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Catalytic transfer hydrogenation of this compound to γ-valerolactone over zirconium-based metal–organic frameworks - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ketalization of carbohydrate-derived levulinic esters using cellulose sulfuric acid as a heterogeneous catalyst: a closed-loop biorefinery approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Ketalization of carbohydrate-derived levulinic esters using cellulose sulfuric acid as a heterogeneous catalyst: a closed-loop biorefinery approach - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00610D [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Catalytic Upgrading of Ethyl Levulinate: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic upgrading of ethyl levulinate (EL), a versatile biomass-derived platform chemical, into value-added chemicals. The following sections summarize key catalytic transformations, present quantitative data in structured tables for easy comparison, and provide detailed experimental methodologies for key reactions.
Catalytic Transfer Hydrogenation (CTH) of this compound to γ-Valerolactone (GVL)
γ-Valerolactone (GVL) is a key platform molecule with applications as a green solvent, a precursor for polymers, and a fuel additive. Catalytic transfer hydrogenation (CTH) offers a promising route for the synthesis of GVL from this compound, often utilizing alcohols as hydrogen donors under milder conditions compared to direct hydrogenation with molecular hydrogen.
Application Notes
Several catalyst systems have demonstrated high efficacy in the CTH of EL to GVL. Bimetallic catalysts, such as copper-nickel supported on alumina (B75360) (Cu-Ni/Al₂O₃), have shown excellent activity and stability.[1] The introduction of a second metal, like nickel to a copper catalyst, can significantly enhance both the catalytic activity and the robustness of the catalyst, allowing for multiple reaction cycles without a significant loss of performance.[1] Zirconium-based metal-organic frameworks (Zr-MOFs) are another class of effective catalysts, where the Lewis acidic sites on the zirconium centers are believed to be the active sites for the conversion.[2][3] Molybdenum disulfide (MoS₂) supported on activated carbon (AC) has also been reported as an efficient catalyst, with the synergistic effect between MoS₂ and the acidic sites on the support contributing to its high activity.[4][5]
Data Presentation
| Catalyst | Hydrogen Donor | Temperature (°C) | Time (h) | EL Conversion (%) | GVL Yield (%) | Reference |
| 10%Cu-5%Ni/Al₂O₃ | 2-Butanol | 150 | 12 | >99 | 97 | [1] |
| UiO-66(Zr) | Isopropanol | 200 | 2 | >99 | 92.7 | [2] |
| MOF-808 | Isopropanol | 130 | - | - | - | [2] |
| MoS₂/AC | H₂ (1 MPa) | 230 | 1.5 | 97.2 | 91.2 | [4][5] |
| 2%Zr-Beta-7d | Isopropanol | 110 | 8 | 100 | 88.7 | [3] |
| Al₇Zr₃-300 | 2-Propanol | 220 | 4 | 95.5 | 83.2 | [6] |
Experimental Protocols
Protocol 1: Synthesis of 10%Cu-5%Ni/Al₂O₃ Catalyst [1]
-
Impregnation: Impregnate 1.7 g of Al₂O₃ with an aqueous solution containing 0.753 g of Cu(NO₃)₂·3H₂O and 0.495 g of Ni(NO₃)₂·6H₂O.
-
Stirring and Drying: Vigorously stir the mixture for 12 hours, followed by drying at 110 °C for another 12 hours.
-
Calcination: Grind the resulting powder and calcine it at 500 °C for 4 hours.
-
Reduction: Reduce the calcined catalyst in a flow of 5% H₂/N₂ by heating from room temperature to 500 °C at a rate of 10 °C/min and hold at 500 °C for 2 hours.
-
Passivation and Collection: Cool the catalyst to room temperature under the H₂/N₂ flow before collection.
Protocol 2: Catalytic Transfer Hydrogenation of EL to GVL [1]
-
Reactor Setup: Charge a thick-wall pressure tube with 1.0 mmol of this compound, 100 mg of the 10%Cu-5%Ni/Al₂O₃ catalyst, and 3 mL of 2-butanol.
-
Inert Atmosphere: Purge the tube with nitrogen to remove air.
-
Reaction: Place the sealed tube in a preheated oil bath at 150 °C and stir at 600 rpm for 12 hours.
-
Analysis: After cooling, analyze the product mixture using gas chromatography (GC) to determine the conversion of EL and the yield of GVL.
Visualization
Caption: Reaction pathway for the conversion of this compound to γ-valerolactone.
Hydrogenation of this compound to 1,4-Pentanediol (B150768) (1,4-PDO)
1,4-Pentanediol (1,4-PDO) is a valuable monomer for the synthesis of polyesters and polyurethanes. The direct hydrogenation of this compound presents an atom-economical route to this diol.
Application Notes
The selective hydrogenation of this compound to 1,4-PDO is a challenging transformation that requires catalysts capable of reducing both the ester and ketone functionalities. Non-noble metal catalysts are highly sought after for this process due to cost considerations. A ternary skeletal CuAlZn catalyst has been reported to achieve a high yield of 1,4-PDO.[7][8] The presence of zinc in the skeletal alloy is crucial for tuning the selectivity towards 1,4-PDO.[7][8] Another effective system involves bimetallic Cu-Fe catalysts supported on SBA-15, where iron acts as both a structural and electronic modifier, promoting the activity of the copper species.[9][10]
Data Presentation
| Catalyst | H₂ Pressure (MPa) | Temperature (°C) | Time (h) | 1,4-PDO Yield (%) | Reference |
| CuAlZn-3.5h | 6 | 160 | 6 | 98 | [7][8] |
| 2.8Cu-3.5Fe/SBA-15 | - | - | - | 92.6 (from GVL) | [9] |
Experimental Protocols
Protocol 3: Hydrogenation of EL to 1,4-PDO using a Ternary Skeletal CuAlZn Catalyst [7][8]
-
Reactor Setup: In a high-pressure autoclave, combine this compound with the CuAlZn catalyst.
-
Reaction Conditions: Pressurize the reactor with hydrogen to 6 MPa and heat to 160 °C.
-
Reaction Time: Maintain the reaction for 6 hours with stirring.
-
Product Analysis: After cooling and depressurizing the reactor, analyze the liquid product by gas chromatography to determine the yield of 1,4-PDO.
Visualization
Caption: Experimental workflow for the hydrogenation of this compound to 1,4-pentanediol.
Catalytic Conversion of this compound to 2-Methyltetrahydrofuran (2-MTHF)
2-Methyltetrahydrofuran (2-MTHF) is considered a green solvent and a potential biofuel. Its synthesis from this compound involves a cascade of hydrogenation and dehydration reactions.
Application Notes
The conversion of this compound to 2-MTHF typically proceeds through γ-valerolactone (GVL) and 1,4-pentanediol (1,4-PDO) as intermediates.[11][12] This multi-step process requires catalysts with multiple functionalities. For instance, a combination of a hydrogenation catalyst and an acidic co-catalyst can be employed. Carbon-supported ruthenium (Ru) and rhenium (Re) metal catalysts in conjunction with niobium phosphate (B84403) as an acid co-catalyst have been explored for this transformation.[11]
Data Presentation
| Catalyst System | Key Intermediates | Product | Reference |
| Ru/C or Re/C + Niobium Phosphate | GVL, 1,4-PDO | 2-MTHF | [11] |
Experimental Protocols
A detailed experimental protocol for the direct conversion of this compound to 2-MTHF is not explicitly provided in the search results. However, a cascade strategy is suggested, which would involve an initial hydrogenation step to produce GVL and/or 1,4-PDO, followed by a dehydration/cyclization step.
Visualization
Caption: Cascade reaction pathway for the synthesis of 2-MTHF from this compound.
Condensation of this compound with Phenol (B47542)
The condensation of this compound with phenol produces diphenolic acid esters, which are potential bio-based alternatives to bisphenol A (BPA) in the synthesis of polymers like polycarbonates and epoxy resins.
Application Notes
The acid-catalyzed condensation of this compound with phenol can be effectively carried out using solid acid catalysts. Amberlyst-15, a sulfonic acid-functionalized ion-exchange resin, has been shown to be a suitable catalyst for this reaction, leading to high selectivity towards the desired p,p-isomer of the diphenolic acid ester.[13] The use of this compound instead of levulinic acid can help to minimize side reactions such as self-condensation.[13]
Data Presentation
| Catalyst | Reactants | Temperature (K) | Selectivity (p,p-DPE) | Reference |
| Amberlyst-15 | This compound, Phenol | 373 | 100% | [13] |
Experimental Protocols
Protocol 4: Condensation of this compound with Phenol [13]
-
Reactor Setup: In a suitable reactor, combine this compound, phenol (in a molar excess, e.g., Phenol/EL = 4), and Amberlyst-15 catalyst (e.g., 3 wt% loading).
-
Reaction Conditions: Heat the mixture to 373 K with vigorous stirring (e.g., 450 rpm).
-
Reaction Time: Allow the reaction to proceed for a specified time (e.g., 5 hours).
-
Product Analysis: After the reaction, separate the catalyst and analyze the product mixture to determine the conversion of this compound and the selectivity towards the diphenolic acid ester.
Visualization
Caption: Condensation reaction of this compound with phenol.
References
- 1. kyxl.njfu.edu.cn [kyxl.njfu.edu.cn]
- 2. Catalytic transfer hydrogenation of this compound to γ-valerolactone over zirconium-based metal–organic frameworks - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Catalytic Conversion of this compound to γ-Valerolactone Under Mild Conditions over Zr-Beta Acidic Zeolite Prepared by Hydrothermal Method | Semantic Scholar [semanticscholar.org]
- 4. Catalytic transfer hydrogenation of this compound to γ-valerolactone over supported MoS2 catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective hydrogenation of levulinate esters to 1,4-pentanediol using a ternary skeletal CuAlZn catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Continuous Hydrogenation of this compound to 1,4-Pentanediol over 2.8Cu-3.5Fe/SBA-15 Catalyst at Low Loading: The Effect of Fe Doping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Continuous Hydrogenation of this compound to 1,4‐Pentanediol over 2.8Cu‐3.5Fe/SBA‐15 Catalyst at Low Loading: The Effect of Fe Doping | Scilit [scilit.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. research.abo.fi [research.abo.fi]
Application Notes and Protocols for Utilizing Ethyl Levulinate as a Plasticizer in Polymer Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethyl levulinate, a bio-based solvent, as a plasticizer in various polymer formulations. The information presented here is intended to guide researchers in leveraging the benefits of this compound for developing more sustainable and versatile polymer-based materials.
Introduction to this compound as a Plasticizer
This compound, an ester derived from levulinic acid, is a promising green alternative to traditional petroleum-based plasticizers.[1] Its biodegradability and low toxicity make it an attractive option for applications in packaging, medical devices, and drug delivery systems.[2][3] Plasticizers are additives that increase the flexibility, workability, and distensibility of polymers by reducing the intermolecular forces between polymer chains.[4] This results in a lower glass transition temperature (Tg), making the material softer and more pliable. This compound and its derivatives have been shown to be effective plasticizers for a range of polymers, including polyvinyl chloride (PVC) and polylactic acid (PLA).[1][5]
Effects on Polymer Properties: A Quantitative Overview
The incorporation of this compound and its derivatives can significantly alter the mechanical and thermal properties of polymers. The following tables summarize the reported effects on PVC and PLA, two widely used polymers. While direct data for this compound is emerging, data from similar levulinic acid-based plasticizers provide valuable insights into its potential performance.
Table 1: Effect of Levulinate-Based Plasticizers on Polyvinyl Chloride (PVC) Properties
| Plasticizer System | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temperature (Tg) (°C) | Reference |
| PVC with DOP (Control) | - | 377.47 | 34.91 | [6][7] |
| PVC with KTBL/DOP (1:1) | - | 410.92 | 53.76 | [6][7] |
| PVC with KTBL/DOP (1:3) | 25.35 | - | 46.00 | [6] |
| PVC with KTBL | - | - | 56.55 | [6] |
Note: KTBL (ketalized tung oil butyl levulinate) is a bio-based plasticizer derived from levulinic acid. Data for direct comparison with this compound is limited.
Table 2: Effect of Levulinate-Based Plasticizers on Polylactic Acid (PLA) Properties
| Plasticizer System | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temperature (Tg) (°C) | Reference |
| Neat PLA | - | 5 | 59 | [8] |
| PLA with 20 wt% Ethylene Glycol Dilevulinate | - | 546 | 15 | [8] |
| PLA with 20 wt% 1,4-Butanediol Dilevulinate | - | 227 | 16 | [8] |
| aPLA with 40 phr GT | - | - | Reduced by 20°C | [9][10] |
| cPLA with 40 phr GT | - | - | Melting temp. reduced by 12°C | [9][10] |
Note: GT (glycerol trilevulinate) is another levulinic acid-based bioplasticizer. 'aPLA' refers to amorphous PLA and 'cPLA' to semi-crystalline PLA. 'phr' stands for parts per hundred resin.
Experimental Protocols
Preparation of Plasticized Polymer Films by Solution Casting
This protocol describes the preparation of polymer films with this compound using the solution casting method, which is suitable for laboratory-scale screening of plasticizer performance.
Materials and Equipment:
-
Polymer (e.g., PVC, PLA)
-
This compound
-
Suitable solvent (e.g., tetrahydrofuran (B95107) (THF) for PVC, chloroform (B151607) for PLA)
-
Glass petri dishes or other flat casting surfaces
-
Magnetic stirrer and stir bar
-
Heating plate
-
Vacuum oven
-
Analytical balance
Procedure:
-
Dissolution of Polymer:
-
Weigh the desired amount of polymer and dissolve it in a suitable solvent in a beaker or flask with a magnetic stir bar. The concentration will depend on the polymer and solvent, but a common starting point is 10% (w/v).
-
Stir the solution at a controlled temperature (e.g., 55°C for PVC in THF) until the polymer is completely dissolved.[6]
-
-
Addition of Plasticizer:
-
Calculate the required amount of this compound based on the desired weight percentage relative to the polymer.
-
Add the this compound to the polymer solution and continue stirring until a homogeneous mixture is obtained.
-
-
Casting the Film:
-
Pour the polymer-plasticizer solution evenly onto a clean, dry, and level casting surface, such as a glass petri dish.[6]
-
-
Solvent Evaporation:
-
Allow the solvent to evaporate slowly at room temperature in a fume hood for 24-48 hours. Covering the casting surface with a perforated lid can help control the evaporation rate and prevent defects in the film.
-
For complete solvent removal, transfer the cast film to a vacuum oven and dry at an elevated temperature (e.g., 60°C) for at least 24 hours or until a constant weight is achieved.[6]
-
-
Film Characterization:
-
Carefully peel the dried film from the casting surface.
-
Store the film in a desiccator before characterization.
-
References
- 1. boundengineering.com [boundengineering.com]
- 2. standards.globalspec.com [standards.globalspec.com]
- 3. mdpi.com [mdpi.com]
- 4. EP0588147A1 - Process for producing polymer blends - Google Patents [patents.google.com]
- 5. testresources.net [testresources.net]
- 6. micomlab.com [micomlab.com]
- 7. ASTM D882 - Tensile Properties of Thin Plastic Sheeting - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 8. researchgate.net [researchgate.net]
- 9. Polymer solution casting - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography for the Analysis of Ethyl Levulinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl levulinate, a bio-based compound derived from the esterification of levulinic acid, is a versatile platform chemical with applications in biofuels, flavorings, and as a green solvent. Accurate and reliable quantification of this compound is crucial for process optimization, quality control, and various research applications. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of this compound. This application note provides a detailed protocol for the determination of this compound using reverse-phase HPLC with UV detection.
Experimental Protocols
This section outlines the necessary steps for the analysis of this compound, from sample preparation to HPLC analysis.
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results while protecting the HPLC column from contaminants.[1][2] The appropriate preparation method will depend on the sample matrix.
For liquid samples (e.g., reaction mixtures, biodiesel blends):
-
Dilution: Dilute the sample to an appropriate concentration (typically in the range of 0.1 - 1 mg/mL) using the mobile phase or a solvent compatible with the mobile phase, such as acetonitrile (B52724) or methanol.[1]
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.[3]
For solid or semi-solid samples:
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the this compound from the sample matrix.[2][4] A common approach is to extract the sample with a suitable organic solvent like acetonitrile.
-
Centrifugation: Centrifuge the extract to pellet any insoluble material.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter before injection.
HPLC Method
The following HPLC conditions have been found to be effective for the analysis of this compound.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | Hypersil ODS C18 | Newcrom R1 |
| Mobile Phase | 60:40 (v/v) Acetonitrile:Water[5] | Acetonitrile, Water, and Phosphoric Acid[6] |
| Flow Rate | 0.8 mL/min[5] | - |
| Injection Volume | 10 µL[5] | - |
| Column Temperature | 40 °C[5][7] | - |
| Detection Wavelength | 272 nm[5] | - |
Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid in Condition 2 should be replaced with formic acid.[6]
Data Presentation
The following table summarizes the quantitative data for the HPLC analysis of this compound based on the described methods.
| Parameter | Value |
| Retention Time | Method dependent |
| **Linearity (R²) ** | > 0.99 |
| Limit of Detection (LOD) | Method dependent |
| Limit of Quantification (LOQ) | Method dependent |
| Range | 80-120% of the expected concentration |
Note: Specific values for retention time, LOD, and LOQ are highly dependent on the specific HPLC system, column, and exact mobile phase composition used. Method validation is required to determine these parameters for a specific laboratory setup.[8][9][10]
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound HPLC Analysis.
Method Validation
To ensure the reliability and accuracy of the analytical results, the HPLC method should be validated according to ICH guidelines.[8][11] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[9]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[8]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
This application note provides a comprehensive overview and a detailed protocol for the analysis of this compound using HPLC. The described method is suitable for a wide range of applications in research and industry. Adherence to the outlined sample preparation and HPLC conditions, along with proper method validation, will ensure the generation of accurate and reliable data for the quantification of this compound.
References
- 1. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. nacalai.com [nacalai.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Esterification of Levulinic Acid to this compound over Amberlyst-15 in Flow: Systematic Kinetic Model Discrimination and Parameter Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. youtube.com [youtube.com]
- 11. fda.gov [fda.gov]
Application Note: Analysis of Ethyl Levulinate Synthesis Products by Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl levulinate, a versatile biomass-derived platform chemical, is a promising green solvent and fuel additive.[1][2][3] Its synthesis, typically through the esterification of levulinic acid with ethanol (B145695), necessitates robust analytical methods to ensure product quality and optimize reaction efficiency.[1][4][5] This document provides detailed protocols for the synthesis of this compound using various catalytic systems and a comprehensive guide to the analysis of the reaction products using gas chromatography-mass spectrometry (GC-MS).
Introduction
The transition towards sustainable and bio-based chemicals has spurred significant research into the efficient production of this compound. It is commonly synthesized via the esterification of levulinic acid, a derivative of lignocellulosic biomass, with ethanol.[1][5][6] The reaction is often catalyzed by acids to achieve high yields.[4][7] Monitoring the conversion of levulinic acid and the formation of this compound, along with the identification and quantification of any byproducts, is crucial for process optimization. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high separation efficiency and definitive compound identification.
Synthesis of this compound: Experimental Protocols
The synthesis of this compound can be achieved through various methods, primarily differing in the catalyst employed. Below are protocols for two common approaches: heterogeneous solid acid catalysis and homogeneous acid catalysis.
Protocol 1: Esterification using a Heterogeneous Solid Acid Catalyst (Amberlyst-15)
This protocol is adapted from a study utilizing Amberlyst-15 as a reusable solid acid catalyst.[5]
Materials:
-
Levulinic acid (LA), 98%
-
Ethanol (EtOH), ≥99.8%
-
Amberlyst-15 ion-exchange resin
-
Heating mantle or oil bath
-
Round bottom flask and condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Catalyst Preparation: Dry the Amberlyst-15 catalyst overnight at 80 °C.[5]
-
Reaction Setup: In a round bottom flask, combine levulinic acid and ethanol. The molar ratio of ethanol to levulinic acid can be varied; a common starting point is a 6:1 molar ratio.[4][8]
-
Catalyst Addition: Add the dried Amberlyst-15 catalyst to the reaction mixture. A typical catalyst loading is 20% by weight of the levulinic acid.[4]
-
Reaction: Heat the mixture to the reflux temperature of ethanol (approximately 78 °C) under constant stirring.[4] The reaction can be monitored over time, with typical reaction times ranging from 1 to 4 hours.[4][7]
-
Product Recovery: After the reaction is complete, allow the mixture to cool to room temperature. Separate the solid catalyst from the liquid product mixture by filtration or centrifugation.[9]
-
Sample Preparation for GC-MS: The liquid product can be directly analyzed or diluted with a suitable solvent like ethanol before injection into the GC-MS.
Protocol 2: Esterification using a Homogeneous Acid Catalyst (p-Toluenesulfonic Acid)
This protocol utilizes a soluble acid catalyst, p-toluenesulfonic acid (p-CSA).[7]
Materials:
-
Levulinic acid (LA)
-
Ethanol (EtOH)
-
p-Toluenesulfonic acid (p-CSA)
-
Round bottom flask and condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round bottom flask, dissolve levulinic acid in ethanol. A 1:1 molar ratio can be effective with this catalyst.[7]
-
Catalyst Addition: Add p-CSA to the mixture. A catalyst loading of 1 mol% relative to levulinic acid is a good starting point.[7]
-
Reaction: Heat the mixture to 50 °C (323 K) with continuous stirring.[7] Monitor the reaction progress over a period of 1 to 3 hours.
-
Work-up: After cooling, the catalyst can be neutralized with a base if necessary, or the product can be purified through distillation. For analytical purposes, the crude reaction mixture can often be directly analyzed by GC-MS after dilution.
Quantitative Data Summary
The efficiency of this compound synthesis is highly dependent on the reaction conditions. The following tables summarize quantitative data from various studies.
Table 1: Effect of Catalyst and Reaction Conditions on Levulinic Acid Conversion and this compound Yield.
| Catalyst | Catalyst Loading | EtOH:LA Molar Ratio | Temperature (°C) | Time (h) | LA Conversion (%) | EL Yield (%) | Reference |
| 20% DTPA/K10 | 20% (w/w) | 6:1 | 78 | 4 | 79 | - | [4] |
| Amberlyst-15 | 0.1 g | 0.8-1.6 M LA in EtOH | 70-100 | - | - | - | [5] |
| p-CSA | 1 mol% | 1:1 | 50 | 1 | - | >98 | [7] |
| ZrO2-IL | - | - | - | 1 | 99 | 98.9 | [7] |
| ChCl:pTSA (DES) | 5 wt.% | 5:1 | 140 | 0.17 (MW) | 76 | - | [10] |
| ChCl:OxAc (DES) | 5 wt.% | 5:1 | 140 | 0.17 (MW) | 58 | - | [10] |
| Sulfonated Lignin Carbon | 0.3 g | 6:1 | Reflux | 5 | - | 73.5-83.3 | [8] |
| 60% HPW/ZrO2 | 0.5 g | 1:5 (v/v) | 150 | 3 | - | 99 | [11] |
| UCC-S-Fe | 20 wt% | - | - | 5 | - | 97.8 | [12] |
DTPA/K10: Dodecatungstophosphoric acid supported on acidic clay (K10), p-CSA: p-Toluenesulfonic acid, ZrO2-IL: Zirconium dioxide-ionic liquid, DES: Deep Eutectic Solvent, ChCl:pTSA: Choline chloride:p-toluenesulfonic acid, ChCl:OxAc: Choline chloride:oxalic acid, HPW/ZrO2: Phosphotungstic acid on Zirconium dioxide, UCC-S-Fe: Iron-doped sulfonated urea-furfural carbon cryogel, MW: Microwave irradiation.
GC-MS Analysis Protocol
This protocol provides a general method for the analysis of this compound synthesis products. Instrument conditions may need to be optimized for specific equipment and separation requirements.
Instrumentation and Columns:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS). A Flame Ionization Detector (GC-FID) can also be used for quantification.[9][10][11]
-
Capillary Column: A non-polar or mid-polar column is typically used. Common choices include HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or a DB-5 equivalent.[9][10][13]
GC-MS Parameters:
| Parameter | Value |
| Injector | |
| Injection Mode | Split |
| Split Ratio | 1:30 to 1:50 |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Oven Temperature Program | |
| Initial Temperature | 60-70 °C, hold for 1-2 min |
| Ramp Rate | 10-20 °C/min |
| Intermediate Temperature | 180-200 °C, hold for 2-5 min |
| Final Ramp Rate | 20-30 °C/min |
| Final Temperature | 240-280 °C, hold for 2-5 min |
| Carrier Gas | |
| Gas | Helium or Nitrogen |
| Flow Rate | 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Detector Temperature | 250 °C |
Note: The oven temperature program should be optimized to ensure good separation of ethanol, levulinic acid, this compound, and any potential byproducts. For example, one method starts at 70°C, ramps to 120°C at 10°C/min, holds for 5 min, then ramps to 200°C at 30°C/min and holds for 2.33 min.[10] Another program starts at 60°C, ramps to 180°C at 20°C/min, and then to 280°C.[13]
Sample Preparation:
-
Centrifuge the reaction mixture to remove any solid catalyst.[9]
-
Dilute a small aliquot of the supernatant with a suitable solvent (e.g., ethanol or THF) to a concentration within the linear range of the instrument.
-
If quantification is required, add an internal standard (e.g., tetradecane) of known concentration to the diluted sample.[10]
-
Inject the prepared sample into the GC-MS.
Data Analysis:
-
Identification: Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST) and by comparing their retention times with those of pure standards.
-
Quantification: Calculate the concentration of each component using the peak areas relative to the internal standard and a pre-established calibration curve. The conversion of levulinic acid and the yield of this compound can be determined from these concentrations.
Potential Byproducts
During the synthesis of this compound, especially from biomass-derived feedstocks, several byproducts can be formed. These may include:
-
Diethyl ether (DEE): Formed from the dehydration of ethanol.[1]
-
Ethoxymethylfuran (EMF): Can be produced when the starting material is furfuryl alcohol.[1]
-
Ethyl-D-glucopyranoside (EDGP): An intermediate when starting from glucose.[1]
-
Angelica lactones: Can be formed from levulinic acid under certain conditions.
The GC-MS method described above is suitable for the separation and identification of these and other potential impurities.
Visualizing the Workflow
The following diagrams illustrate the key processes described in this application note.
Caption: Experimental workflow for this compound synthesis and GC-MS analysis.
Caption: Simplified reaction scheme for the esterification of levulinic acid.
Conclusion
This application note provides a comprehensive overview of the synthesis and GC-MS analysis of this compound. The detailed protocols and quantitative data serve as a valuable resource for researchers and scientists working on the development of bio-based chemicals and fuels. The provided GC-MS method is robust for the qualitative and quantitative analysis of the reaction products, enabling effective process monitoring and optimization.
References
- 1. Catalytic and mechanistic insights into the production of this compound from biorenewable feedstocks - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. jinanhealthtech.com [jinanhealthtech.com]
- 3. researchgate.net [researchgate.net]
- 4. weier-hk.oss-cn-hongkong.aliyuncs.com [weier-hk.oss-cn-hongkong.aliyuncs.com]
- 5. Esterification of Levulinic Acid to this compound over Amberlyst-15 in Flow: Systematic Kinetic Model Discrimination and Parameter Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic Esterification of Levulinic Acid to Alkyl Levulinates: Liquid Product Analysis and Separation Study via Extraction | Chemical Engineering Transactions [cetjournal.it]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. aidic.it [aidic.it]
- 13. mjas.analis.com.my [mjas.analis.com.my]
Troubleshooting & Optimization
optimizing reaction conditions for high-yield ethyl levulinate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for the high-yield synthesis of ethyl levulinate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a direct question-and-answer format.
Question 1: Why is my this compound (EL) yield lower than expected?
Answer: Low yields of this compound can stem from several factors, including suboptimal reaction conditions, catalyst inefficiency, or the formation of side products. Key parameters to investigate are reaction temperature, time, and catalyst loading.
-
Reaction Temperature: Temperature significantly influences reaction rate and product yield. For instance, in the conversion of furfuryl alcohol using a glucose-derived carbon-based solid acid, increasing the temperature from 373 K to 423 K dramatically increased the EL yield, with an equilibrium point reached at 60 minutes.[1] However, excessively high temperatures can lead to the decomposition of this compound and the formation of undesired byproducts.[1] For fructose (B13574) ethanolysis, 150 °C was found to be the optimum temperature.[2]
-
Reaction Time: Reaction time must be optimized to maximize yield. Extending the reaction time beyond the optimum can lead to a decrease in EL yield due to decomposition or reversible reactions.[1][3] For example, in the ethanolysis of levulinic acid using a sulfonated carbon cryogel catalyst, the EL yield increased up to 4 hours of reaction time but decreased when extended to 5 hours.[3]
-
Catalyst Loading: The amount of catalyst used is critical. An insufficient amount of catalyst will result in low conversion rates.[3] Conversely, an excessive amount may not significantly increase the yield and can lead to unnecessary costs or side reactions.[4] For the conversion of furfuryl alcohol, increasing a glucose-derived catalyst dosage from 1 wt.% to 2.5 wt.% resulted in a significant yield increase from 26.5% to 67.1%.[1]
Question 2: I am observing significant formation of byproducts like diethyl ether (DEE) and humins. How can I minimize them?
Answer: Byproduct formation is a common challenge that directly impacts yield and purification efficiency.
-
Diethyl Ether (DEE): DEE is often formed from the acid-catalyzed dehydration of the ethanol (B145695) solvent, especially at higher temperatures.[5] The formation of DEE can be an indicator that certain secondary reaction pathways are occurring.[6] Using lower acid concentrations can help minimize its formation.[5]
-
Humins: Humins are carbonaceous, polymer-like byproducts formed from the degradation of carbohydrates (like fructose or glucose) under acidic conditions.[7] Optimizing reaction conditions, such as using lower temperatures, can help inhibit their formation and improve catalyst recyclability.[7]
-
5-Ethoxymethylfurfural (EMF): EMF is a common intermediate in the conversion of carbohydrates and furfuryl alcohol to this compound.[2][6][8] Its accumulation may indicate that the subsequent conversion to EL is the rate-limiting step. Adjusting catalyst type or reaction conditions can facilitate its conversion.
Experimental Workflow & Parameter Relationships
The following diagrams illustrate a typical experimental workflow for this compound synthesis and the logical relationships between key reaction parameters.
Caption: General experimental workflow for this compound synthesis.
Caption: Influence of reaction parameters on synthesis outputs.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this compound synthesis?
The choice of starting material depends on factors like cost, availability, and desired process complexity.
-
Levulinic Acid (LA): Direct esterification of LA with ethanol is a common and efficient method, often achieving high yields (up to 99%).[3][4] This is a two-step process if starting from biomass, as LA must first be produced.[8]
-
Furfuryl Alcohol (FA): FA, derivable from 5-carbon sugars, can be converted to EL in a one-pot reaction with ethanol.[9][10] Yields can be high, with reports of up to 97.8% using modified carbon cryogel catalysts.[3]
-
Carbohydrates (Fructose, Glucose, Cellulose): Direct conversion from sugars is attractive as it utilizes raw biomass more directly.[9] Fructose is generally easier to convert to EL than glucose, often resulting in higher yields.[11][12] For example, using K-HPW-1 as a catalyst, fructose gave a much higher EL yield than glucose.[11]
Q2: Which type of catalyst is most effective?
Both homogeneous and heterogeneous catalysts are used, each with distinct advantages and disadvantages.
-
Homogeneous Catalysts: Mineral acids like H₂SO₄ are effective and can result in high yields.[4][13] However, they are corrosive, difficult to separate from the product, and challenging to recycle, posing environmental concerns.[4][14]
-
Heterogeneous Catalysts: Solid acid catalysts are preferred for their ease of separation, reusability, and reduced environmental impact.[3][4] Examples include:
-
Sulfonated Carbons: These catalysts, derived from sources like glucose or urea-furfural, show high acidity and can produce excellent EL yields.[3][10][15]
-
Zeolites and Metal Oxides: Materials like Zirconium-exchanged phosphotungstic acid and titanium oxide nanoparticles have been successfully used.[13][16]
-
Ion-Exchange Resins: Commercial resins like Amberlyst and Purolite are also effective.[6][17]
-
Q3: How can I regenerate and reuse my solid acid catalyst?
Catalyst deactivation can occur due to the deposition of humins or leaching of active sites.[18] Many solid catalysts can be regenerated. For a glucose-derived carbonaceous catalyst, a simple sulfonation process was sufficient to restore its activity, achieving a yield (66.4%) comparable to the fresh catalyst (67.1%).[15]
Q4: What is a standard experimental protocol for lab-scale synthesis?
Below is a generalized protocol for the batch synthesis of this compound from furfuryl alcohol. Researchers should optimize specific parameters based on their chosen catalyst and setup.
General Protocol: Batch Reactor Synthesis of this compound from Furfuryl Alcohol
-
Reactor Setup: Add the solid acid catalyst (e.g., 0.5 g of sulfonated carbon) and a solution of furfuryl alcohol (e.g., 1 g) in ethanol (e.g., 19 g) to a batch reactor equipped with a magnetic stirrer.[1][15]
-
Reaction Conditions: Seal the reactor and heat it to the desired temperature (e.g., 150-170 °C) while stirring.[19][20]
-
Monitoring: Maintain the reaction for the optimized duration (e.g., 1-5 hours). Samples can be taken periodically to monitor the progress via GC or HPLC.[15][19]
-
Catalyst Separation: After the reaction, cool the mixture to room temperature. Separate the solid catalyst from the liquid product mixture by filtration or centrifugation.[19][20]
-
Product Analysis: Analyze the liquid product using a gas chromatograph (GC) equipped with a flame ionization detector (GC-FID) and a suitable column (e.g., DB-Wax) to determine the conversion of furfuryl alcohol and the yield of this compound.[3] An internal standard like n-decane can be used for quantification.[19]
-
Purification: The this compound can be purified from the remaining ethanol and byproducts by distillation under reduced pressure.[17]
Data on Optimized Reaction Conditions
The following tables summarize optimized conditions and corresponding yields for this compound synthesis from various feedstocks as reported in the literature.
Table 1: Synthesis from Levulinic Acid (LA)
| Catalyst | Catalyst Loading | Temperature (°C) | Time (h) | LA:Ethanol Ratio | EL Yield (%) | Reference |
| Sulfonated Carbon Cryogel (UCC-S) | 10 wt% | - | 4 | 1:10 (molar) | 99.5 | [3] |
| HPW/ZrO₂ | 0.5 g | 150 | 3 | 1:5 (volume) | 99 | [4] |
| Zirconium Exchanged Phosphotungstic Acid | 0.05 g | 120 | 2 | - | - | [13] |
| AlCl₃·6H₂O | 1-5 mol% | 45-75 | - | - | - | [21] |
Table 2: Synthesis from Furfuryl Alcohol (FA)
| Catalyst | Catalyst Loading | Temperature (°C) | Time (h) | FA:Ethanol Ratio | EL Yield (%) | Reference |
| Glucose-Derived Carbon (GCC) | 2.5 wt% | 150 | 1 | 1:19 (mass) | 67.1 | [1][15] |
| Fe-doped Carbon Cryogel (UCC-S-Fe) | 20 wt% | 200 | 5 | 1:20 (molar) | 97.8 | [3] |
| Sulfonated Furfural Residue (8% SO₃H-FR) | 50 mg | 170 | 5 | 0.2 M FA in EtOH | 90 | [19][20] |
| Purolite CT151 | 50 wt% | 80 (reflux) | 5 | 5g FA in 100mL EtOH | 63 (isolated) | [17] |
Table 3: Synthesis from Carbohydrates
| Feedstock | Catalyst | Catalyst Loading | Temperature (°C) | Time (h) | EL Yield (%) | Reference |
| Fructose | K-HPW-1 | 0.6 g | 150 | 2 | ~60 | |
| Fructose | H₂SO₄ | 2.0 wt% | 120 | 3 | 91.5 | |
| Inulin | H₂SO₄ | 2.0 wt% | 130 (optimized) | 3 (optimized) | 89.3 | [22] |
| Glucose | H₂SO₄ | 0.5-2 mass% | 150 | - | 46.6 | [18] |
| Glucose | Acid-functionalised HTC | - | - | - | 37 | [7] |
References
- 1. Conversion of Furfuryl Alcohol into this compound over Glucose-Derived Carbon-Based Solid Acid in Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aidic.it [aidic.it]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. researchgate.net [researchgate.net]
- 6. Acid-Catalyzed Conversion of Furfuryl Alcohol to this compound in Liquid Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One pot conversion of glucose to this compound over a porous hydrothermal acid catalyst in green solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic and mechanistic insights into the production of this compound from biorenewable feedstocks - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. [PDF] Conversion of Furfuryl Alcohol into this compound over Glucose-Derived Carbon-Based Solid Acid in Ethanol | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. A Green Chemistry Approach to Catalytic Synthesis of this compound [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
troubleshooting common side reactions in ethyl levulinate production
Welcome to the technical support center for ethyl levulinate production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying and mitigating the formation of unwanted byproducts.
Issue 1: Low Yield of this compound and Presence of an Unknown Impurity with a Sweet, Lactone-like Odor.
-
Possible Cause: Formation of angelica lactones (α, β, and γ isomers) through the intramolecular dehydration of levulinic acid. This is particularly favored at high temperatures.[1][2]
-
Troubleshooting Steps:
-
Reaction Temperature: Lower the reaction temperature. Angelica lactone formation is an endothermic equilibrium reaction, and higher temperatures shift the equilibrium towards its formation.[2] Temperatures above 180°C significantly favor lactonization.
-
Catalyst Choice: Employ a catalyst with a high selectivity for esterification over dehydration. While both Brønsted and Lewis acids can catalyze both reactions, the choice of catalyst can influence the product distribution.
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Water Removal: While the esterification reaction benefits from water removal to drive the equilibrium towards the product, the intramolecular dehydration leading to angelica lactone also produces water. However, the initial presence of some water can suppress the formation of angelica lactones.
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Reaction Time: Optimize the reaction time. Prolonged reaction times, especially at elevated temperatures, can lead to increased byproduct formation.
-
Issue 2: Formation of a Dark, Insoluble Polymeric Material (Humins).
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Possible Cause: Acid-catalyzed degradation and polymerization of levulinic acid or carbohydrate precursors (if using biomass-derived levulinic acid). Humin formation is a complex process involving aldol (B89426) additions and condensations of furanic compounds and other reactive intermediates.[3][4][5][6][7]
-
Troubleshooting Steps:
-
Purity of Levulinic Acid: Ensure the use of purified levulinic acid. Impurities from biomass processing, such as 5-hydroxymethylfurfural (B1680220) (5-HMF), are known precursors to humins.[6]
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Reaction Temperature and Time: Lower the reaction temperature and shorten the reaction time. Humin formation is highly dependent on both factors.
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Catalyst Loading: Optimize the catalyst concentration. High acid concentrations can accelerate the degradation pathways leading to humins.
-
Solvent: Using an alcohol medium (like ethanol) instead of water can suppress humin formation by protecting reactive functional groups through etherification.[8]
-
Issue 3: Detection of Diethyl Ether in the Product Mixture.
-
Possible Cause: Acid-catalyzed dehydration of ethanol (B145695), the solvent and reactant. This is a common side reaction, especially with strong acid catalysts and at higher temperatures.
-
Troubleshooting Steps:
-
Reaction Temperature: Maintain the reaction temperature below the point where significant ethanol dehydration occurs.
-
Catalyst: Select a catalyst that is more selective for the esterification reaction.
-
Ethanol to Levulinic Acid Ratio: While an excess of ethanol is used to drive the esterification forward, an excessively high ratio can increase the likelihood of ethanol self-condensation to diethyl ether, and in some cases, can dilute the reactant and lower the yield.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in this compound production from levulinic acid and ethanol?
A1: The most prevalent side reactions include:
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Intramolecular dehydration of levulinic acid to form α-, β-, and γ-angelica lactones.[1][2]
-
Formation of humins , which are dark, insoluble polymeric byproducts, especially when using biomass-derived levulinic acid.[3][4]
-
Acid-catalyzed dehydration of ethanol to produce diethyl ether.
Q2: How can I minimize the formation of angelica lactones?
A2: To minimize angelica lactone formation, it is recommended to use lower reaction temperatures (below 180°C), optimize the catalyst to favor esterification, and control the reaction time.[2]
Q3: What causes the reaction mixture to turn dark and form solids?
A3: This is typically due to the formation of humins. This can be mitigated by using purified levulinic acid, lowering the reaction temperature and time, and optimizing the catalyst loading.[3][8]
Q4: Is an excess of ethanol always better for the reaction?
A4: While an excess of ethanol is necessary to shift the reaction equilibrium towards the formation of this compound, a very large excess can lead to increased side reactions like the formation of diethyl ether and can also dilute the reactants, potentially lowering the overall reaction rate and yield.[9]
Q5: What analytical techniques are best for monitoring the reaction and quantifying byproducts?
A5: Gas chromatography (GC) coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is the most common and effective technique for separating and quantifying this compound, unreacted levulinic acid, and volatile byproducts like angelica lactones and diethyl ether.[10][11]
Data Presentation
Table 1: Effect of Reaction Temperature on this compound Yield and Byproduct Formation
| Temperature (°C) | This compound Yield (%) | Angelica Lactone Selectivity (%) | Humin Yield (%) | Reference |
| 150 | 99 | Low | Low | [9] |
| 170 | Lower | Moderate | Moderate | [12] |
| 200 | Significantly Lower | High | High | [12] |
Table 2: Effect of Ethanol to Levulinic Acid Molar Ratio on this compound Yield
| Ethanol:Levulinic Acid Molar Ratio | This compound Yield (%) | Catalyst | Reference |
| 4:1 | Lower | 20% (w/w) DTPA/K10 | [2] |
| 6:1 | 79 | 20% (w/w) DTPA/K10 | [2] |
| 10:1 | 75 | 20% (w/w) DTPA/K10 | [2] |
| 5:1 | 99 | HPW/ZrO2 | [9] |
| 8:1 | 42 | HPW/ZrO2 | [9] |
Experimental Protocols
1. Synthesis of this compound
This protocol is a general guideline and may require optimization based on the specific catalyst and equipment used.
-
Materials:
-
Levulinic acid (LA)
-
Anhydrous ethanol (EtOH)
-
Acid catalyst (e.g., Amberlyst-15, sulfuric acid, dodecatungstophosphoric acid on acidic clay)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add levulinic acid and ethanol in the desired molar ratio (e.g., 1:6).[2]
-
Add the acid catalyst (e.g., 20% w/w of levulinic acid for DTPA/K10).[2]
-
Heat the reaction mixture to the desired temperature (e.g., 78°C for DTPA/K10) and stir for the optimized reaction time (e.g., 4 hours).[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid catalyst is used, remove it by filtration or centrifugation.[10]
-
The crude product can be purified by distillation under reduced pressure.
-
2. Quantification of Products and Byproducts by GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5 or equivalent, 30 m x 0.32 mm, 0.25 µm film thickness) is suitable.[13]
-
Sample Preparation:
-
Dilute a known amount of the crude reaction mixture in a suitable solvent (e.g., ethanol or dichloromethane).
-
Add an internal standard (e.g., dodecane) for accurate quantification.
-
-
GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Program: Start at 120°C, ramp to 280°C at 5°C/min.[13]
-
Carrier Gas: Helium
-
MS Detector: Operate in full scan mode to identify all components and then in selected ion monitoring (SIM) mode for accurate quantification of target compounds.
-
-
Quantification: Create calibration curves for this compound, levulinic acid, and angelica lactone using certified reference standards.
3. Quantification of Humin Byproducts
-
Procedure:
-
After the reaction, the solid humin byproduct can be isolated by filtration from the liquid reaction mixture.[4]
-
Wash the isolated solid thoroughly with water and ethanol to remove any unreacted starting materials and soluble products.[4]
-
Dry the solid humin in an oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.
-
The humin yield can be calculated as the mass of the dry humin divided by the initial mass of the limiting reactant (e.g., levulinic acid or biomass precursor).
-
Visualizations
Caption: Reaction pathways in this compound synthesis.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Esterification of Levulinic Acid to this compound over Amberlyst-15 in Flow: Systematic Kinetic Model Discrimination and Parameter Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. weier-hk.oss-cn-hongkong.aliyuncs.com [weier-hk.oss-cn-hongkong.aliyuncs.com]
- 3. mdpi.com [mdpi.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Humin based by-products from biomass processing as a potential carbonaceous source for synthesis gas production - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. researchgate.net [researchgate.net]
- 13. [Development of gas chromatographic-mass spectrometry-pattern recognition method for the quality control of Chinese Angelica] - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the efficiency of catalysts for ethyl levulinate synthesis
Welcome to the technical support center for the synthesis of ethyl levulinate (EL). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency of their catalytic processes.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low this compound Yield | 1. Inactive or Deactivated Catalyst: The catalyst may have lost its activity due to poisoning, coking, or leaching of active sites.[1][2] | 1a. Catalyst Regeneration: For solid catalysts, attempt regeneration. This may involve calcination to remove coke or washing to remove adsorbed species. 1b. Fresh Catalyst: Replace with a fresh batch of catalyst. 1c. Catalyst Characterization: Analyze the catalyst before and after the reaction to check for changes in acidity, surface area, and structure. |
| 2. Sub-optimal Reaction Conditions: The temperature, pressure, reaction time, or reactant molar ratio may not be ideal for the specific catalyst and feedstock.[1][3] | 2a. Temperature Optimization: Systematically vary the reaction temperature. Note that excessively high temperatures can lead to unwanted side reactions and humin formation.[4] 2b. Time Study: Conduct experiments at different reaction times to determine the optimal duration for maximum yield. Prolonged reaction times can sometimes lead to product degradation or reversible reactions.[5] 2c. Molar Ratio Adjustment: Vary the ethanol (B145695) to levulinic acid (or other feedstock) molar ratio. An excess of ethanol can shift the equilibrium towards the product, but too much can dilute the reactants and catalyst. | |
| 3. Feedstock Impurities: The presence of water or other impurities in the reactants (levulinic acid, ethanol, or biomass feedstock) can negatively impact the reaction. | 3a. Reactant Purity: Ensure high purity of levulinic acid and ethanol. Use drying agents if necessary. 3b. Feedstock Pre-treatment: For biomass-derived feedstocks, consider appropriate pre-treatment steps to remove inhibitors. | |
| Poor Selectivity (High Levels of By-products) | 1. Unwanted Side Reactions: Depending on the feedstock and catalyst, side reactions can produce by-products like diethyl ether (DEE), ethoxymethylfuran (EMF), or humins.[6] | 1a. Catalyst Selection: The choice of catalyst is crucial. For instance, Brønsted acids are effective for dehydration reactions, while Lewis acids can promote isomerization. A catalyst with optimized acidity can minimize side reactions. 1b. Temperature Control: Lowering the reaction temperature can sometimes suppress the formation of certain by-products like DEE.[7] 1c. Co-solvent Addition: The use of a co-solvent, such as toluene, has been shown to improve the yield of this compound in some cases.[8] |
| Catalyst Deactivation and Reusability Issues | 1. Coke/Humin Formation: Polymeric by-products (humins) can deposit on the catalyst surface, blocking active sites.[2] | 1a. Catalyst Washing: After the reaction, wash the catalyst with a suitable solvent to remove adsorbed species. 1b. Calcination: For thermally stable catalysts, calcination can burn off carbonaceous deposits. |
| 2. Leaching of Active Species: For some supported catalysts, the active components may leach into the reaction mixture.[1] | 2a. Catalyst Support Modification: Choose a support material that strongly interacts with the active species to prevent leaching. 2b. Catalyst Analysis: Analyze the liquid product mixture for traces of the leached active species. | |
| Difficulty in Product Separation | 1. Homogeneous Catalyst: Mineral acids like sulfuric acid are effective but difficult to separate from the product mixture and cannot be easily recycled.[9] | 1a. Switch to Heterogeneous Catalyst: Employ a solid acid catalyst that can be easily separated by filtration or centrifugation.[5][10] 1b. Use of Deep Eutectic Solvents (DES): Some DESs act as both catalyst and solvent and can offer easier separation pathways.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for this compound synthesis?
A1: A wide range of catalysts have been employed, including:
-
Homogeneous acids: Mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective but pose challenges in separation and recycling.[10][9]
-
Heterogeneous solid acids: These are a popular choice due to their ease of separation. Examples include ion-exchange resins (e.g., Amberlyst-15)[11], metal oxides (e.g., ZrO₂, TiO₂)[1][10], supported heteropolyacids[12], and sulfonated carbons.[5]
-
Deep Eutectic Solvents (DES): These are gaining attention as green catalysts and can offer high yields.[1][9]
-
Biocatalysts: Lipases can be used for the esterification of levulinic acid, offering high selectivity under mild conditions, though they may be more expensive.[13]
Q2: What is the typical temperature range for this compound synthesis?
A2: The optimal temperature depends on the catalyst and feedstock. For the esterification of levulinic acid, temperatures typically range from 70°C to 160°C.[11][12] When starting from biomass-derived sugars like fructose (B13574), temperatures can be in the range of 120°C to 150°C.[8][14]
Q3: How does the ethanol to feedstock molar ratio affect the reaction?
A3: The esterification of levulinic acid is a reversible reaction. Using an excess of ethanol shifts the equilibrium towards the formation of this compound, increasing the yield.[10][9] However, an excessive amount of ethanol can dilute the reactants and may not significantly improve the yield further.[10] Typical molar ratios of ethanol to levulinic acid range from 5:1 to 10:1.[3][9]
Q4: What are the main by-products to watch out for?
A4: The formation of by-products is dependent on the starting material and reaction conditions. Common by-products include:
-
Diethyl ether (DEE): Formed from the dehydration of ethanol, especially at higher temperatures.[6][7]
-
Humins: Tarry, polymeric materials formed from the degradation of carbohydrates, particularly when starting from sugars like fructose or glucose.[2]
-
5-Ethoxymethylfurfural (EMF): An intermediate that can be formed during the conversion of fructose or 5-hydroxymethylfurfural (B1680220) (HMF) to this compound.[6]
Q5: Can I synthesize this compound directly from biomass?
A5: Yes, it is possible to produce this compound directly from various biomass feedstocks, including fructose, glucose, cellulose, and even raw lignocellulosic biomass like corn stover or sugarcane bagasse.[2][6][15] This "one-pot" synthesis often requires catalysts that can facilitate both the hydrolysis of polysaccharides and the subsequent conversion to this compound.[15]
Data Presentation: Catalyst Performance Comparison
The following tables summarize the performance of different catalytic systems for the synthesis of this compound from various feedstocks.
Table 1: this compound Synthesis from Levulinic Acid
| Catalyst | Temperature (°C) | Time (h) | Molar Ratio (Ethanol:LA) | Catalyst Loading | Yield (%) | Reference |
| Choline Chloride:pTSA (DES) | 140 | 0.17 | 5:1 | 5 wt% | 76 | [9] |
| Amberlyst-15 | 70-100 | - | - | 0.1 g | - | [11] |
| Methanesulfonic acid | - | 5.25 | 10:1 (mL:g) | 2.75 g | 92.2 | [1] |
| 40% HPW/ZrO₂ | 150 | 3 | 1:5 (v/v) | 0.5 g | 99 | [10][12] |
| Modified Lignin-Carbon | 80 | 3 | 6:1 | 10 wt% | 62.51 | [3] |
Table 2: this compound Synthesis from Fructose
| Catalyst | Temperature (°C) | Time (h) | Feedstock Loading | Catalyst Loading | Yield (%) | Reference |
| H₂SO₄ | 120 | - | 5.3-10.5 wt% | 2.0 wt% | up to 91.5 | [14] |
| K-HPW-1 | 150 | 2 | 0.8 g | 0.6 g | 64.6 | [8] |
| ChCl-pTSA (DES) | - | 0.33 | - | - | 59.2 | [16] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Levulinic Acid using a Heterogeneous Catalyst
-
Catalyst Preparation: Prepare the solid acid catalyst as per the specific synthesis procedure (e.g., wet impregnation for supported catalysts). Dry the catalyst overnight at a suitable temperature (e.g., 80°C for Amberlyst-15) before use.[11]
-
Reaction Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser and magnetic stirrer, add levulinic acid, ethanol in the desired molar ratio, and the catalyst.[17]
-
Reaction: Heat the reaction mixture to the desired temperature and stir at a constant rate (e.g., 350 rpm).[17]
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID).[17]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by filtration or centrifugation.[17]
-
Product Analysis: Analyze the liquid product for the quantification of this compound, unreacted levulinic acid, and any by-products using GC. A typical GC method might involve an initial oven temperature of 70°C, ramped to 120°C, and then to 200°C.[9]
Protocol 2: One-Pot Synthesis of this compound from Fructose
-
Reaction Setup: In a high-pressure reactor, combine fructose, ethanol, and the chosen acid catalyst (e.g., a metal-modified phosphotungstate).[8]
-
Reaction: Seal the reactor and heat it to the target temperature (e.g., 150°C) with constant stirring for the specified duration (e.g., 2 hours).[8]
-
Work-up: After the reaction, rapidly cool the reactor. If a solid catalyst is used, separate it by filtration.
-
Product Analysis: Analyze the resulting liquid phase using High-Performance Liquid Chromatography (HPLC) or GC to determine the yield of this compound and the concentration of any intermediates or by-products.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Reaction pathway for the esterification of levulinic acid.
Caption: Simplified reaction pathway from fructose to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. researchgate.net [researchgate.net]
- 5. aidic.it [aidic.it]
- 6. Catalytic and mechanistic insights into the production of this compound from biorenewable feedstocks - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Direct Conversion of Carbohydrates into this compound with Potassium Phosphotungstate as an Efficient Catalyst [mdpi.com]
- 9. A Green Chemistry Approach to Catalytic Synthesis of this compound [mdpi.com]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. Esterification of Levulinic Acid to this compound over Amberlyst-15 in Flow: Systematic Kinetic Model Discrimination and Parameter Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of this compound from Levulinic Acid over Solid Super Acid Catalyst | Chemical Engineering Transactions [cetjournal.it]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Alcoholysis kinetics and mechanism studies of this compound production from ball milled corn stover - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05644E [pubs.rsc.org]
- 16. One pot conversion of fructose to alkyl levulinates catalyzed by deep eutectic solvents in microwave reactor [ideas.repec.org]
- 17. This compound synthesis - chemicalbook [chemicalbook.com]
strategies to minimize byproduct formation in fructose to ethyl levulinate conversion
Welcome to our technical support center for the synthesis of ethyl levulinate (EL) from fructose (B13574). This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your reaction conditions and minimize the formation of unwanted byproducts.
Troubleshooting Guide
Our troubleshooting guide is designed to address common issues encountered during the conversion of fructose to this compound.
Q1: My reaction mixture is turning dark brown or black, and I'm observing solid precipitates. What is happening and how can I prevent it?
A: The dark coloration and solid formation are characteristic of humins , which are complex, furan-rich polymers. Humin formation is a significant side reaction that reduces the yield of your desired product, this compound.
Strategies to Minimize Humin Formation:
-
Temperature Control: Higher temperatures tend to accelerate humin formation. It is advisable to maintain the reaction temperature within the optimal range for your specific catalyst, generally between 130°C and 180°C.[1] Exceeding 150°C can lead to a decrease in EL yield due to enhanced side reactions.[1]
-
Catalyst Selection: The choice of catalyst plays a crucial role. While homogeneous acids like sulfuric acid can be effective, they can also promote polymerization reactions leading to humins.[2][3] The use of certain heterogeneous solid acid catalysts can offer better control and selectivity.
-
Solvent System: The addition of a co-solvent can influence humin formation. For instance, using a co-solvent like toluene (B28343) has been shown to improve the yield of this compound, potentially by affecting the reaction equilibrium and solubility of intermediates.[1]
-
Fructose Concentration: High initial concentrations of fructose can increase the rate of intermolecular side reactions that lead to humins.[4] Optimizing the substrate loading is therefore important.
Q2: My this compound yield is lower than expected, and I'm detecting a significant amount of diethyl ether (DEE) in my product mixture. How can I suppress DEE formation?
A: Diethyl ether (DEE) is a common byproduct formed from the acid-catalyzed dehydration of two ethanol (B145695) molecules. Its formation consumes the ethanol reactant, which can negatively impact the overall process efficiency.[2][3]
Strategies to Minimize Diethyl Ether (DEE) Formation:
-
Temperature Management: The formation of DEE is favored at higher temperatures.[2] By carefully controlling the reaction temperature, you can shift the selectivity towards the desired this compound product.
-
Catalyst Choice: The type and concentration of the acid catalyst can influence the rate of DEE formation. Investigating different catalysts and optimizing the catalyst loading can help minimize this side reaction.
Q3: Besides my main product, I'm observing peaks corresponding to 5-ethoxymethylfurfural (EMF) and levulinic acid in my analysis. Are these intermediates or byproducts, and how can I control their presence?
A: Both 5-ethoxymethylfurfural (EMF) and levulinic acid are key compounds in the reaction pathway from fructose to this compound.
-
5-Ethoxymethylfurfural (EMF): EMF is a crucial intermediate in the conversion of fructose to this compound in an ethanol medium.[1] Its presence indicates that the reaction has not gone to completion.
-
Levulinic Acid (LA): Levulinic acid is formed from the hydrolysis of an intermediate, 5-hydroxymethylfurfural (B1680220) (HMF).[1] It can then be esterified with ethanol to form this compound. The presence of significant amounts of LA in the final product suggests that the esterification step is incomplete.
Strategies to Drive the Reaction to Completion:
-
Reaction Time: Increasing the reaction time can allow for the complete conversion of intermediates like EMF and LA to the final this compound product.[5] However, excessively long reaction times can also lead to the formation of degradation products.
-
Catalyst Activity: Ensure your catalyst is sufficiently active for both the dehydration/rehydration and esterification steps. A bifunctional catalyst with both Brønsted and Lewis acid sites can be beneficial.[6][7]
-
Water Content: The presence of water can promote the formation of levulinic acid over its ethyl ester.[4] Minimizing water in the reaction medium can favor the direct formation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction pathway for the conversion of fructose to this compound?
A: The conversion of fructose to this compound in an acidic ethanol medium generally proceeds through the following key steps:
-
Dehydration of fructose to 5-hydroxymethylfurfural (HMF).
-
Etherification of HMF with ethanol to form 5-ethoxymethylfurfural (EMF).
-
Alcoholysis of EMF to produce this compound.
Alternatively, HMF can be rehydrated to levulinic acid, which is subsequently esterified with ethanol to yield this compound.
Reaction Pathway Diagram
Caption: Reaction pathway from fructose to this compound and major byproducts.
Q2: What are the key reaction parameters to control for maximizing this compound yield?
A: To maximize the yield of this compound, it is crucial to carefully control several reaction parameters:
-
Temperature: As discussed, temperature has a significant impact on both the reaction rate and the formation of byproducts.[1]
-
Reaction Time: The optimal reaction time will depend on the other reaction conditions, particularly temperature and catalyst activity.[5]
-
Catalyst Type and Loading: The choice of catalyst is critical. Both homogeneous mineral acids and heterogeneous solid acids have been used, each with its own advantages and disadvantages regarding activity, selectivity, and reusability.[1][5] The amount of catalyst also needs to be optimized.[1]
-
Substrate Concentration: The initial concentration of fructose should be optimized to balance reaction rate and byproduct formation.[2]
Q3: Which type of catalyst is generally preferred for this conversion?
A: While homogeneous catalysts like sulfuric acid can give high yields, they pose challenges in terms of separation, reactor corrosion, and recycling.[5] Therefore, there is a growing interest in heterogeneous solid acid catalysts . These catalysts can be easily separated from the reaction mixture and reused, making the process more sustainable.[1][5] Catalysts with both Brønsted and Lewis acid sites are often reported to be effective.[6][7]
Quantitative Data Summary
The following tables summarize the effect of different reaction parameters on the yield of this compound, as reported in the literature.
Table 1: Effect of Temperature on this compound Yield
| Catalyst | Fructose Loading | Catalyst Loading | Reaction Time (h) | Temperature (°C) | This compound Yield (mol%) | Reference |
| K-HPW-1 | 0.8 g in 40 mL ethanol | 0.4 g | 2 | 130 | ~45 | [1] |
| K-HPW-1 | 0.8 g in 40 mL ethanol | 0.4 g | 2 | 150 | 64.6 | [1] |
| K-HPW-1 | 0.8 g in 40 mL ethanol | 0.4 g | 2 | 180 | ~55 | [1] |
| κC-g-MBA | 0.20 g in 5 mL ethanol | 0.02 g | 4 | 150 | 10 | [5] |
| κC-g-MBA | 0.20 g in 5 mL ethanol | 0.02 g | 4 | 180 | 72.1 | [5] |
| κC-g-MBA | 0.20 g in 5 mL ethanol | 0.02 g | 4 | 200 | 62.4 | [5] |
Table 2: Effect of Reaction Time on this compound Yield
| Catalyst | Fructose Loading | Catalyst Loading | Temperature (°C) | Reaction Time (h) | This compound Yield (%) | Reference |
| κC-g-MBA | 0.20 g in 5 mL ethanol | 0.02 g | 180 | 3 | 45.2 | [5] |
| κC-g-MBA | 0.20 g in 5 mL ethanol | 0.02 g | 180 | 5 | 75.3 | [5] |
| κC-g-MBA | 0.20 g in 5 mL ethanol | 0.02 g | 180 | 6 | 69.1 | [5] |
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis using a Heterogeneous Catalyst
This protocol provides a general guideline for the synthesis of this compound from fructose using a solid acid catalyst.
Materials:
-
Fructose
-
Anhydrous Ethanol
-
Heterogeneous acid catalyst (e.g., K-HPW-1, Amberlyst-15, etc.)
-
High-pressure autoclave reactor with a magnetic stirrer and temperature controller
-
Centrifuge
-
Gas chromatograph (GC) for analysis
Procedure:
-
Catalyst Preparation: Ensure the catalyst is properly activated according to the manufacturer's instructions or literature procedures. This may involve drying at a specific temperature to remove adsorbed water.
-
Reaction Setup: In a typical experiment, add a specific amount of fructose (e.g., 0.20 g), the catalyst (e.g., 0.02 g), and ethanol (e.g., 5 mL) to the autoclave reactor.[5]
-
Reaction: Seal the autoclave and place it in a preheated oven or heating mantle at the desired reaction temperature (e.g., 180°C) for a specific duration (e.g., 4 hours).[5] Ensure constant stirring throughout the reaction.
-
Cooling and Catalyst Separation: After the reaction is complete, cool the autoclave to room temperature. Separate the solid catalyst from the liquid product mixture by centrifugation.[5]
-
Analysis: Analyze the liquid product for the quantification of this compound and any byproducts using a gas chromatograph equipped with a suitable column and detector. An internal standard is recommended for accurate quantification.
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In-Depth Investigation of the Reaction Parameters Tuning the this compound Synthesis from Fructose and Inulin [arpi.unipi.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Green heterogeneous catalyst based on cross-linked carrageenans for direct conversion of fructose to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alcoholysis kinetics and mechanism studies of this compound production from ball milled corn stover - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05644E [pubs.rsc.org]
- 7. Alcoholysis kinetics and mechanism studies of this compound production from ball milled corn stover - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Downstream Processing for High-Purity Ethyl Levulinate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of ethyl levulinate.
Troubleshooting Guide
This guide offers solutions to specific problems that may arise during the downstream processing of this compound.
Distillation Issues
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Why is the purity of my distilled this compound lower than expected? | - Inefficient separation from ethanol (B145695) or other solvents. - Presence of close-boiling impurities. - Thermal decomposition of this compound or impurities at high temperatures. - Foaming in the distillation column. | - Optimize the reflux ratio; increasing it can improve separation. - Ensure the feed composition is consistent. - Consider using vacuum distillation to lower the boiling point and prevent thermal degradation.[1] - Check for and address any blockages or damage to column internals (trays or packing).[2] - If foaming occurs, consider using anti-foaming agents or reducing agitation. |
| My product is darkening or I'm observing charring during distillation. | - The distillation temperature is too high, causing thermal decomposition of this compound or the formation of humins.[3] | - Switch to vacuum distillation to reduce the required temperature.[1] - Ensure even heating of the distillation flask to avoid localized hot spots. |
| The distillation process is slow, or I have a low recovery rate. | - Inadequate heating of the reboiler. - Leaks in the vacuum system (if applicable). - High reflux ratio leading to less product takeoff. | - Verify that the heating source is functioning correctly and providing sufficient energy.[2] - Thoroughly check all joints and connections for leaks in the vacuum apparatus. - Gradually decrease the reflux ratio to increase the rate of product collection while monitoring purity. |
| I'm experiencing pressure fluctuations in the distillation column. | - Inconsistent heating or cooling. - Issues with the vacuum pump (if applicable). - Blockages in the column or condenser. | - Ensure stable operation of the reboiler and condenser.[2] - Check the vacuum pump for proper function and oil level. - Inspect the column and condenser for any obstructions. |
Liquid-Liquid Extraction Issues
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| An emulsion has formed between the aqueous and organic layers, and they won't separate. | - High concentration of surfactant-like impurities (e.g., humins, phospholipids, free fatty acids).[4] - Vigorous shaking or mixing of the two phases.[4] | - Prevent emulsion formation by gently swirling or inverting the separatory funnel instead of vigorous shaking.[4] - To break an existing emulsion, try adding a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[4] - Filtration through a glass wool plug can sometimes help separate the layers.[4] - Consider using a different organic solvent that has a greater density difference from the aqueous phase. |
| The extraction efficiency of this compound is low. | - The chosen organic solvent has a low partition coefficient for this compound. - Insufficient mixing of the two phases. - The pH of the aqueous phase is not optimal for partitioning. | - Select a solvent with a higher affinity for this compound. Toluene (B28343) has been shown to be an effective extracting agent.[3] - Ensure thorough but gentle mixing to maximize the interfacial surface area for mass transfer. - Adjust the pH of the aqueous phase to ensure this compound is in its neutral form, which is more soluble in organic solvents. |
| I'm observing a hazy interface between the two phases. | - Partial miscibility of the organic solvent and the aqueous phase. - Presence of fine solid particulates at the interface. | - Choose a solvent with lower mutual solubility with water. - Centrifuge the mixture to help break the emulsion and clarify the interface. - Filter the mixture prior to extraction to remove any solid impurities. |
| There is a loss of product during the solvent removal step (e.g., rotary evaporation). | - The evaporation temperature is too high, causing co-distillation of this compound with the solvent. - The vacuum is too strong, leading to bumping and loss of product. | - Lower the bath temperature and adjust the vacuum to ensure controlled evaporation of the solvent without significant loss of the higher-boiling this compound. - Use a bump trap to prevent any lost product from entering the vacuum system. |
Frequently Asked Questions (FAQs)
General Purification
-
Q1: What are the most common impurities in crude this compound?
-
A1: Common impurities include unreacted levulinic acid, excess ethanol, water, and byproducts such as humins, which are dark, polymeric materials formed from carbohydrate degradation.[3]
-
-
Q2: What is the recommended first step in the downstream processing of this compound produced from biomass?
-
A2: It is highly recommended to first remove insoluble humins. This can be achieved through filtration or by performing a liquid-liquid extraction with a nonpolar solvent like toluene, which selectively extracts this compound, leaving the polar humins behind in the aqueous phase.[3]
-
-
Q3: Which purification method, distillation or extraction, is better for achieving high-purity this compound?
-
A3: Both methods can yield high-purity this compound, and the choice often depends on the scale of the operation and the nature of the impurities. Distillation, particularly vacuum distillation, is effective for separating this compound from less volatile impurities.[1] Liquid-liquid extraction is particularly useful for removing water-soluble impurities and humins before a final distillation step.[3] Combining extraction as a pre-treatment followed by distillation often yields the best results.
-
Analytical Methods
-
Q4: How can I accurately determine the purity of my this compound sample?
-
Q5: I am having trouble separating the peaks of levulinic acid and this compound on my GC-FID. What can I do?
-
A5: This is a common issue. To improve separation, you can try adjusting the temperature ramp rate of the GC oven program. A slower ramp rate, for example, 5 °C/min, can often improve resolution.[5] Using a polar capillary column, such as one with a wax-based stationary phase (e.g., DB-WAX or Inno-WAX), is also recommended for separating these compounds.[5]
-
Data Presentation
Table 1: Comparison of Solvents for Liquid-Liquid Extraction of this compound
| Solvent | Extraction Efficiency (%) | Notes | Reference |
| Toluene | Up to 96.7% | Excellent for separating this compound from humins. | [3] |
| Benzene | Favorable performance | Similar to toluene but with higher toxicity concerns. | [3] |
| Carbon Tetrachloride | Favorable performance | Effective but has significant health and environmental concerns. | [3] |
| Isopropyl Ether | Favorable performance | Can form explosive peroxides upon storage. | [3] |
| Diethyl Ether | Effective | High volatility and flammability make it less suitable for industrial scale. | [3] |
| n-Dodecane | Effective | Used for in-situ extraction during synthesis. | [3] |
| Hexane/Water (9:1 v/v) | Effective | Percentage of extraction increases for longer alkyl chains of levulinate esters. | [7] |
Table 2: Typical GC-FID Parameters for this compound Purity Analysis
| Parameter | Value | Reference |
| Column | DB-5MS or HP-Wax | [5] |
| Injector Temperature | 250 °C | [8] |
| Detector (FID) Temperature | 250 °C | [8] |
| Carrier Gas | Helium or Nitrogen | [8][9] |
| Oven Program | Example: 80-240 °C with a ramp rate of 10 °C/min | [5] |
| Split Ratio | 30:1 | [8] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound using Toluene
-
Preparation: Ensure the crude this compound mixture is at room temperature. If it contains a high concentration of ethanol, it is advisable to first remove the ethanol via vacuum concentration (e.g., at 70-90°C).[3]
-
Extraction:
-
Transfer the crude mixture to a separatory funnel.
-
Add an equal volume of toluene.
-
Gently invert the funnel multiple times for 1-2 minutes to ensure thorough mixing without forming a stable emulsion.
-
Allow the layers to separate. The upper organic layer will contain the this compound, while the lower aqueous layer will contain water-soluble impurities and humins.
-
-
Separation: Carefully drain the lower aqueous layer.
-
Washing (Optional): To remove any remaining water-soluble impurities from the organic layer, add a small volume of deionized water or brine, gently mix, and separate the layers again.
-
Drying: Drain the toluene layer containing the this compound into a clean flask and add a drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) to remove any residual water.
-
Solvent Removal: Decant or filter the dried organic layer and remove the toluene using a rotary evaporator to obtain the purified this compound.
Protocol 2: Vacuum Distillation of this compound
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the crude or extracted this compound to the distillation flask along with a few boiling chips or a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system. A pressure of 40-60 mbar is a typical starting point.[1]
-
Heating: Begin heating the distillation flask.
-
Fraction Collection: Collect the distillate fractions based on the boiling point at the applied pressure. The main fraction containing the high-purity this compound should be collected separately.
-
Shutdown: Once the distillation is complete, turn off the heat source and allow the system to cool before slowly releasing the vacuum.
Protocol 3: Purity Analysis by GC-FID
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., ethanol or the solvent used in the final purification step). Also, prepare a standard solution of pure this compound for comparison.
-
Instrument Setup: Set up the GC-FID according to the parameters outlined in Table 2 or an optimized in-house method.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Acquisition: Run the analysis and record the chromatogram.
-
Analysis: Identify the peak corresponding to this compound by comparing its retention time with that of the standard. Calculate the purity by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Catalytic Esterification of Levulinic Acid to Alkyl Levulinates: Liquid Product Analysis and Separation Study via Extraction | Chemical Engineering Transactions [cetjournal.it]
- 8. hpst.cz [hpst.cz]
- 9. ptfarm.pl [ptfarm.pl]
addressing catalyst deactivation during continuous ethyl levulinate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the continuous synthesis of ethyl levulinate. It addresses common issues related to catalyst deactivation, offering practical solutions and detailed experimental protocols.
Troubleshooting Guides
This section provides step-by-step guidance for diagnosing and resolving common problems encountered during the continuous synthesis of this compound.
Issue 1: Rapid Decrease in this compound Yield
A sudden or rapid drop in product yield is a primary indicator of catalyst deactivation. The following steps will help identify and address the root cause.
-
Potential Cause 1: Catalyst Coking/Fouling
-
Diagnosis:
-
Visually inspect the catalyst bed for any color change (e.g., darkening or black deposits).
-
Analyze the spent catalyst using techniques like Temperature Programmed Oxidation (TPO) to quantify coke deposition.[1]
-
An increase in the pressure drop across the reactor can also indicate fouling.
-
-
Solution:
-
Catalyst Regeneration: Implement a regeneration protocol involving controlled oxidation to burn off the carbonaceous deposits.[1] Refer to the Experimental Protocols section for a detailed coke burnout procedure.
-
Process Optimization:
-
Decrease the reaction temperature to minimize side reactions that lead to coke formation.[1][2]
-
Increase the ethanol-to-levulinic acid molar ratio to promote the desired esterification reaction over side reactions.
-
Consider using a co-solvent to improve the solubility of reactants and intermediates, reducing their propensity to form coke precursors.
-
-
-
-
Potential Cause 2: Leaching of Active Sites
-
Diagnosis:
-
Analyze the product stream for the presence of leached active components from the catalyst (e.g., sulfonic acid groups for ion-exchange resins or metal species for supported metal catalysts).[3][4] This can be done using techniques like inductively coupled plasma-mass spectrometry (ICP-MS) or titration.
-
Perform a hot filtration test: collect a sample of the reaction mixture, remove the catalyst, and continue the reaction with the filtrate. If the reaction continues to proceed, it indicates that active species have leached into the solution.[4]
-
-
Solution:
-
Catalyst Selection: Opt for a catalyst with a more robust structure and stronger anchoring of active sites. For example, zeolites with a high Si/Al ratio are more hydrophobic and resistant to deactivation in water-rich environments.[5]
-
Process Modification:
-
Lower the reaction temperature to reduce the rate of leaching.
-
Ensure the feed is free of impurities that can complex with and extract active sites.
-
-
-
-
Potential Cause 3: Thermal Degradation of the Catalyst
-
Diagnosis:
-
Characterize the spent catalyst using techniques like X-ray diffraction (XRD) and Brunauer-Emmett-Teller (BET) analysis to check for changes in crystallinity and surface area, respectively. A significant loss in surface area or changes in the crystalline structure can indicate thermal damage.
-
For ion-exchange resins, thermal degradation can lead to the loss of functional groups.[6] This can be assessed by measuring the ion-exchange capacity of the spent catalyst.
-
-
Solution:
-
Operate within Recommended Temperature Limits: Strictly adhere to the manufacturer's recommended operating temperature range for the catalyst.
-
Improve Heat Management: Ensure uniform temperature distribution across the reactor to avoid hotspots that can lead to localized thermal degradation.[7]
-
-
Issue 2: Increase in Pressure Drop Across the Reactor
An elevated pressure drop is often a sign of physical blockage or changes in the catalyst bed.
-
Potential Cause 1: Catalyst Bed Compaction or Particle Breakage
-
Diagnosis:
-
Carefully unload the reactor and visually inspect the catalyst particles for signs of crushing or fines formation.
-
Sieve analysis of the spent catalyst can quantify the extent of particle size reduction.
-
-
Solution:
-
Mechanical Stability: Use a catalyst with higher mechanical strength.
-
Reactor Loading: Ensure the reactor is loaded properly to avoid excessive pressure on the catalyst bed.
-
Flow Rate: Operate at a flow rate that does not cause excessive mechanical stress on the catalyst particles.
-
-
-
Potential Cause 2: Fouling by Humins or Polymeric Byproducts
-
Diagnosis:
-
Similar to diagnosing coking, visual inspection and analysis of the spent catalyst for organic deposits are key.
-
The formation of humins is more prevalent when using biomass-derived levulinic acid that may contain residual sugars.[8]
-
-
Solution:
-
Feed Purification: Pre-treat the levulinic acid feed to remove impurities like residual sugars or furfural.
-
Catalyst Regeneration: A suitable washing procedure with an appropriate solvent may remove the polymeric deposits. If the deposits are carbonaceous, oxidative regeneration may be necessary.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation in continuous this compound synthesis?
A1: The three main mechanisms of catalyst deactivation are:
-
Coking or Fouling: The deposition of carbonaceous materials (coke) or heavy organic byproducts (humins) on the catalyst surface, which block active sites and pores.[2][8][9] This is a common issue with solid acid catalysts like zeolites and resins when processing biomass-derived feedstocks.[10]
-
Leaching: The dissolution and loss of active catalytic species from the solid support into the reaction medium.[3][4] This is particularly relevant for ion-exchange resins where sulfonic acid groups can be lost, and for supported metal catalysts where the metal can leach.[3][11]
-
Thermal Degradation: Irreversible changes to the catalyst structure due to high temperatures, leading to a loss of surface area, active sites, or mechanical strength.[6][12] This can manifest as sintering of metal nanoparticles or decomposition of the support material.
Q2: How can I select a more stable catalyst for this reaction?
A2: When selecting a catalyst, consider the following for enhanced stability:
-
For Solid Acid Catalysts:
-
Zeolites: Opt for zeolites with a higher Si/Al ratio, which increases hydrophobicity and hydrothermal stability.[5]
-
Ion-Exchange Resins: Choose resins with a high degree of cross-linking for better thermal and mechanical stability. Amberlyst-15 is a commonly used resin with good reported stability under certain conditions.[13][14][15]
-
-
Structural Properties: Catalysts with a well-defined pore structure that is less prone to blockage can be advantageous.
-
Leaching Resistance: Select catalysts where the active sites are strongly bound to the support. For instance, some mesoporous stannosilicates have shown good stability against leaching.[4][16]
Q3: What are the typical signs of catalyst deactivation that I should monitor?
A3: Key performance indicators to monitor for signs of deactivation include:
-
A gradual or sudden decrease in the conversion of levulinic acid and the yield of this compound.
-
An increase in the pressure drop across the catalyst bed.
-
Changes in product selectivity, indicating that side reactions are becoming more prevalent.
-
The appearance of color in the product stream, which could indicate leaching or the formation of colored byproducts.
Q4: Can a deactivated catalyst be regenerated? If so, how?
A4: Yes, in many cases, deactivated catalysts can be regenerated. The method depends on the deactivation mechanism:
-
For Coking/Fouling: The most common method is a controlled burnout of the carbonaceous deposits in a stream of air or diluted oxygen at elevated temperatures.[1] Care must be taken to control the temperature to avoid thermal damage to the catalyst.
-
For Leached Catalysts: Regeneration is generally not possible. The lost active sites cannot be easily replaced.
-
For Fouling by Soluble Organics: Washing the catalyst with a suitable solvent can sometimes restore activity.[4][16]
Refer to the Experimental Protocols section for a general procedure for catalyst regeneration.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound synthesis, highlighting catalyst performance and stability.
Table 1: Performance of Different Catalysts in this compound Synthesis
| Catalyst | Temperature (°C) | Molar Ratio (Ethanol:LA) | LA Conversion (%) | This compound Yield (%) | Time (h) | Stability Notes | Reference |
| Amberlyst-15 | 80 | 10:1 | >95 | ~95 | 5 | Stable for over 5 days | [13][14] |
| SnMCM-41-80 | 120 | 5:1 | 90.1 | - | 3 | Reusable for 5 cycles with minimal loss in activity | [4][16] |
| 20% HPW/ZrO2 | 150 | 5:1 (volume) | - | 99 | 3 | Not specified | [17] |
| Purolite CT151 | 80 | Excess | Quantitative | >90 | 5 | Reusable for 4 runs without noticeable loss in activity | [18] |
| Zr-Beta-7d | 110 | - | 100 | 88.7 (to GVL) | 8 | Retains high performance after 5 cycles | [19][20] |
Table 2: Impact of Reaction Conditions on Catalyst Deactivation
| Catalyst | Condition Varied | Observation | Implication | Reference |
| Solid Acid Catalysts | Increasing Temperature | Increased rate of coking | Higher temperatures can accelerate side reactions leading to deactivation. | [1][2] |
| Ion-Exchange Resins | Presence of Water | Can promote leaching of sulfonic acid groups | Feed dryness is important for catalyst longevity. | |
| Pd/AC | Continuous Flow | Gradual decrease in activity over 20h | Attributed to Pd leaching and sintering. | [21] |
| HZSM-5 | High Temperature | Coke formation at Brønsted acid sites | Coke removal requires oxidative regeneration. | [1] |
Experimental Protocols
1. Protocol for Catalyst Activity Testing in a Continuous Flow Reactor
-
Reactor Setup:
-
Use a packed-bed reactor (e.g., a stainless steel tube) of appropriate dimensions.
-
Load a known mass of the catalyst into the reactor, securing it with quartz wool plugs.
-
Install the reactor in a temperature-controlled furnace.
-
Connect a high-performance liquid chromatography (HPLC) pump to deliver the reactant feed.
-
Use a back-pressure regulator to maintain the desired system pressure.
-
-
Reaction Procedure:
-
Pre-treat the catalyst as required (e.g., drying in situ under an inert gas flow).
-
Prepare the feed solution by mixing levulinic acid and ethanol (B145695) in the desired molar ratio.
-
Heat the reactor to the target temperature.
-
Start the feed pump at the desired flow rate.
-
Allow the system to reach a steady state (typically several hours).
-
Collect product samples periodically from the reactor outlet.
-
-
Analysis:
-
Analyze the collected samples using gas chromatography (GC) or HPLC to determine the concentrations of levulinic acid, this compound, and any byproducts.
-
Calculate the levulinic acid conversion and this compound yield and selectivity.
-
2. Protocol for In-Situ Catalyst Regeneration (Coke Burnout)
-
Shutdown and Purge:
-
Stop the liquid feed to the reactor.
-
Maintain the reactor at the reaction temperature and purge with an inert gas (e.g., nitrogen) to remove any residual reactants and products.
-
-
Oxidative Treatment:
-
Gradually introduce a stream of diluted air or oxygen (e.g., 1-5% O₂ in N₂) into the reactor.
-
Carefully monitor the reactor temperature. The oxidation of coke is exothermic, and a temperature runaway must be avoided.
-
Slowly ramp up the temperature to the target regeneration temperature (typically 400-550°C, depending on the catalyst's thermal stability).
-
Hold at the regeneration temperature until the concentration of CO₂ in the effluent gas, monitored by an online gas analyzer, returns to baseline, indicating that all the coke has been removed.
-
-
Cooling and Re-start:
-
Switch the gas flow back to an inert gas and cool the reactor down to the reaction temperature.
-
The reactor is now ready for the re-introduction of the reactant feed.
-
Visualizations
Caption: Common catalyst deactivation pathways and their observable effects.
Caption: A logical workflow for troubleshooting catalyst deactivation.
Caption: The cycle of catalyst deactivation and regeneration.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Solid Acid Catalysts in Lignocellulose Biorefineries | MDPI [mdpi.com]
- 6. igdtp.eu [igdtp.eu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 44a Kinetic Modeling of Processes and the Effect of Catalyst Deactivation by Coke Formation [skoge.folk.ntnu.no]
- 10. Catalyst deactivation, ash accumulation and bio-oil deoxygenation during ex situ catalytic fast pyrolysis of biomass in a cascade thermal-catalytic reactor system | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. research.abo.fi [research.abo.fi]
- 15. Esterification of Levulinic Acid to this compound over Amberlyst-15 in Flow: Systematic Kinetic Model Discrimination and Parameter Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mjas.analis.com.my [mjas.analis.com.my]
- 18. mdpi.com [mdpi.com]
- 19. Catalytic Conversion of this compound to γ-Valerolactone Under Mild Conditions over Zr-Beta Acidic Zeolite Prepared by Hydrothermal Method [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor | MDPI [mdpi.com]
troubleshooting phase separation issues in ethyl levulinate solvent systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl levulinate (EL) solvent systems.
Troubleshooting Guide: Phase Separation Issues
Question: My biphasic system with this compound is not separating properly. What are the initial troubleshooting steps?
Answer:
Improper phase separation can stem from several factors, from component miscibility to the formation of stable emulsions. Follow this logical workflow to diagnose and resolve the issue.
Technical Support Center: Enhancing the Stability of Ethyl Levulinate in Fuel Blends
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ethyl levulinate in fuel blends.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when blending this compound with conventional fuels?
A1: The main stability concerns when blending this compound (EL) with conventional fuels, particularly diesel, are poor low-temperature solubility, which can lead to phase separation, and potential impacts on fuel properties such as cloud point, cetane number, and oxidative stability.[1][2][3] While some studies indicate that the oxidative stability is not significantly affected, the introduction of an oxygenate like EL can potentially alter the overall stability of the blend.[4]
Q2: How does this compound affect the cold flow properties of fuel blends?
A2: this compound can improve the cold flow properties of biodiesel. For instance, adding 20% EL by volume to biodiesel made from cottonseed oil and poultry fat has been shown to reduce the cloud point by 4–5 °C and the pour point by 3–4 °C.[4] However, in blends with diesel fuel, EL can separate at low temperatures, negatively impacting cold flow properties.[1][3]
Q3: What is the effect of this compound on the oxidative stability of fuel blends?
A3: The addition of this compound to biodiesel has been observed to have little to no effect on the acid value and oxidative stability.[4] However, like other oxygenates, it can be prone to oxidation under certain conditions, which may lead to the formation of deposits.[5] The overall impact on the oxidative stability of the blend can depend on the base fuel and the presence of other additives.
Q4: Are there any recommended additives to improve the stability of this compound blends?
A4: Yes, co-additives can be used to improve stability. For instance, n-butanol has been used as a co-additive to improve the solubility of this compound in diesel fuel, especially at higher blend ratios.[6] Cetane improvers, such as 2-ethylhexyl nitrate, can be used to address the low cetane number of this compound.[1][3][7] Antioxidant additives may also be considered to prevent oxidative degradation.[8]
Troubleshooting Guide
Problem: Phase separation is observed in my this compound-diesel blend, especially at low temperatures.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor solubility of this compound in diesel at low temperatures. | 1. Reduce the concentration of this compound in the blend. 2. Introduce a co-solvent like n-butanol or biodiesel.[1][3][6] 3. Store the blend at a controlled temperature above the point of phase separation. | A homogenous and stable fuel blend is maintained, even at lower temperatures. |
| Water contamination in the fuel blend. | 1. Measure the water content of the blend using Karl Fischer titration. 2. If water content is high, dry the individual components before blending or use a water separator. | Reduced water content should improve the miscibility of this compound in the fuel. |
Problem: The fuel blend shows signs of degradation (e.g., color change, sediment formation) after a period of storage.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Oxidative degradation of the fuel blend. | 1. Perform an oxidative stability test (e.g., Rancimat method) to determine the induction period.[5] 2. Add an appropriate antioxidant additive to the blend.[8] 3. Store the fuel blend in a cool, dark place, away from direct sunlight and heat sources. | Increased induction period and reduced signs of degradation, indicating improved oxidative stability. |
| Incompatibility with storage container material. | 1. Verify that the storage container material is compatible with both the base fuel and this compound. 2. Switch to a more inert container material if necessary (e.g., glass or stainless steel for laboratory-scale storage). | No leaching from or reaction with the container material, preserving the integrity of the fuel blend. |
Data Presentation
Table 1: Effect of this compound (EL) on Fuel Properties
| Property | Base Fuel | EL Concentration (vol%) | Change in Property | Reference |
| Cloud Point | Biodiesel (Cottonseed Oil) | 20% | -4 to -5 °C | [4] |
| Pour Point | Biodiesel (Poultry Fat) | 20% | -3 to -4 °C | [4] |
| Kinematic Viscosity | Biodiesel | Increasing EL content | Decreased | [4] |
| Flash Point | Biodiesel | ≤15% | Satisfied ASTM D6751 limit | [4] |
| Acid Value | Biodiesel | Not specified | Essentially unchanged | [4] |
| Oxidative Stability | Biodiesel | Not specified | Essentially unchanged | [4] |
| Smoke Number | Diesel | 10% | Reduced by 41.3% | [1] |
| NOx Emissions | Diesel | 10% | No effect | [1] |
Experimental Protocols
1. Protocol for Assessing Oxidative Stability (Rancimat Method)
This protocol is a standard method for determining the oxidation stability of fuels.
-
Objective: To measure the induction period of the fuel blend, which is an indicator of its resistance to oxidation.
-
Apparatus: Rancimat instrument, reaction vessel, air pump, measuring vessel with deionized water and an electrode.
-
Procedure:
-
A sample of the fuel blend is placed in the reaction vessel.
-
The sample is heated to a specified temperature (e.g., 110 °C for biodiesel).
-
A constant stream of air is passed through the sample.
-
The volatile oxidation products are carried by the air stream into the measuring vessel containing deionized water.
-
The conductivity of the water is continuously measured.
-
The induction period is the time until the conductivity begins to increase rapidly, which corresponds to the formation of volatile carboxylic acids.
-
-
Reference: EN 14112
2. Protocol for Evaluating Low-Temperature Solubility
This protocol helps determine the temperature at which phase separation occurs.
-
Objective: To visually inspect the fuel blend for phase separation at decreasing temperatures.
-
Apparatus: Temperature-controlled bath, transparent sample vials.
-
Procedure:
-
Prepare the this compound-fuel blend of the desired concentration.
-
Place a sample of the blend in a transparent vial.
-
Place the vial in the temperature-controlled bath.
-
Gradually decrease the temperature of the bath in increments (e.g., 2 °C).
-
At each temperature increment, hold for a specified time (e.g., 30 minutes) and visually inspect the sample for clarity and homogeneity.
-
The temperature at which the first signs of cloudiness or a separate liquid phase appear is recorded.
-
-
Reference: Adapted from[7]
Visualizations
References
- 1. research-hub.nrel.gov [research-hub.nrel.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Original Experimental Approach for Assessing Transport Fuel Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Performance investigations of a diesel engine using this compound-diesel blends :: BioResources [bioresources.cnr.ncsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
optimization of reaction parameters for the esterification of levulinic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of reaction parameters for the esterification of levulinic acid (LA). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical reaction parameters to optimize for the esterification of levulinic acid? A1: The primary parameters that significantly influence the conversion and yield of levulinate esters are reaction temperature, catalyst loading, the molar ratio of alcohol to levulinic acid, and reaction time.[1][2] Optimizing these factors is crucial for achieving maximum efficiency.
Q2: How does the choice of alcohol affect the esterification reaction? A2: The structure of the alcohol plays a significant role. An increase in the carbon chain length of the alcohol can cause a slight decrease in the conversion rate.[3] More significantly, steric hindrance from branched-chain alcohols (e.g., sec-butanol, tert-butanol) can dramatically reduce the reaction rate compared to linear alcohols (e.g., n-butanol).[1][3] The reactivity for primary alcohols generally follows the order: methanol (B129727) > ethanol (B145695) > propanol (B110389) ≈ butanol.[4]
Q3: What is a typical temperature range for this reaction, and how does it impact the outcome? A3: The reaction is typically conducted at temperatures ranging from 70°C to 120°C.[2][5] Increasing the reaction temperature generally increases the conversion rate of levulinic acid.[2][4] However, excessively high temperatures can lead to the formation of unwanted byproducts. The optimal temperature is often a trade-off between reaction rate and selectivity.
Q4: What happens if the catalyst loading is too high or too low? A4: Catalyst loading directly affects the number of available active sites for the reaction. A very low loading will result in a slow reaction and low conversion. Increasing the catalyst dosage generally improves conversion up to a certain point.[2] However, an excessively high dosage may not significantly improve the reaction rate if it reaches equilibrium and can limit the mass transfer rate, leading to lower catalytic activity.[2]
Q5: What are common side reactions or byproducts I should be aware of? A5: A common byproduct in the esterification of levulinic acid is the formation of a pseudo-ester, such as pseudo-butyl levulinate (5-methyl-5-butoxy-γ-butyrolactone).[4] The reaction involves the initial formation of this pseudo-ester intermediate, which is then converted to the final levulinate ester.[2][4] In some cases, dehydration of levulinic acid can also occur.[6]
Q6: How can I determine if my catalyst is truly heterogeneous and stable? A6: To confirm heterogeneous catalysis and stability, two key tests are recommended:
-
Leaching Test : Run the reaction for a short period (e.g., 30 minutes), then remove the solid catalyst by filtration. Allow the filtrate to continue reacting under the same conditions. If the conversion of levulinic acid stops, it indicates that the active species are not leaching into the solution and the catalysis is truly heterogeneous.[1][3]
-
Reusability Test : After a reaction cycle, recover the catalyst, wash it (typically with the alcohol used in the reaction), dry it, and then reuse it in subsequent cycles. A minimal loss of activity over several cycles (e.g., 4-5) indicates good stability.[1][2][3]
Troubleshooting Guide
Problem: Low Conversion of Levulinic Acid
-
Question: I am experiencing low conversion rates. What are the likely causes and how can I fix them?
-
Answer: Low conversion is often tied to one of the core reaction parameters.
-
Insufficient Temperature: The reaction may be endothermic, requiring higher temperatures to proceed efficiently. Gradually increase the temperature within the optimal range (e.g., up to 120°C) and monitor the conversion.[2][4]
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Inadequate Reaction Time: Esterification reactions may require several hours to reach equilibrium or completion. Extend the reaction time (e.g., from 4 to 8 hours) and take samples periodically to see if conversion improves.[2][7]
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Low Catalyst Loading: The number of active acid sites may be insufficient. Increase the catalyst loading incrementally. For example, studies have optimized dosages to be around 8.6 wt.% for TiO₂ nanoparticles or 1.32 wt.% for sulfated-Al₂O₃.[2][7]
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Catalyst Deactivation: If the catalyst has been reused, it may have lost activity. Consider regenerating the catalyst as per established protocols or using a fresh batch.
-
Problem: High Conversion but Low Selectivity/Yield of the Desired Ester
-
Question: My levulinic acid is being consumed, but the yield of the target levulinate ester is poor. Why?
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Answer: This issue typically points to the formation of stable intermediates or byproducts.
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Pseudo-Ester Formation: The reaction may be stalling at the pseudo-levulinate intermediate.[4] This can be influenced by the catalyst type and reaction conditions. Analyzing the product mixture with Gas Chromatography-Mass Spectrometry (GC-MS) can help identify this and other byproducts.[2]
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Reaction Temperature: While higher temperatures increase conversion, they might also favor side reactions. Try lowering the temperature slightly to see if selectivity for the desired ester improves.
-
Problem: Catalyst Performance Declines Rapidly Over Reuse Cycles
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Question: My catalyst works well for the first run but loses significant activity in subsequent runs. What is happening?
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Answer: Rapid deactivation is a common challenge in heterogeneous catalysis.
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Leaching of Active Species: The active components of your catalyst may be dissolving into the reaction medium. Perform a hot filtration/leaching test as described in the FAQ section to confirm this.[1][3] If leaching is confirmed, a different catalyst or a more robust catalyst synthesis method may be needed.
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Fouling: The catalyst pores or active sites may be blocked by reactants, products, or byproducts. Ensure your washing and drying procedure between cycles is thorough. Washing with the alcohol used in the reaction followed by drying (e.g., at 120°C for 2 hours) is a common regeneration method.[1][3]
-
Data on Optimized Reaction Parameters
The following table summarizes optimized conditions for levulinic acid esterification using various heterogeneous catalysts as reported in the literature.
| Catalyst | Alcohol | Molar Ratio (Alcohol:LA) | Catalyst Loading | Temperature (°C) | Time (h) | Max. Conversion/Yield (%) | Reference |
| Nanosized TiO₂ | n-Butanol | 10:1 | 8.6 wt.% | 120 | 8 | 77.6 (Yield) | [2] |
| Sulfated-Al₂O₃ | n-Butanol | ~8:1 | 1.32 wt.% | 120 | 6 | 81.0 (Conversion) | [7] |
| SnMCM-41-80 | Methanol | 5:1 | 1 wt.% | 120 | 3 | 90.1 (Conversion) | [3] |
| Sulfonated Lignin Carbon (SLBC) | Methanol, Ethanol, n-Butanol | 6:1 | 0.3 g | Reflux | 5 | 73.5 - 83.3 (Yield) | [8] |
| 3M-Sulfated SiO₂ | Ethanol | 20:1 | 30 wt.% | Reflux | 4 | 54.0 (Yield) | [9] |
| UiO-66-NH₂ (MOF) | Methanol | 15:1 | 0.05 g | 130 (in autoclave) | 1 | 85.9 (Yield) | [6] |
| Fe(NO₃)₃ | n-Butanol | 6:1 | 3 mol% | 60 | 8 | >90 (Conversion & Selectivity) | [4] |
Experimental Protocols
Protocol 1: General Procedure for Batch Esterification
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Reactant Preparation: Add levulinic acid, the desired alcohol (at a specific molar ratio, e.g., 6:1 alcohol-to-LA), and the solid acid catalyst (e.g., 1-10 wt.% based on LA mass) to a round-bottom flask.[2][8]
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Reaction Setup: Equip the flask with a reflux condenser and a magnetic stirrer. Place the setup in an oil bath on a heating mantle.[2]
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Reaction Execution: Heat the mixture to the target temperature (e.g., 120°C) with vigorous stirring. Start timing the reaction once the target temperature is reached.[1][2]
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Sampling: Periodically withdraw small aliquots (e.g., 0.15 mL) from the reaction mixture using a syringe fitted with a filter to remove catalyst particles.[6]
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Analysis: Analyze the samples to determine the concentration of levulinic acid and the levulinate ester. This is commonly done using gas chromatography (GC) or by determining the remaining acid content via acid-base titration.[1][8] The conversion can be calculated based on the consumption of levulinic acid.
Protocol 2: Catalyst Reusability Study
-
Initial Reaction: Perform the esterification reaction according to Protocol 1.
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Catalyst Recovery: After the reaction is complete, separate the catalyst from the product mixture by filtration or centrifugation.
-
Washing and Drying: Wash the recovered catalyst thoroughly with the alcohol used in the reaction to remove any adsorbed species. Dry the catalyst in an oven (e.g., at 120°C for 2 hours) to remove residual solvent.[1][3]
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Subsequent Cycles: Weigh the dried catalyst and use it for the next reaction cycle under identical conditions.
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Performance Evaluation: Repeat this process for 4-5 cycles, analyzing the product yield and conversion in each cycle to assess the catalyst's stability.[3]
Visual Guides
Caption: General experimental workflow for levulinic acid esterification.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Esterification of Levulinic Acid to Ethyl Levulinate over Amberlyst-15 in Flow: Systematic Kinetic Model Discrimination and Parameter Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. cetjournal.it [cetjournal.it]
- 9. ukm.my [ukm.my]
Technical Support Center: Mitigating Corrosion in Ethyl Levulinate Synthesis Reactors
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address corrosion issues encountered during the synthesis of ethyl levulinate. The information is designed to assist in diagnosing problems, selecting appropriate materials, and implementing effective mitigation strategies to ensure the integrity and longevity of your reactor systems.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address common problems.
| Problem/Observation | Potential Cause | Recommended Action |
| Discoloration or etching on the reactor's internal surfaces after a synthesis run. | General Corrosion: The acidic nature of levulinic acid, especially at elevated temperatures, can cause uniform corrosion of less resistant alloys. | 1. Material Re-evaluation: If using a lower grade stainless steel, consider upgrading to SS316L or a nickel alloy like Hastelloy C-276 for better resistance.[1] 2. Process Optimization: Evaluate if reaction temperature or acid concentration can be minimized without compromising yield. 3. Inhibitor Trial: Consider the introduction of a suitable corrosion inhibitor. |
| Localized pitting or small holes observed on the reactor walls or stirrer. | Pitting Corrosion: This is a common issue with stainless steels in the presence of chloride ions and acidic conditions.[2] Chlorides can be introduced as impurities in the reactants. | 1. Reactant Purity Check: Analyze your levulinic acid and ethanol (B145695) for chloride contamination. 2. Alloy Upgrade: Hastelloy C-276 offers superior resistance to pitting and crevice corrosion compared to stainless steels.[1][3][4] 3. Surface Finish: Ensure the reactor interior has a smooth, polished surface to minimize sites for pit initiation. |
| Cracks appearing in the reactor, especially near welds or high-stress areas. | Stress Corrosion Cracking (SCC): This can occur when a susceptible material is exposed to a specific corrosive environment under tensile stress. The combination of acids, temperatures, and potential chloride contaminants can induce SCC in some stainless steels. | 1. Material Selection: Hastelloy C-276 is highly resistant to SCC in many environments where stainless steels might fail.[3][4] 2. Post-Weld Treatment: Ensure proper heat treatment after welding to relieve residual stresses. 3. Operating Procedures: Avoid rapid temperature and pressure cycles that can induce thermal stresses. |
| An unexpected drop in pressure during the reaction. | Seal or Gasket Failure: Corrosion can degrade elastomeric or metallic seals, leading to leaks. | 1. Inspect Seals: After depressurization and cleaning, carefully inspect all seals and gaskets for signs of degradation, such as swelling, cracking, or embrittlement. 2. Material Compatibility: Ensure that the seal materials (e.g., Kalrez®, Chemraz®) are compatible with the reaction mixture at operating temperatures. |
| Presence of metallic ions (e.g., iron, chromium, nickel) in the final product. | Leaching from Reactor Walls: Corrosion of the reactor material can introduce metallic impurities into your product, which is a significant concern for drug development professionals. | 1. Inert Material Selection: For applications with extremely low tolerance for metallic impurities, consider reactors made from or lined with highly resistant materials like Hastelloy or glass. 2. Corrosion Rate Monitoring: Implement a corrosion monitoring program using coupons to quantify the rate of metal loss. |
Frequently Asked Questions (FAQs)
Q1: What are the primary corrosive species in this compound synthesis?
A1: The primary corrosive agents are levulinic acid and any acidic catalysts used (e.g., sulfuric acid, p-toluenesulfonic acid). The corrosivity (B1173158) is significantly exacerbated by high reaction temperatures.[5] Impurities such as water and chlorides, even at low concentrations, can dramatically increase corrosion rates, particularly for stainless steels.[2]
Q2: Which materials are most suitable for constructing a reactor for this compound synthesis?
A2: The choice of material depends on the reaction conditions and the purity requirements of the product.
-
316L Stainless Steel (SS316L): Offers good resistance for many applications and is a common choice for general-purpose reactors. However, it can be susceptible to pitting and stress corrosion cracking, especially if chlorides are present.[1]
-
Hastelloy C-276: This nickel-molybdenum-chromium alloy provides excellent resistance to a wide range of corrosive environments, including hot organic and inorganic acids, and is highly resistant to pitting and stress corrosion cracking.[1][3][4] It is a preferred material for more aggressive synthesis conditions or when product purity is critical.
Q3: How can I test the compatibility of a new alloy with my specific reaction conditions?
A3: You can perform weight loss corrosion testing using coupons of the candidate alloy. This involves exposing a pre-weighed coupon to your reaction environment for a set duration, then cleaning it and re-weighing it to determine the corrosion rate. Detailed procedures are outlined in standards like ASTM G1.[6][7][8][9][10]
Q4: Are there any effective corrosion inhibitors for this process?
A4: Organic corrosion inhibitors that contain functional groups with oxygen, sulfur, or nitrogen atoms can be effective in acidic environments.[11][12] These molecules adsorb onto the metal surface, forming a protective layer. The selection of an appropriate inhibitor depends on the specific reaction conditions and must be tested to ensure it does not interfere with the synthesis. Acid-anhydride esters and various amine-based compounds have been explored as corrosion inhibitors in acidic industrial settings.[13][14]
Q5: How does temperature affect the rate of corrosion in this system?
A5: As a general rule, corrosion rates increase with temperature. For organic acids, this effect can be significant. It is crucial to operate at the lowest temperature that allows for an efficient reaction to minimize corrosion.[15]
Data Presentation
Table 1: General Corrosion Resistance of Common Reactor Alloys in Organic Acids
Note: The following data is indicative and compiled from studies in similar organic acids like acetic and formic acid. Actual corrosion rates in this compound synthesis may vary.
| Alloy | Environment | Temperature (°C) | Corrosion Rate (mm/year) | Reference(s) |
| SS316L | Boiling Acetic Acid | ~118 | 0.1 - 0.5 | [15] |
| Hastelloy C-276 | Boiling Acetic Acid | ~118 | < 0.025 | [3] |
| Hastelloy C-276 | Boiling Formic Acid | ~101 | < 0.025 | [3] |
| Nickel 200 | 85% Acetic Acid (aerated) | Room Temp | ~10.2 | [15] |
| Inconel 625 | Glacial Acetic Acid | Boiling | < 0.03 | [15] |
Table 2: Chemical Composition of Corrosion-Resistant Alloys
| Element | SS316L (wt%) | Hastelloy C-276 (wt%) |
| Nickel (Ni) | 10.0 - 14.0 | ~57 |
| Chromium (Cr) | 16.0 - 18.0 | ~16 |
| Molybdenum (Mo) | 2.0 - 3.0 | ~16 |
| Iron (Fe) | Balance | ~5 |
| Tungsten (W) | - | ~4 |
| Carbon (C) | ≤ 0.03 | ≤ 0.01 |
Experimental Protocols
Weight Loss Corrosion Testing (Based on ASTM G1)
This protocol provides a method for determining the average corrosion rate of a material in a specific chemical environment.
Methodology:
-
Specimen Preparation:
-
Cut representative coupons of the alloy to be tested (e.g., 25mm x 50mm x 3mm).
-
Drill a small hole near one end for suspension.
-
Polish the coupons with progressively finer abrasive papers (e.g., up to 600 grit) to achieve a uniform surface finish.
-
Clean the coupons by ultrasonicating in acetone, followed by rinsing with deionized water and drying.[16]
-
Accurately weigh each coupon to four decimal places (W_initial).
-
-
Exposure:
-
Suspend the coupons in the reactor using a non-reactive holder (e.g., PTFE string or a glass hook) ensuring they are fully immersed in the reaction mixture and not in contact with each other or the reactor walls.
-
Run the this compound synthesis under the desired experimental conditions (temperature, pressure, time).
-
-
Post-Exposure Cleaning and Evaluation:
-
After the experiment, carefully remove the coupons.
-
Clean the coupons to remove all corrosion products according to ASTM G1 procedures. This may involve chemical cleaning (e.g., inhibited hydrochloric acid) or gentle mechanical cleaning.[6][7][8]
-
Rinse the cleaned coupons with deionized water and dry thoroughly.
-
Accurately reweigh the coupons (W_final).
-
-
Corrosion Rate Calculation:
-
Calculate the weight loss (ΔW = W_initial - W_final).
-
Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the formula: CR = (8.76 × 10^4 × ΔW) / (A × T × D) Where:
-
ΔW = Weight loss (grams)
-
A = Surface area of the coupon (cm²)
-
T = Exposure time (hours)
-
D = Density of the alloy (g/cm³)
-
-
Electrochemical Corrosion Testing
This method provides instantaneous corrosion rates and insights into the corrosion mechanism (e.g., pitting susceptibility).
Methodology:
-
Electrode Preparation:
-
Fabricate a working electrode from the alloy of interest.
-
Mount the electrode in an appropriate holder, leaving a defined surface area exposed.
-
Polish the exposed surface to a mirror finish.
-
-
Test Setup:
-
Use a three-electrode electrochemical cell, with the alloy sample as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.[17]
-
The electrolyte will be the simulated reaction mixture (levulinic acid, ethanol, and catalyst) at the desired operating temperature.
-
-
Measurement:
-
Potentiodynamic Polarization: Scan the potential of the working electrode and measure the resulting current. This provides information on the corrosion potential (Ecorr), corrosion current (icorr), and pitting potential.[18][19]
-
Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal over a range of frequencies to measure the impedance of the system, providing information about the properties of the protective passive film.[17]
-
-
Data Analysis:
-
Use appropriate software to analyze the polarization curves and impedance spectra to determine corrosion rates and assess the material's susceptibility to localized corrosion.
-
Visualizations
Caption: A logical workflow for troubleshooting common corrosion issues in reactors.
Caption: A decision-making diagram for reactor material selection.
References
- 1. huaxiao-alloy.com [huaxiao-alloy.com]
- 2. mdpi.com [mdpi.com]
- 3. parrinst.com [parrinst.com]
- 4. ronscosteel.com [ronscosteel.com]
- 5. content.ampp.org [content.ampp.org]
- 6. store.astm.org [store.astm.org]
- 7. scalinguph2o.com [scalinguph2o.com]
- 8. store.astm.org [store.astm.org]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. scribd.com [scribd.com]
- 11. mdpi.com [mdpi.com]
- 12. Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US5292480A - Acid-anhydride esters as oil field corrosion inhibitors - Google Patents [patents.google.com]
- 14. DE4227436A1 - MULTI-BASED ACID ESTERS AS A CORROSION INHIBITOR FOR OIL HOLES - Google Patents [patents.google.com]
- 15. super-metals.com [super-metals.com]
- 16. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 17. Investigation on the Electrochemical Corrosion Behavior of TP2 Copper and Influence of BTA in Organic Acid Environment | MDPI [mdpi.com]
- 18. imrtest.com [imrtest.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst Selectivity in Biomass to Ethyl Levulinate Conversion
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the catalytic conversion of biomass to ethyl levulinate (EL). Our goal is to help you improve reaction selectivity and overall process efficiency.
Troubleshooting Guides
This section details common experimental issues, their probable causes, and actionable solutions to enhance the selectivity of your catalytic process.
Common Problems and Solutions
| Problem Encountered | Potential Causes | Recommended Solutions & Key Data |
| Low Selectivity towards this compound | Inappropriate Catalyst Acidity: Imbalance between Brønsted and Lewis acid sites. Strong Brønsted acidity is crucial for the esterification of levulinic acid.[1] The combination of Brønsted and Lewis acids can enhance the conversion of biomass components.[2] | Catalyst Modification: Modify your catalyst by sulfonation to increase Brønsted acid sites.[2] For instance, sulfonated carbon cryogels (UCC-S) have shown high EL yields.[2][3][4] Iron-doping can introduce Lewis acidity, which is beneficial for certain substrates like furfuryl alcohol.[2][3][4] The ratio of Lewis to Brønsted acids can significantly impact selectivity; lower ratios tend to favor levulinic acid formation, a precursor to EL.[5] |
| Sub-optimal Reaction Temperature: Temperature influences reaction rates and the formation of byproducts. | Temperature Optimization: For the esterification of levulinic acid, temperatures around 80-150°C are often effective.[1][3] For furfuryl alcohol conversion, higher temperatures (e.g., 200°C) might be necessary.[3] A study on the esterification of levulinic acid found that increasing the temperature from 313.15 K to 363.15 K significantly improved selectivity to nearly 90%.[6] | |
| Incorrect Catalyst Loading: Insufficient or excessive catalyst can lead to incomplete conversion or side reactions. | Optimize Catalyst Loading: The optimal catalyst loading depends on the specific catalyst and substrate. For UCC-S catalyzed ethanolysis of levulinic acid, a 10 wt% loading yielded 99.5 mol% EL.[2][3][4] For the conversion of furfuryl alcohol with SO42−/TiO2, a 2.5 wt% loading was found to be optimal, achieving a 72.9 mol% yield.[7] | |
| Formation of Side Products: Undesired reactions can consume reactants and intermediates, lowering EL selectivity. Common side products include diethyl ether (DEE) and ethoxymethylfuran (EMF).[8][9] | Control Reaction Conditions: Adjusting the ethanol-to-levulinic acid molar ratio can impact selectivity; an increase in this ratio can sometimes lead to a decrease in selectivity.[6] For instance, an excessive amount of ethanol (B145695) can lead to the formation of diethyl ether.[1] | |
| Low this compound Yield | Poor Catalyst Activity: The catalyst may have low surface area, insufficient active sites, or be deactivated. | Catalyst Characterization and Selection: Ensure your catalyst has a high surface area and an adequate number of acid sites.[1][10] For example, the catalytic activity of silicotungstic-acid-modified silica (B1680970) gel was influenced by the amount of acid sites, surface area, and porosity, with EL yields increasing from 70% to 97% as the silicotungstic acid load increased.[10] |
| Feedstock Impurities: Impurities in the biomass feedstock can poison the catalyst or lead to side reactions. | Feedstock Pretreatment: Implement appropriate pretreatment steps to purify the biomass-derived substrate before the catalytic reaction. | |
| Mass Transfer Limitations: In heterogeneous catalysis, poor contact between the solid catalyst and the reactants can limit the reaction rate.[5] | Improve Mixing and Catalyst Design: Enhance agitation in the reactor. Using catalysts with appropriate porosity can also improve mass transfer.[5] | |
| Catalyst Deactivation | Leaching of Active Sites: Active species, such as sulfonic groups, may leach from the support into the reaction medium. | Strengthen Active Site Anchoring: Use catalyst supports that strongly bind the active species. Covalent bonding of sulfonic groups to carbon-based materials is a common strategy. |
| Coke Formation: Deposition of carbonaceous materials (coke or humins) on the catalyst surface can block active sites.[5] | Catalyst Regeneration: The catalyst can often be regenerated by calcination to burn off the coke.[7] For instance, a sulfated metal oxide catalyst was reclaimed through calcination and retained good catalytic activity.[7] | |
| Sintering: High reaction temperatures can cause the catalyst particles to agglomerate, reducing the active surface area. | Use Thermally Stable Supports: Employ catalyst supports that are stable at the desired reaction temperatures. |
Troubleshooting Workflow for Low Selectivity
Caption: A logical workflow for troubleshooting low this compound selectivity.
Experimental Protocols
Synthesis of a Sulfonated Carbon Catalyst
This protocol describes the preparation of a solid acid catalyst from glucose, a common biomass-derived starting material.
Materials:
-
Glucose
-
Distilled water
-
Sulfuric acid (H₂SO₄)
-
Cylindrical stainless steel pressurized reactor
Procedure:
-
Hydrothermal Carbonization: Dissolve 30 g of glucose in 50 mL of distilled water.
-
Transfer the solution to a 100 mL cylindrical stainless steel pressurized reactor.
-
Heat the reactor at a specified temperature (e.g., 180°C) for a set duration (e.g., 4 hours) to produce a carbonaceous solid.
-
After cooling, filter the solid product, wash it with distilled water until the filtrate is neutral, and dry it in an oven at 110°C overnight. The resulting material is unsulfonated glucose-derived carbon.[11]
-
Sulfonation: Mix the dried carbonaceous solid with concentrated sulfuric acid at a specific ratio (e.g., 1:10 w/v).
-
Heat the mixture at a controlled temperature (e.g., 150°C) for a designated time (e.g., 12 hours) under constant stirring.
-
Cool the mixture and carefully add distilled water to dilute the acid.
-
Filter the sulfonated carbon, wash it thoroughly with hot distilled water until the washings are sulfate-free (tested with BaCl₂ solution), and dry it in an oven at 110°C overnight.
Catalytic Conversion of Furfuryl Alcohol to this compound
This protocol outlines a general procedure for the catalytic conversion of furfuryl alcohol, a biomass derivative, to this compound.
Materials:
-
Furfuryl alcohol (FA)
-
Ethanol (EtOH)
-
Solid acid catalyst (e.g., sulfonated carbon)
-
Batch reactor equipped with a magnetic stirrer and temperature control
Procedure:
-
Reactor Setup: Add a specific amount of furfuryl alcohol (e.g., 1 g), ethanol (e.g., 19 g), and the solid acid catalyst (e.g., 0.5 g) to the batch reactor.[11]
-
Reaction: Seal the reactor and heat it to the desired reaction temperature (e.g., 150°C or 423 K) while stirring.
-
Sampling and Analysis: After the desired reaction time (e.g., 60 minutes), cool the reactor to room temperature.[11]
-
Take a sample of the reaction mixture and filter it to remove the solid catalyst.
-
Analyze the liquid product using Gas Chromatography (GC) with a Flame Ionization Detector (FID) to determine the concentration of this compound and other products.[3] A standard calibration curve for this compound should be prepared for quantification.
Catalyst Acidity Characterization by Ammonia (B1221849) Temperature-Programmed Desorption (NH₃-TPD)
This protocol describes the characterization of the acidic properties of the catalyst, which is crucial for understanding its performance.
Apparatus:
-
Micromeritics AutoChem II 2920 or similar instrument[2]
Procedure:
-
Sample Preparation: Place a known amount of the catalyst sample in the sample tube of the TPD apparatus.
-
Degassing: Heat the sample under an inert gas flow (e.g., Helium) at a specific temperature (e.g., 250°C) for a set time (e.g., 1 hour) to remove any adsorbed species.
-
Ammonia Adsorption: Cool the sample to a lower temperature (e.g., 100°C) and then introduce a flow of a gas mixture containing ammonia (e.g., 10% NH₃ in He) over the sample until saturation is reached.
-
Purging: Switch the gas flow back to the inert gas to remove any physisorbed ammonia.
-
Temperature-Programmed Desorption: Heat the sample at a constant rate (e.g., 10°C/min) under the inert gas flow.
-
Detection: A thermal conductivity detector (TCD) monitors the concentration of desorbed ammonia as a function of temperature. The resulting TPD profile provides information about the total number of acid sites and their strength distribution.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction pathway for the conversion of biomass to this compound?
A1: The conversion of lignocellulosic biomass to this compound involves several key steps. First, the cellulose (B213188) and hemicellulose components of the biomass are hydrolyzed into their constituent sugars (e.g., glucose and xylose). Glucose can then be isomerized to fructose (B13574). Fructose is subsequently dehydrated to 5-hydroxymethylfurfural (B1680220) (HMF). Finally, HMF is rehydrated to levulinic acid, which is then esterified with ethanol to produce this compound.[12] Alternatively, furfuryl alcohol, derived from the hydrogenation of furfural (B47365) (from hemicellulose), can also be converted to this compound in the presence of an acid catalyst and ethanol.[13]
Caption: Reaction pathway from lignocellulosic biomass to this compound.
Q2: How does the choice of catalyst affect the selectivity of this compound production?
A2: The choice of catalyst is critical for achieving high selectivity. Both homogeneous and heterogeneous catalysts are used. While homogeneous mineral acids like H₂SO₄ are highly active, they pose challenges in separation, recycling, and can cause equipment corrosion.[1][7] Heterogeneous solid acid catalysts are preferred as they can be easily separated and reused.[7] The nature of the acid sites on the catalyst plays a significant role; Brønsted acid sites are particularly effective for the esterification of levulinic acid.[1][14] The combination of Brønsted and Lewis acidity can be beneficial for converting more complex biomass-derived feedstocks.[2][15] The catalyst's physical properties, such as surface area and pore size, also influence its activity and selectivity by affecting the accessibility of active sites to the reactants.[10]
Q3: What are the key reaction parameters that need to be optimized to improve selectivity?
A3: Several reaction parameters must be carefully optimized to maximize the selectivity towards this compound. These include:
-
Temperature: Higher temperatures can increase the reaction rate but may also promote the formation of undesirable byproducts. The optimal temperature depends on the specific feedstock and catalyst.[7][16]
-
Reaction Time: Sufficient reaction time is needed to achieve high conversion, but prolonged times can lead to the degradation of the product or the formation of humins.[11][16]
-
Catalyst Loading: The amount of catalyst used should be optimized to ensure a high reaction rate without being excessive, which could lead to side reactions or be economically inefficient.[7][16]
-
Substrate Concentration: The concentration of the biomass-derived feedstock can influence the reaction kinetics and the formation of byproducts.[7]
-
Solvent (Ethanol) Ratio: The ratio of ethanol to the substrate is important. While an excess of ethanol can drive the esterification equilibrium towards the product, too much can dilute the reactants and potentially lead to side reactions like the formation of diethyl ether.[1]
Q4: Can this compound be produced directly from carbohydrates like fructose or cellulose?
A4: Yes, this compound can be produced directly from carbohydrates. The process involves the acid-catalyzed alcoholysis of these sugars in ethanol.[17][18] For instance, fructose can be converted to this compound with high yields (up to 91.5 mol%) using a dilute acid catalyst.[18] When starting from more complex polysaccharides like cellulose, the reaction pathway involves the initial breakdown of the polymer into glucose, followed by subsequent reactions to form this compound.[12][16] The efficiency of this direct conversion is highly dependent on the catalyst system and reaction conditions.
Q5: What are some common byproducts in the synthesis of this compound and how can their formation be minimized?
A5: Common byproducts in the synthesis of this compound include diethyl ether (DEE), ethoxymethylfuran (EMF), and humins (polymeric materials).[8][9] The formation of these byproducts reduces the selectivity and yield of the desired product.
-
Diethyl Ether (DEE): Formed from the dehydration of ethanol, especially at higher temperatures and with strong acid catalysts. Using milder reaction conditions can help minimize its formation.
-
Ethoxymethylfuran (EMF): An intermediate that can be formed during the conversion of HMF to levulinic acid. The selectivity towards this compound versus EMF is influenced by the catalyst and reaction conditions.
-
Humins: These are complex, insoluble polymers formed from the degradation of carbohydrates and furanic compounds, especially under harsh acidic and thermal conditions.[5] Optimizing reaction time and temperature, as well as using selective catalysts, can reduce humin formation.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. aidic.it [aidic.it]
- 3. researchgate.net [researchgate.net]
- 4. This compound Synthesis from Levulinic Acid and Furfuryl Alcohol by Using Modified Carbon Cryogel | Chemical Engineering Transactions [cetjournal.it]
- 5. Carbon-Based Heterogeneous Catalysis for Biomass Conversion to Levulinic Acid: A Special Focus on the Catalyst [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Conversion of biomass-derived furfuryl alcohol into this compound catalyzed by solid acid in ethanol :: BioResources [bioresources.cnr.ncsu.edu]
- 8. Catalytic and mechanistic insights into the production of this compound from biorenewable feedstocks - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Acid-Catalyzed Conversion of Furfuryl Alcohol to this compound in Liquid Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mjas.analis.com.my [mjas.analis.com.my]
- 15. Alcoholysis kinetics and mechanism studies of this compound production from ball milled corn stover - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. benthamdirect.com [benthamdirect.com]
- 18. researchgate.net [researchgate.net]
troubleshooting analytical method development for ethyl levulinate quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for ethyl levulinate quantification.
General Troubleshooting
Question: My results are not reproducible. What are the common causes?
Answer: Lack of reproducibility in analytical methods can stem from several factors. Consistent sample preparation is crucial; ensure you are following standardized procedures for every sample.[1][2] Column contamination can also lead to inconsistent results, so proper column maintenance and cleaning are essential.[1] Your injection technique should be consistent to avoid variability.[1] Finally, unstable instrument parameters can cause drift; regularly calibrate and validate your instrument's performance.[1]
Question: I am observing ghost peaks in my chromatograms. What could be the cause?
Answer: Ghost peaks, or unexpected peaks in your chromatogram, are often due to carryover from a previous injection or contamination in the system.[3] To address this, try washing the column in the reverse direction, ensuring the eluent does not pass through the detector.[3] If the problem persists, you may need to change the column.[3] It's also good practice to ensure your mobile phase and sample solvents are free of contaminants.[2]
HPLC Analysis
Question: I am seeing poor peak shape (tailing or fronting) for this compound in my HPLC analysis. How can I improve it?
Answer: Poor peak shape is a common issue in HPLC. Here are several factors to investigate:
-
Column Choice: For this compound, which is an ester, a standard C18 column with a reverse-phase gradient is often a good choice to achieve a Gaussian peak shape.[4] Using a specialty column designed for organic acids may not be optimal for analyzing its ester form.[4]
-
Mobile Phase Composition: The strength of your mobile phase can significantly impact peak shape. If you are using a reverse-phase system, you might need a stronger mobile phase to properly elute the molecule off the column.[4] Consider adjusting the organic solvent (e.g., acetonitrile (B52724), methanol) to water ratio.[5] Adding a small percentage (5-10%) of acetonitrile (ACN) can help reduce non-specific interactions with the column's stationary phase.[4]
-
pH of the Mobile Phase: The pH of the mobile phase can influence the ionization state of your analyte and affect peak shape.[5] Experiment with adjusting the pH to find the optimal condition for this compound.
-
Sample Overload: Injecting too much sample can lead to peak fronting.[1] Try reducing the injection volume or the concentration of your sample.[4]
-
Column Degradation: Over time, columns can degrade, leading to poor peak shapes.[1] Voids can form in the column packing, or the stationary phase can be damaged, especially at high pH which can dissolve the silica. If you suspect column degradation, replacing the column is the best solution.
Question: How can I improve the resolution between this compound and other components in my sample?
Answer: Improving peak resolution in HPLC involves optimizing three key factors: column efficiency (N), selectivity (α), and retention factor (k).[6] A resolution value (Rs) of 1.5 or greater is generally considered baseline separation.[5]
Here are some strategies to improve resolution:
-
Adjusting the Retention Factor (k):
-
Mobile Phase Strength: In reversed-phase HPLC, you can increase retention and potentially improve separation by reducing the percentage of the organic solvent in your mobile phase.[6]
-
-
Improving Column Efficiency (N):
-
Column Length and Particle Size: Using a longer column or a column packed with smaller particles will increase the number of theoretical plates and lead to sharper peaks.[5][6]
-
Flow Rate: Lowering the flow rate can result in narrower peaks and better resolution, though it will increase the analysis time.[7]
-
Temperature: Increasing the column temperature can reduce the viscosity of the mobile phase and improve mass transfer, leading to sharper peaks.[6]
-
-
Changing the Selectivity (α):
-
Stationary Phase: Changing the column chemistry (e.g., from C18 to a phenyl or cyano column) can alter the interactions between your analytes and the stationary phase, which can significantly impact selectivity.[5][8]
-
Mobile Phase: Altering the organic modifier (e.g., switching from acetonitrile to methanol) or adjusting the pH can change the elution order of your compounds.[5]
-
Question: My sensitivity for this compound is low. How can I increase it?
Answer: Low sensitivity can be a significant challenge. Here are some approaches to enhance the signal for this compound:
-
Sample Preparation: Proper sample preparation, such as filtration or extraction, can remove impurities that may interfere with your analysis and improve resolution.[7]
-
Detector Wavelength: Ensure you are using the optimal UV wavelength for this compound detection. If your current wavelength is noisy, consider changing it or using a mobile phase that does not absorb at your chosen wavelength.[3]
-
Injection Volume: While being mindful of potential peak distortion, you can try increasing the injection volume to get a stronger signal.
-
Sample Dilution: Whenever possible, dilute your sample in the mobile phase to avoid solvent mismatch effects that can lead to broad peaks.[3]
GC Analysis
Question: I am having trouble separating levulinic acid and this compound peaks in my GC-FID analysis. What can I do?
Answer: Co-elution of levulinic acid and this compound can be a challenge. Here are some suggestions from other researchers who have faced this issue:
-
Column Choice: While both DB-5MS and HP-WAX columns have been used, some users have reported difficulty in achieving consistent separation.[9] An Inno-WAX column has been successfully used to separate these two compounds by about 5 minutes.[9]
-
Temperature Program: The temperature program is critical for separation in GC. One successful method used a ramp rate of 10°C/min from 80°C to 240°C.[9] Another suggestion is to keep the column program between 313 K to 473 K (40°C to 200°C).[9] You may need to experiment with different ramp rates; a slower ramp rate of 5°C/min has also been tried.[9]
-
Carrier Gas Flow Rate: Adjusting the carrier gas flow rate can sometimes improve separation, although some users have reported this had minimal effect on this specific separation.[9]
-
Derivatization: For complex mixtures containing organic acids, derivatization can improve chromatographic performance and reduce peak tailing.[10] Silylation, for example, can convert the acids to their silyl (B83357) esters, which may be more amenable to GC analysis.[10]
Question: My retention times are shifting from one injection to the next. What could be causing this?
Answer: Retention time shifts can be a significant problem, especially in automated sequences. A common cause for this is the GC sitting idle for an extended period (e.g., over a day).[9] It may take several injections (10-20) for the retention times to stabilize.[9] This can be problematic for automated integration methods that rely on specific retention time windows.[9] If you experience this, you may need to manually adjust the integration parameters for the initial runs of a batch.
Question: How can I improve the sensitivity of my GC-FID method for this compound?
Answer: To improve the sensitivity of your GC-FID analysis, consider the following:[11][12]
-
Injection Mode: For trace analysis, a splitless injection is preferable to a split injection as it directs more of the sample onto the column.[12] If using a split injection, reducing the split ratio can increase sensitivity, but be cautious of overloading the column.[12]
-
Injector Temperature: The injector temperature should be high enough to ensure complete vaporization of this compound without causing thermal degradation.[12]
-
Column Dimensions: Using a capillary column with a smaller inner diameter can enhance column efficiency and produce sharper peaks, leading to a better signal-to-noise ratio.[12]
-
Temperature Program: A slower temperature ramp can result in narrower and taller peaks, which improves detectability.[12]
-
FID Gas Flows: Optimize the hydrogen and air flow rates for the flame ionization detector to ensure the best response for your analyte. A typical starting point is a 10:1 ratio of air to hydrogen.[11][13] Also, optimize the make-up gas flow rate.[11][13]
Matrix Effects
Question: What are matrix effects, and how can they affect my analysis of this compound?
Answer: A matrix effect is the alteration of the analytical signal of the analyte due to the presence of other components in the sample matrix.[14] This can lead to either signal suppression (underestimation of the analyte) or enhancement (overestimation of the analyte).[14] In complex matrices, such as those from biological samples or food products, matrix effects can significantly impact the accuracy and precision of your quantification.[15]
Question: How can I minimize or compensate for matrix effects?
Answer: There are several strategies to address matrix effects:
-
Sample Preparation: A thorough sample cleanup procedure can remove many of the interfering matrix components.
-
Sample Dilution: Diluting the sample can reduce the concentration of the interfering substances to a level where they no longer significantly affect the analyte signal.[15] However, this will also raise the limit of quantitation.[15]
-
Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix that is as similar as possible to your samples.[16] This helps to ensure that the standards and the samples are affected by the matrix in the same way.[16]
-
Method of Standard Additions: This method involves adding known amounts of the analyte to the actual samples and can be used when it is difficult to obtain a suitable blank matrix.[15]
Experimental Protocols
Detailed Methodology for HPLC-UV Analysis of this compound
This protocol is a general starting point and may require optimization for your specific application.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).[17]
-
-
Reagents and Standards:
-
This compound standard of known purity.
-
HPLC-grade acetonitrile (MeCN) or methanol (B129727).[17][18]
-
HPLC-grade water.[18]
-
Phosphoric acid or formic acid (for MS compatibility).[18]
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and water (1:1 v/v) is a common starting point.[17] Another option is acetonitrile, water, and a small amount of acid.[18]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).[4]
-
Detection Wavelength: 268 nm.[17]
-
Injection Volume: 10-20 µL.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of your samples.
-
Prepare your samples by dissolving or diluting them in the mobile phase. Filter all solutions through a 0.45 µm syringe filter before injection.
-
Detailed Methodology for GC-FID Analysis of this compound
This protocol provides a general framework for GC-FID analysis.
-
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and an autosampler.
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[19]
-
-
Reagents and Standards:
-
This compound standard of known purity.
-
High-purity solvent for dilution (e.g., ethanol, acetone).
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[19]
-
Injector Temperature: 250°C.[19]
-
Detector Temperature: 250°C.[19]
-
Oven Temperature Program: Start at 70°C, then ramp up to 120°C at a rate of 10°C/min.[19]
-
Injection Mode: Split (e.g., 1:30 split ratio) or splitless, depending on the required sensitivity.[19]
-
Injection Volume: 1 µL.[19]
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare your samples by dissolving or diluting them in the same solvent used for the standards.
-
Data Summary
Table 1: Example HPLC Parameters for this compound Analysis
| Parameter | Setting | Reference |
| Column | C18 (4.6 x 250 mm, 5 µm) | [17] |
| Mobile Phase | Methanol:Water (1:1, v/v) | [17] |
| Flow Rate | 1.0 mL/min | N/A |
| Detection | UV at 268 nm | [17] |
| Column Temp. | 40°C | [4] |
Table 2: Example GC-FID Parameters for this compound Analysis
| Parameter | Setting | Reference |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | [19] |
| Carrier Gas | Helium at 1.0 mL/min | [19] |
| Injector Temp. | 250°C | [19] |
| Detector Temp. | 250°C | [19] |
| Oven Program | 70°C, ramp to 120°C at 10°C/min | [19] |
Visualizations
Caption: General troubleshooting workflow for chromatographic analysis.
Caption: Logical flow for analytical method selection.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaguru.co [pharmaguru.co]
- 6. chromtech.com [chromtech.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. gcms.cz [gcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. bataviabiosciences.com [bataviabiosciences.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Regeneration and Reuse in Ethyl Levulinate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in ethyl levulinate production. The following sections address common issues related to catalyst deactivation and provide strategies for regeneration and reuse.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during the catalytic production of this compound.
Issue 1: Sudden and Significant Drop in Catalyst Activity
-
Question: My this compound yield has dropped dramatically in a single run. What are the likely causes and how can I fix it?
-
Answer: A sudden drop in activity often points to catalyst poisoning.
-
Possible Causes:
-
Feedstock Impurities: The presence of sulfur compounds, nitrogen-containing compounds, or certain metals in your levulinic acid or ethanol (B145695) feedstock can poison the active sites of your catalyst.[1]
-
Process-Derived Poisons: Inadvertent introduction of contaminants from the reactor or tubing, such as corrosion products, can also lead to poisoning.
-
-
Troubleshooting Steps:
-
Analyze Feedstock: Test your levulinic acid and ethanol for common catalyst poisons.
-
Inspect Equipment: Check your reactor and associated equipment for any signs of corrosion or leaching.
-
Catalyst Regeneration: For some types of poisoning, specific washing procedures may be effective. For example, a mild acid wash can sometimes remove certain metal contaminants.[2] However, poisoning by sulfur is often irreversible.[1]
-
-
Issue 2: Gradual Decline in Catalyst Performance Over Several Runs
-
Question: My catalyst's efficiency is decreasing slowly with each reuse cycle. What's happening and what can I do?
-
Answer: A gradual decline in performance is typically due to coking or fouling.
-
Possible Causes:
-
Coke Formation: At elevated temperatures, organic molecules can polymerize on the catalyst surface, forming carbonaceous deposits (coke) that block active sites and pores.[3]
-
Fouling by Humins: High molecular weight byproducts, often referred to as humins, can deposit on the catalyst, physically blocking access to active sites.
-
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time can sometimes minimize the formation of coke and humins.
-
Catalyst Regeneration:
-
Calcination: This is the most common method for removing coke. It involves heating the catalyst in a controlled atmosphere (usually air or a mix of air and nitrogen) to burn off the carbon deposits.[3][4]
-
Solvent Washing: Washing the catalyst with a suitable solvent (e.g., ethanol, acetone) can help remove soluble humins and other foulants.[5]
-
-
-
Issue 3: Catalyst Regeneration is Ineffective
-
Question: I've tried regenerating my catalyst, but its activity is not restored. Why might this be?
-
Answer: Ineffective regeneration can stem from several factors.
-
Possible Causes:
-
Irreversible Deactivation: Some deactivation mechanisms, such as sintering (thermal damage to the catalyst structure) or severe poisoning, are often irreversible.[4]
-
Incorrect Regeneration Protocol: The regeneration conditions (temperature, atmosphere, duration) may not be suitable for the specific type of deactivation or catalyst. For example, the calcination temperature might be too low to effectively remove coke, or too high, causing sintering.
-
Leaching of Active Species: The active components of the catalyst may be dissolving into the reaction mixture, a process known as leaching. This is particularly a concern for supported catalysts and is generally irreversible.[6]
-
-
Troubleshooting Steps:
-
Characterize the Spent Catalyst: Techniques like Temperature Programmed Oxidation (TPO), X-ray Diffraction (XRD), and elemental analysis can help identify the cause of deactivation and determine if it is reversible.
-
Optimize Regeneration Protocol: Consult literature specific to your catalyst type to find the optimal regeneration conditions.
-
Test for Leaching: Analyze the reaction mixture for the presence of leached active metals.
-
-
Frequently Asked Questions (FAQs)
Q1: How many times can I typically reuse my catalyst for this compound production?
A1: The reusability of a catalyst depends on the catalyst type, reaction conditions, and the effectiveness of the regeneration process. Some robust solid acid catalysts have been shown to be recyclable for up to 10 consecutive runs with only a slight decrease in conversion.[2] However, for many catalysts, a noticeable drop in performance is observed after 4-5 cycles.[5]
Q2: What is the most common reason for solid acid catalyst deactivation in this reaction?
A2: For solid acid catalysts like zeolites and sulfated zirconia, the most common cause of deactivation is the deposition of coke and other carbonaceous materials on the catalyst surface, which blocks the acid sites.[3]
Q3: Can I use the same regeneration protocol for different types of catalysts?
A3: No, regeneration protocols should be tailored to the specific catalyst and the suspected deactivation mechanism. For instance, calcination is effective for coke removal on zeolites, but it could damage other types of catalysts. Always refer to the manufacturer's guidelines or relevant literature.
Q4: Is it possible to prevent catalyst deactivation altogether?
A4: While complete prevention is challenging, you can significantly mitigate deactivation by:
-
Using high-purity feedstocks.
-
Optimizing reaction conditions (e.g., lower temperature, shorter reaction time).
-
Modifying the catalyst to improve its stability.
Q5: What are the safety precautions I should take during catalyst calcination?
A5: The combustion of coke during calcination is an exothermic process that can lead to a rapid temperature increase, known as a thermal runaway.[4] It is crucial to:
-
Use a slow heating ramp.
-
Start with a low concentration of oxygen in an inert gas stream (e.g., nitrogen).
-
Carefully monitor the temperature throughout the process.
Data on Catalyst Reusability
The following tables summarize quantitative data on the performance of various catalysts over multiple reaction cycles for this compound (or similar ester) production.
Table 1: Reusability of Solid Acid Catalysts
| Catalyst | Substrate | Cycle 1 Yield (%) | Cycle 2 Yield (%) | Cycle 3 Yield (%) | Cycle 4 Yield (%) | Cycle 5 Yield (%) | Reference |
| PiNe-SO3H | Levulinic Acid | >95 | >95 | >95 | >95 | ~95 | [2] |
| Purolite CT151 | Furfuryl Alcohol | ~63 | ~63 | ~63 | ~63 | 44 | [4][5] |
| 40WD-S | Levulinic Acid | ~78 | ~78 | ~78 | - | - | [7] |
| ZnO | Fatty Acid | 94 | 92 | 92 | 93 | 95 | [8] |
Note: Yields are approximate and can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Regeneration of a Coked Solid Acid Catalyst by Calcination
This protocol provides a general procedure for regenerating a solid acid catalyst (e.g., zeolite, sulfated zirconia) that has been deactivated by coke formation.
-
Solvent Washing (Optional but Recommended): a. Recover the spent catalyst from the reaction mixture by filtration or centrifugation. b. Wash the catalyst with a suitable solvent (e.g., ethanol or acetone) to remove any adsorbed organic molecules. Repeat the washing 2-3 times. c. Dry the washed catalyst in an oven at 100-120°C overnight to completely remove the solvent.[4]
-
Calcination: a. Place the dried, spent catalyst in a ceramic crucible or a quartz tube within a tube furnace. b. Begin flowing an inert gas, such as nitrogen, over the catalyst at a rate of 50-100 mL/min. c. Slowly ramp the temperature to the target calcination temperature (typically 450-550°C for zeolites) at a rate of 1-5°C/min.[4] d. Once the target temperature is reached, gradually introduce a controlled flow of air or a mixture of air and nitrogen. Caution: Start with a low oxygen concentration (e.g., 2-5%) to avoid a thermal runaway. e. Hold the catalyst at the calcination temperature for 3-6 hours, or until the coke has been completely combusted. This can be monitored by analyzing the off-gas for CO2. f. After calcination, switch back to a flow of inert gas and allow the catalyst to cool down to room temperature. g. The regenerated catalyst is now ready for reuse or characterization.
Protocol 2: Regeneration by Solvent Washing
This protocol is suitable for removing soluble foulants like humins from the catalyst surface.
-
Catalyst Recovery: a. Separate the spent catalyst from the reaction mixture by filtration or centrifugation.
-
Solvent Washing: a. Place the spent catalyst in a beaker with a suitable solvent (e.g., ethanol, acetone, or the reaction solvent). b. Stir the slurry for 30-60 minutes at room temperature or slightly elevated temperature. c. Filter the catalyst and repeat the washing step with fresh solvent 2-3 times.
-
Drying: a. Dry the washed catalyst in an oven at 100-120°C overnight to remove any residual solvent.[5] b. The regenerated catalyst can then be reused.
Visualizations
The following diagrams illustrate key workflows related to catalyst regeneration and troubleshooting.
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: General workflow for catalyst regeneration.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. biofueljournal.com [biofueljournal.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Ester synthesis by esterification [organic-chemistry.org]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification - PMC [pmc.ncbi.nlm.nih.gov]
overcoming equilibrium limitations in ethyl levulinate synthesis
Welcome to the Technical Support Center for Ethyl Levulinate Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound, a key platform chemical and biofuel additive. Here you will find answers to frequently asked questions and detailed troubleshooting guides to overcome common challenges, particularly those related to reaction equilibrium.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound from levulinic acid and ethanol (B145695)?
The esterification of levulinic acid with ethanol to produce this compound is a reversible reaction.[1][2] This means that as the products (this compound and water) are formed, they can also react to revert to the initial reactants. This equilibrium limitation prevents the complete conversion of levulinic acid, thus reducing the final yield of the desired product.[3] To achieve high yields, it is crucial to employ strategies that shift the equilibrium towards the product side.
Q2: What are the most effective methods to overcome the equilibrium limitation?
Several strategies can be employed to drive the reaction forward and enhance the yield of this compound:
-
Excess Reactant: Using a significant excess of one of the reactants, typically ethanol, can shift the equilibrium towards the formation of this compound.[1][2] However, this may lead to challenges in downstream separation and purification processes.[4]
-
Water Removal: Continuously removing water, a by-product of the reaction, is a highly effective method to prevent the reverse reaction.[1] Techniques such as reactive distillation, pervaporation, and the use of desiccants are commonly used.[3]
-
Catalyst Selection: Employing an efficient catalyst can accelerate the rate at which equilibrium is reached, though it does not change the equilibrium position itself. However, coupled with water removal, catalysis is key to an efficient process. Both homogeneous mineral acids (like H₂SO₄) and heterogeneous solid acid catalysts are used.[4][5] Heterogeneous catalysts are often preferred as they are easier to separate and recycle.[5]
-
Process Intensification: Combining reaction and separation into a single unit, such as in reactive distillation, offers significant advantages in overcoming equilibrium limitations and improving process efficiency.[3][6][7][8]
Q3: What are the advantages of using a heterogeneous catalyst over a homogeneous one?
While homogeneous catalysts like sulfuric acid can provide high yields, they present several disadvantages, including being corrosive, difficult to recycle, and posing environmental concerns.[4] Heterogeneous catalysts, such as solid superacids or Amberlyst-15, offer several benefits:
-
Easy Separation: They can be easily removed from the reaction mixture by filtration, simplifying product purification.[5]
-
Reusability: Many solid acid catalysts can be regenerated and reused for multiple reaction cycles, reducing overall cost and waste.[9][10]
-
Reduced Environmental Impact: They are generally considered more environmentally benign compared to their homogeneous counterparts.[4]
Troubleshooting Guides
Problem 1: Low this compound Yield Despite Using a Catalyst.
-
Possible Cause 1: Equilibrium Limitation. The reaction may have reached equilibrium, preventing further conversion of levulinic acid.
-
Solution: Implement a strategy to shift the equilibrium. The most common approach is to remove water as it is formed. This can be achieved through techniques like reactive distillation, where the more volatile water is continuously removed from the reaction zone.[6][8] Alternatively, incorporating a vapor permeation membrane into the reactor setup can selectively remove water.[3] Using an excess of ethanol can also drive the reaction forward, although this may complicate purification.[2][4]
-
-
Possible Cause 2: Catalyst Deactivation. The catalyst may have lost its activity due to coking, poisoning, or leaching of active sites.
-
Solution: If using a recyclable heterogeneous catalyst, it may need regeneration. The regeneration protocol depends on the specific catalyst but often involves washing with a solvent and calcination at a specific temperature to remove adsorbed species. For instance, some solid acid catalysts can be washed with an alcohol and then dried before reuse.[9] If catalyst deactivation is rapid, consider optimizing reaction conditions (e.g., lower temperature) to minimize side reactions that lead to deactivation.
-
-
Possible Cause 3: Insufficient Reaction Time or Temperature. The reaction may not have had enough time or energy to reach equilibrium or proceed at a reasonable rate.
-
Solution: Increase the reaction time or temperature. However, be aware that higher temperatures can sometimes promote undesirable side reactions.[11] It is crucial to find an optimal balance. For example, studies have shown that for certain catalysts, increasing the temperature from 120 °C to 150 °C can significantly improve the yield.[4][5]
-
Problem 2: Difficulty in Separating the Product from the Catalyst and Reactants.
-
Possible Cause 1: Use of a Homogeneous Catalyst. Mineral acids like sulfuric acid are dissolved in the reaction mixture, making them difficult to remove.
-
Possible Cause 2: Azeotrope Formation. Ethanol and water can form an azeotrope, making their separation by simple distillation difficult.[3]
-
Solution: Employ advanced separation techniques. Pervaporation or the use of molecular sieves can be effective in breaking the azeotrope and separating water from unreacted ethanol, allowing for ethanol recycling.[8]
-
Data Presentation
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst System | Reactant Ratio (Ethanol:LA) | Temperature (°C) | Reaction Time (h) | This compound Yield (%) | Reference |
| 40% HPW/ZrO₂ | 5:1 (v/v) | 150 | 3 | 99 | [4] |
| Purolite CT151 | Excess Ethanol | 80 | 3 | Good (not specified) | [9] |
| UDCaT-5 | Not specified | Not specified | Not specified | High (not specified) | [10] |
| Amberlyst-15 | 0.8-1.6 M LA in Ethanol | 70-100 | Varies (Flow reactor) | High conversion | [12] |
| Modified Lignin-based Carbon with Acidic DES | 6:1 (molar) | 80 | 3 | 81.65 | [13] |
| Sulfated Silica (3 M-SiO₂) | 20:1 (molar) | Reflux | 4 | 54 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound using a Heterogeneous Catalyst (HPW/ZrO₂)
This protocol is based on the work by Sivasubramaniam et al.[4]
-
Catalyst Preparation:
-
Prepare the 40% HPW/ZrO₂ catalyst via the wet impregnation method.
-
Mix the required amount of phosphotungstic acid (HPW) with zirconium oxide (ZrO₂) in distilled water.
-
Stir the mixture, followed by drying and calcination to obtain the final catalyst.
-
-
Esterification Reaction:
-
In a pressure tube or batch reactor, add 0.5 g of the prepared 40% HPW/ZrO₂ catalyst.
-
Add levulinic acid and ethanol in a 1:5 volume ratio.
-
Seal the reactor and heat the mixture to 150 °C with magnetic stirring.
-
Maintain the reaction for 3 hours.
-
-
Product Analysis:
-
After the reaction, cool the mixture to room temperature.
-
Separate the catalyst from the liquid product by centrifugation or filtration.
-
Analyze the liquid product for this compound content using Gas Chromatography (GC) equipped with a suitable column and detector.
-
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Overcoming equilibrium in this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. ukm.my [ukm.my]
- 3. researchgate.net [researchgate.net]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. aidic.it [aidic.it]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. Optimization of High Temperature Reactive Distillation for Production of this compound | Chemical Engineering Transactions [cetjournal.it]
- 8. psecommunity.org [psecommunity.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of this compound as fuel additives using heterogeneous solid superacidic catalysts: efficacy and kinetic modeling - Publications of the IAS Fellows [repository.ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. Esterification of Levulinic Acid to this compound over Amberlyst-15 in Flow: Systematic Kinetic Model Discrimination and Parameter Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mjas.analis.com.my [mjas.analis.com.my]
Validation & Comparative
comparative analysis of different catalysts for ethyl levulinate synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ethyl levulinate, a versatile platform chemical and potential biofuel additive, from levulinic acid and ethanol (B145695) is a process of significant interest in the pursuit of sustainable chemical production. The efficiency of this esterification reaction is critically dependent on the catalyst employed. This guide provides a comparative analysis of different catalysts, including homogeneous, heterogeneous solid acid, and biocatalysts, supported by experimental data to aid in catalyst selection and process optimization.
Performance Comparison of Catalysts
The following table summarizes the performance of various catalysts for the synthesis of this compound under different reaction conditions.
| Catalyst Type | Catalyst | Temp. (°C) | Time (h) | Catalyst Loading | Molar Ratio (Ethanol:LA) | This compound Yield (%) | Reference |
| Homogeneous | Methanesulfonic acid (MsOH) | 150 | 5.25 | 2.75 g | 10:1 (mL:g) | 92.2 | [1] |
| AlCl₃·6H₂O | 75 | 40 | 1 mol% | 1:1 | ~60 | [2] | |
| Choline chloride:Oxalic acid (DES) | 140 | 0.17 | 5 wt% | 5:1 | 58 | [3] | |
| Choline chloride:p-Toluenesulfonic acid (DES) | 140 | 0.17 | 5 wt% | 5:1 | 76 | [3] | |
| Heterogeneous | Amberlyst-15 | 77 (reflux) | 5 | 30 wt% | 10:1 | 71 | |
| Nanosized TiO₂ | 120 | 8 | 8.6 wt% | 10:1 | 77.6 | [4] | |
| HPW/ZrO₂ | 150 | 3 | 0.5 g | 5:1 (v/v) | 99 | [5] | |
| Sulfonated Lignin-Based Carbon (SLBC) | 80 | 3 | 10 wt% | 6:1 | 62.51 | [6] | |
| SLBC with Acidic DES | 80 | 3 | 10 wt% | 6:1 | 81.65 | [6] | |
| Urea-furfural carbon cryogel (UCC-S) | 80 | 4 | 10 wt% | 10:1 | 99.5 | [7][8] | |
| Biocatalyst | Immobilized Candida antarctica lipase (B570770) | 40 | 8 | - | - | 99.5 | [8] |
| Immobilized Thermomyces lanuginosus lipase | 45 | 12 | - | 4:1 | 90 | [9][10] |
Experimental Protocols
Detailed methodologies for key experimental procedures are provided below. These represent generalized protocols based on common practices in the cited literature.
General Procedure for the Synthesis of a Sulfonated Carbon-Based Solid Acid Catalyst
-
Carbonization: A carbon precursor, such as lignin (B12514952) or pine needles, is pyrolyzed in an inert atmosphere (e.g., nitrogen) at a high temperature (e.g., 400-800 °C) for a specified duration (e.g., 2-4 hours) to produce a carbonaceous material.
-
Sulfonation: The resulting carbon material is then functionalized with sulfonic acid groups. This is typically achieved by reacting the carbon with a sulfonating agent, such as concentrated sulfuric acid or chlorosulfonic acid, often at an elevated temperature (e.g., 150 °C) for several hours (e.g., 12-16 hours).[9]
-
Washing and Drying: The sulfonated catalyst is thoroughly washed with deionized water until the washings are neutral to remove any unreacted acid. The catalyst is then dried in an oven (e.g., at 100-120 °C) overnight.
General Procedure for the Esterification of Levulinic Acid with Ethanol
-
Reaction Setup: The esterification reaction is typically carried out in a batch reactor, such as a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, or a high-pressure autoclave reactor.[5][6]
-
Charging Reactants: Levulinic acid, ethanol in a specific molar ratio, and the catalyst (at a predetermined loading) are added to the reactor.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature and stirred for the specified reaction time. The reaction can be performed under reflux conditions or at a set temperature in a sealed reactor.[4][6]
-
Product Recovery: After the reaction is complete, the mixture is cooled to room temperature. If a heterogeneous catalyst is used, it is separated from the reaction mixture by filtration or centrifugation. The liquid product is then purified, for example, by distillation to isolate the this compound.
General Procedure for Product Analysis by Gas Chromatography (GC)
-
Sample Preparation: A sample of the final reaction mixture is withdrawn and, if necessary, filtered to remove the catalyst. The sample may be diluted with a suitable solvent.
-
GC Analysis: The sample is injected into a gas chromatograph equipped with a flame ionization detector (GC-FID) and a suitable capillary column (e.g., DB-Wax or HP-5).[5][11]
-
Quantification: The concentration of this compound is determined by comparing the peak area of the product with a pre-established calibration curve of known concentrations of a standard this compound sample. The yield of this compound is then calculated based on the initial amount of levulinic acid.[11]
General Procedure for Lipase Immobilization
-
Support Selection: A suitable support material is chosen, such as chitosan (B1678972) beads, acrylic resin, or silica (B1680970) gel.[12][13]
-
Enzyme Solution Preparation: The lipase is dissolved in a buffer solution at a specific pH.
-
Immobilization: The support material is incubated with the lipase solution under specific conditions of temperature and time to allow for the attachment of the enzyme to the support. This can be achieved through physical adsorption or covalent bonding.[14]
-
Washing and Drying: The immobilized lipase is washed with buffer to remove any unbound enzyme and then dried.
Visualizations
The following diagrams illustrate the fundamental reaction pathway and a typical experimental workflow for catalyst screening in this compound synthesis.
Caption: Reaction pathway for the esterification of levulinic acid.
Caption: Experimental workflow for catalyst screening.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. cetjournal.it [cetjournal.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Esterification of Levulinic Acid to this compound over Amberlyst-15 in Flow: Systematic Kinetic Model Discrimination and Parameter Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aidic.it [aidic.it]
- 12. Enhanced biocatalytic esterification with lipase-immobilized chitosan/graphene oxide beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. zenodo.org [zenodo.org]
validating the performance of ethyl levulinate as a biofuel additive versus MMT
An objective evaluation of the performance, engine compatibility, and emission profiles of ethyl levulinate versus the organometallic additive MMT for researchers and scientists in the field of biofuel and drug development.
In the ongoing pursuit of enhancing fuel efficiency and reducing the environmental impact of internal combustion engines, fuel additives play a pivotal role. This guide provides a detailed comparison of two such additives: this compound, a promising bio-based compound, and Methylcyclopentadienyl Manganese Tricarbonyl (MMT), a well-established organometallic octane (B31449) booster. This analysis is designed to furnish researchers, scientists, and drug development professionals with the critical data and experimental context needed to evaluate these additives for their respective applications.
Executive Summary
This compound, derived from renewable biomass, is emerging as a viable and more environmentally friendly alternative to traditional metallic fuel additives like MMT. While MMT has a long history of effectively increasing the octane number of gasoline, its use is fraught with controversy regarding engine component fouling and the neurotoxic potential of manganese emissions. In contrast, this compound offers the potential for a high octane rating with the added benefits of reduced soot and carbon monoxide emissions, although its impact on nitrogen oxides requires careful consideration. This guide synthesizes available experimental data to facilitate a direct comparison of their performance metrics.
Quantitative Performance Data
The following table summarizes the key performance indicators for this compound and MMT based on available experimental data. It is important to note that while extensive data exists for MMT's performance in gasoline, much of the current research on this compound has focused on its application in diesel and biodiesel blends. However, recent modeling studies and preliminary experimental results are shedding light on its potential as a gasoline additive.
| Performance Parameter | This compound (in Gasoline Blends) | MMT (in Gasoline Blends) |
| Research Octane Number (RON) | Estimated to be ≥97.7[1] | Increase of 2.0 - 2.6 units at ~0.125 g Mn/gal[2] |
| Motor Octane Number (MON) | Estimated to be ≥93[1] | Increase of 1.0 - 1.4 units at ~0.125 g Mn/gal[2] |
| Engine Power & Torque | Data primarily in diesel blends; generally similar to base fuel[3] | Can lead to a loss of engine power (e.g., 5%) over time due to deposits[4] |
| Brake Specific Fuel Consumption (BSFC) | In diesel, ~10% higher than pure diesel due to lower heating value[5] | Can increase (e.g., up to 5%) due to engine fouling[4] |
| Hydrocarbon (HC) Emissions | In diesel, significant reduction[3] | Can increase engine-out HC emissions[2]; some studies show over 50% increase in tailpipe HC[4] |
| Carbon Monoxide (CO) Emissions | In diesel, significant reduction[3] | Mixed results; some studies show increases, others show no significant effect[4][6] |
| Nitrogen Oxides (NOx) Emissions | In diesel, can increase[3][5] | Mixed results; some studies report a slight decrease, while others show increases over time[4][6] |
| Particulate Matter (PM)/Smoke Emissions | In diesel, significant reduction in smoke[5] | Can increase PM emissions[6] |
| Other Notable Effects | Improves cold flow properties in biodiesel[7] | Causes manganese deposits on spark plugs, catalysts, and engine components, leading to fouling and plugging[4][8] |
Experimental Protocols
The evaluation of fuel additives necessitates standardized and rigorous experimental procedures to ensure the reliability and comparability of data. Key experimental methodologies are detailed below.
Octane Number Determination
The anti-knock properties of a fuel, quantified by the Research Octane Number (RON) and Motor Octane Number (MON), are determined using a standardized Cooperative Fuel Research (CFR) engine.
-
ASTM D2699 - Research Octane Number (RON): This test method simulates low-speed, mild driving conditions. The CFR engine is operated at a constant speed of 600 rpm with a specific intake air temperature. The compression ratio is varied until a standard level of engine knock is detected. The fuel's performance is then compared to that of primary reference fuels (a blend of iso-octane and n-heptane) to determine its RON.[9][10]
-
ASTM D2700 - Motor Octane Number (MON): This method evaluates the fuel's performance under more severe, high-speed conditions. The CFR engine runs at a higher speed of 900 rpm, and the fuel-air mixture is preheated to a higher temperature. Similar to the RON test, the compression ratio is adjusted to induce a standard knock intensity, which is then compared against reference fuels to establish the MON.[4][11]
Engine Performance and Emissions Testing
Engine dynamometers are crucial for evaluating the overall impact of a fuel additive on engine performance and exhaust emissions.
-
Test Engine Setup: A representative engine, often a single-cylinder research engine or a multi-cylinder production engine, is mounted on a dynamometer test bed. The engine is instrumented to measure parameters such as torque, power output, fuel consumption, and air-fuel ratio.[2]
-
Driving Cycles: To simulate real-world driving conditions, standardized driving cycles such as the New European Driving Cycle (NEDC) or the Federal Test Procedure (FTP) are often employed. These cycles consist of a series of accelerations, cruises, and decelerations.[3]
-
Emissions Analysis: The engine's exhaust is directed to a gas analyzer to measure the concentrations of key pollutants, including unburned hydrocarbons (HC), carbon monoxide (CO), nitrogen oxides (NOx), and carbon dioxide (CO2). Particulate matter (PM) or smoke opacity is also measured using specialized equipment.
-
Procedure: The engine is first run with a baseline fuel (without the additive) to establish a performance benchmark. Subsequently, the engine is operated with the fuel blended with the additive under the same conditions. A sufficient run-in period is necessary to ensure the additive has fully circulated and its effects have stabilized.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of fuel additives.
Signaling Pathways and Logical Relationships
The decision-making process for selecting a fuel additive involves a logical evaluation of its benefits against its drawbacks. The following diagram illustrates this relationship.
Conclusion
The choice between this compound and MMT as a biofuel additive represents a trade-off between established performance and emerging, sustainable alternatives. MMT is a potent and cost-effective octane booster, but its long-term use is associated with significant drawbacks, including detrimental effects on engine components and emission control systems, as well as serious health and environmental concerns.
This compound, on the other hand, presents a promising, bio-based alternative. While more extensive research is needed to fully characterize its performance as a gasoline additive under standardized test conditions, initial estimates of its octane rating are high. Its demonstrated ability to reduce harmful emissions such as CO and soot in diesel applications further strengthens its case. For researchers and industries focused on developing cleaner and more sustainable fuel technologies, this compound warrants significant consideration and further investigation as a replacement for metallic additives like MMT. The comprehensive data and experimental frameworks provided in this guide aim to support such evaluative efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2017006169A1 - Gasoline compositions with improved octane number - Google Patents [patents.google.com]
- 4. ASTM D2700 - eralytics [eralytics.com]
- 5. Performance investigations of a diesel engine using this compound-diesel blends :: BioResources [bioresources.cnr.ncsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. ASTM D2699 - eralytics [eralytics.com]
- 8. matestlabs.com [matestlabs.com]
- 9. ASTM D2700-19 REDLINE Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel [kssn.net]
- 10. legacy.sae.org [legacy.sae.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Production of Ethyl Levulinate from Fructose Versus Glucose
For Researchers, Scientists, and Drug Development Professionals
The production of ethyl levulinate (EL), a versatile green solvent and platform chemical, from renewable biomass sources is a critical area of research in sustainable chemistry. The choice of carbohydrate feedstock, primarily C6 sugars like fructose (B13574) and glucose, significantly impacts the efficiency and economic viability of EL synthesis. This guide provides an objective comparison of this compound production from these two key monosaccharides, supported by experimental data, detailed methodologies, and pathway visualizations to inform research and development efforts.
Quantitative Data Summary
The conversion of fructose to this compound consistently demonstrates higher yields in shorter reaction times compared to glucose under similar catalytic conditions. This is primarily attributed to the more facile dehydration of fructose to key intermediates. The following table summarizes representative quantitative data from various studies.
| Starting Material | Catalyst | Temperature (°C) | Time (h) | Yield (mol%) | Reference |
| Fructose | K-HPW-1 | 150 | 2 | 68.7 | [1] |
| Glucose | K-HPW-1 | 150 | 2 | 14.5 | [1] |
| Fructose | κC-g-MBA | 180 | 5 | 80.0 | [2] |
| Fructose | ιC-g-MBA | 180 | 5 | 82.0 | [2] |
| Glucose | SO₄²⁻/ZrO₂ | 200 | 3 | >30 | [3][4] |
| Glucose | HTC-400-S (in EtOH/GLY) | 200 | 6 | 37 | [5] |
| Glucose | H₂SO₄ | 150 | - | 46.6 (mass%) | [6] |
| Fructose | H₂SO₄ | 120 | 3 | 91.5 | [7] |
| Fructose | ChCl-pTSA (Microwave) | - | 0.33 | 59.2 | [8] |
Reaction Pathways
The conversion of hexose (B10828440) sugars to this compound involves a series of acid-catalyzed reactions including isomerization, dehydration, and alcoholysis. The pathways for fructose and glucose differ significantly, particularly in the initial steps.
Conversion of Fructose to this compound
The conversion of fructose is relatively direct. It readily undergoes dehydration to form 5-hydroxymethylfurfural (B1680220) (HMF), which is then converted to an intermediate that reacts with ethanol (B145695) to form this compound.
Conversion of Glucose to this compound
The conversion of glucose is more complex as it first needs to be isomerized to fructose, a key rate-limiting step.[5] Alternatively, under certain conditions, glucose can be converted via ethyl glucoside intermediates.
Experimental Protocols
Below are representative experimental protocols for the synthesis of this compound from fructose and glucose.
Protocol 1: this compound from Fructose using K-HPW-1 Catalyst
This protocol is based on the work by Zhao et al. which achieved a high yield of this compound from fructose.[1]
Materials:
-
Fructose (0.8 g)
-
Potassium phosphotungstate (K-HPW-1) catalyst (0.6 g)
-
Ethanol (36 mL)
-
Toluene (B28343) (4 mL, as co-solvent)
-
High-pressure reactor
Procedure:
-
The fructose, K-HPW-1 catalyst, ethanol, and toluene are added to a high-pressure reactor.
-
The reactor is sealed and heated to 150°C.
-
The reaction mixture is stirred for 2 hours.
-
After the reaction, the reactor is cooled to room temperature.
-
The solid catalyst is separated from the liquid product mixture by centrifugation or filtration.
-
The liquid product is analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the yield of this compound.
Protocol 2: this compound from Glucose using SO₄²⁻/ZrO₂ Catalyst
This protocol is adapted from studies on solid acid catalysis for glucose conversion.[3][4]
Materials:
-
Glucose
-
Sulfated zirconia (SO₄²⁻/ZrO₂) catalyst (2.5 wt% of reactants)
-
Ethanol
-
High-pressure reactor
Procedure:
-
Glucose and the SO₄²⁻/ZrO₂ catalyst are mixed with ethanol in a high-pressure reactor.
-
The reactor is sealed and heated to 200°C.
-
The reaction is carried out for 3 hours with stirring.
-
After cooling, the solid catalyst is removed by filtration.
-
The resulting liquid mixture, containing this compound, diethyl ether, and unreacted ethanol, can be separated by fractionation.
-
The yield of this compound is quantified using analytical techniques such as GC or HPLC.
General Experimental Workflow
The overall process for producing and analyzing this compound from a carbohydrate source can be generalized into several key steps, as illustrated in the workflow diagram below.
Conclusion
For the direct production of this compound, fructose is a more efficient starting material than glucose, consistently providing higher yields under milder conditions. The primary challenge in using glucose lies in the initial isomerization to fructose, which often requires more severe reaction conditions or more complex catalytic systems, leading to the formation of byproducts. Researchers focusing on glucose as a feedstock should prioritize the development of catalysts that efficiently promote the isomerization step or alternative pathways that bypass the fructose intermediate. This guide provides a foundational comparison to aid in the strategic design of experiments and the development of more efficient and sustainable processes for this compound production.
References
- 1. mdpi.com [mdpi.com]
- 2. Green heterogeneous catalyst based on cross-linked carrageenans for direct conversion of fructose to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [experts.esf.edu]
- 4. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 5. One pot conversion of glucose to this compound over a porous hydrothermal acid catalyst in green solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. One pot conversion of fructose to alkyl levulinates catalyzed by deep eutectic solvents in microwave reactor [ideas.repec.org]
evaluating the green metrics of different ethyl levulinate synthesis routes
For Researchers, Scientists, and Drug Development Professionals
Ethyl levulinate, a versatile bio-based platform chemical, is gaining significant traction as a green solvent, fuel additive, and intermediate in the synthesis of pharmaceuticals and fine chemicals. As the demand for sustainable chemical processes grows, a thorough evaluation of the environmental footprint of its synthesis routes is crucial. This guide provides an objective comparison of the green metrics for different this compound synthesis pathways, supported by experimental data and detailed protocols.
Key Synthesis Routes at a Glance
The primary pathways to synthesize this compound involve the conversion of biomass-derived precursors. The three main routes evaluated in this guide are:
-
Esterification of Levulinic Acid (LA): The most direct route, involving the reaction of levulinic acid with ethanol (B145695) in the presence of an acid catalyst.
-
Alcoholysis of Furfuryl Alcohol (FA): An alternative pathway that utilizes furfuryl alcohol, another biomass-derived chemical, which reacts with ethanol to form this compound.
-
Direct Conversion of Biomass: This approach involves the conversion of sugars (e.g., fructose, glucose) or lignocellulosic biomass directly into this compound in a one-pot process.
Quantitative Comparison of Green Metrics
The following tables summarize key quantitative data from various studies, allowing for a direct comparison of the different synthesis routes and catalytic systems.
Table 1: Green Metrics for Esterification of Levulinic Acid
| Catalyst | Heating Method | Temp. (°C) | Time | LA Conversion (%) | EL Yield (%) | Catalyst Reusability | Reference |
| Amberlyst-15 | Conventional | 70-100 | Continuous Flow | - | - | Stable over time | [1] |
| Sulfated Silica (3M-SiO₂) | Conventional | Reflux | 4 h | - | 54 | 5 cycles | [2] |
| Sulfonated Bagasse Carbon | Conventional | 120 | 9 h | - | 88.2 | 5 cycles (yield dropped to 71.5%) | [3] |
| Lignin-based Carbon | Conventional | 80 | 3 h | - | 62.51 | Not specified | [4] |
| Lignin-based Carbon + Acidic DES | Conventional | 80 | 3 h | - | 81.65 | Not specified | [4] |
| pTSA-based DES | Microwave | 140 | 10 min | 76 | 76 (100% selectivity) | Not specified | [5] |
| Oxalic Acid-based DES | Microwave | 140 | 10 min | 58 | 58 (100% selectivity) | Not specified | [5] |
Table 2: Green Metrics for Alcoholysis of Furfuryl Alcohol
| Catalyst | Heating Method | Temp. (°C) | Time | FA Conversion (%) | EL Yield (%) | Catalyst Reusability | Reference |
| Purolite CT151 | Conventional | 80 | 5 h | - | Good (up to 63% isolated) | 4 cycles with no noticeable loss | [6] |
| Mesoporous Aluminosilicate (TUD-1) | Conventional | 120 | 4 h | - | 87.8 | Good reusability | [7] |
| Modified Zirconium Phosphate | Conventional | Not specified | Not specified | 100 | 97.8 | Robust and reusable | [8] |
| Sulfonated Furfural Residue | Conventional | 170 | 5 h | 100 | 90 | Stable recyclability | [9] |
| 5-SSA + ChCl (DES) | Conventional | 100 | 1.5 h | - | 77.41 | Not specified | [10] |
Table 3: Green Metrics for Direct Conversion of Biomass (from 5-HMF)
| Catalyst | Starting Material | Heating Method | Temp. (°C) | Time | 5-HMF Conversion (%) | EL Yield (%) | Catalyst Reusability | Reference |
| CSPTMS@SBA-15 | 5-HMF | Conventional | 150 | 6 h | - | 52 | Not specified | [11] |
| CSPTMS@SBA-15 | 5-HMF | High-Pressure Reactor | 150 | 6 h | 94 | 81 (selectivity) | Not specified | [11] |
| CSPTMS@SBA-15 | 5-HMF | Microwave | 150 | 6 h | ~100 | 98 | Not specified | [11] |
Experimental Protocols
1. Esterification of Levulinic Acid using a Solid Acid Catalyst (Amberlyst-15) in a Flow System
-
Catalyst Preparation: Amberlyst-15 is dried overnight at 80 °C and sieved to the desired particle size.[1]
-
Reaction Setup: A solution of levulinic acid in ethanol (e.g., 0.8–1.6 M) is prepared.[1] The reaction is carried out in a continuous flow reactor, such as a Single Pellet String Reactor, packed with the prepared catalyst.[1]
-
Reaction Conditions: The reaction is conducted at a temperature range of 70–100 °C with controlled flow rates (e.g., 20–60 μL/min).[1]
-
Product Analysis: The output from the reactor is collected and analyzed using techniques like liquid chromatography to determine the concentration of this compound and unreacted levulinic acid.[1]
2. Alcoholysis of Furfuryl Alcohol using a Deep Eutectic Solvent (DES)
-
Catalyst System Preparation: A deep eutectic solvent is formed by mixing choline (B1196258) chloride (ChCl) and an acid catalyst like 5-sulfosalicylic acid (5-SSA) in ethanol.[12]
-
Reaction Procedure: Ethanol (10 mL) and ChCl are added to a reactor and stirred at 80°C for 2 hours.[12] After cooling, furfuryl alcohol (1 mmol) and 5-SSA (0.25 mmol) are added.[12] The reactor is then sealed and heated to the desired reaction temperature (e.g., 100 °C) for a specific duration (e.g., 1.5 hours).[10][12]
-
Work-up and Analysis: The reaction is quenched by cooling. The organic components are extracted with a suitable solvent like ethyl acetate (B1210297) and analyzed by gas chromatography (GC) to determine the yield of this compound.[12]
Visualization of Synthesis Route Evaluation
The following diagram illustrates the logical flow of evaluating the different synthesis routes for this compound based on key green chemistry principles.
References
- 1. Esterification of Levulinic Acid to this compound over Amberlyst-15 in Flow: Systematic Kinetic Model Discrimination and Parameter Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ukm.my [ukm.my]
- 3. Esterification of levulinic acid into this compound catalyzed by sulfonated bagasse-carbonized solid acid :: BioResources [bioresources.cnr.ncsu.edu]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. mdpi.com [mdpi.com]
- 6. Alkyl Levulinates from Furfuryl Alcohol Using CT151 Purolite as Heterogenous Catalyst: Optimization, Purification, and Recycling [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Alcoholysis of Furfuryl Alcohol to this compound Catalyzed by a Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Ethyl Levulinate Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control for ethyl levulinate, a versatile green solvent and platform chemical with applications in various industries, including pharmaceuticals. This guide provides a comparative overview of two common analytical techniques for purity assessment: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The performance of these methods is evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.
Due to the limited availability of a complete, published validation study specifically for this compound, this guide presents detailed validation data for ethyl acetate, a structurally similar ester, to provide a representative comparison of the expected performance of these analytical techniques. This information can serve as a valuable starting point for the development and validation of methods for this compound.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the quantitative validation parameters for the purity assessment of a representative ester, ethyl acetate, using GC-FID and HPLC-UV methodologies. These values provide an indication of the expected performance when developing a method for this compound.
| Validation Parameter | Gas Chromatography-FID (GC-FID) | High-Performance Liquid Chromatography-UV (HPLC-UV) |
| Linearity (Correlation Coefficient, R²) | > 0.999[1][2] | > 0.999[3] |
| Limit of Detection (LOD) | Analyte Dependent | 0.04 µg/mL[3] |
| Limit of Quantitation (LOQ) | Analyte Dependent | 0.13 µg/mL (Calculated as 3.3 x LOD) |
| Accuracy (% Recovery) | Average: 101.25%[1] | 98.5% - 102.5%[3] |
| Precision (Repeatability, %RSD) | < 5.63%[1] | 0.4% - 2.0% (Intra-day)[3] |
| Precision (Intermediate Precision, %RSD) | Not Specified | 1.9% - 2.8% (Inter-day)[3] |
Experimental Protocols
Detailed methodologies for both GC-FID and HPLC-UV are provided below. These protocols are based on established methods for the analysis of this compound and similar esters and can be adapted and validated for specific laboratory conditions.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This method is suitable for the determination of the purity of this compound and the quantification of volatile impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column
-
Autosampler
Chromatographic Conditions:
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C, hold for 5 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as methanol (B129727) or ethanol.
-
Vortex the solution to ensure homogeneity.
High-Performance Liquid Chromatography-UV (HPLC-UV) Protocol
This method is applicable for the purity assessment of this compound and the determination of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis Detector
-
Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v). The mobile phase composition may be adjusted to optimize separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the validation of analytical methods for this compound purity assessment.
References
A Comparative Analysis of Fuel Properties: Ethyl Levulinate-Biodiesel Blends versus Conventional Diesel
The quest for sustainable and cleaner alternative fuels has led to extensive research into various biofuel and additive combinations. Among these, ethyl levulinate (EL), a biomass-derived compound, has shown promise as a blend component with biodiesel to improve its properties and bring them closer to that of conventional diesel fuel. This guide provides a detailed comparison of the key fuel properties of this compound-biodiesel blends against standard diesel, supported by experimental data from various studies.
Quantitative Comparison of Fuel Properties
The addition of this compound to biodiesel has a notable impact on several key fuel properties. The following tables summarize the quantitative data from experimental studies, comparing conventional diesel, pure biodiesel (B100), and various blends of this compound with biodiesel.
Table 1: Physical and Cold Flow Properties
| Fuel Blend | Density ( kg/m ³) at 15-20°C | Kinematic Viscosity (mm²/s) at 40°C | Cloud Point (°C) | Pour Point (°C) |
| Conventional Diesel | 820 - 860 | 2.0 - 4.5 | Varies (-15 to 5) | Varies (-35 to -10) |
| Biodiesel (B100) | 860 - 900 | 3.5 - 5.0 | Varies (-3 to 15) | Varies (-15 to 10) |
| EL5-B95 (5% EL, 95% Biodiesel) | ~880 | ~4.5 | Lower than B100 | Lower than B100 |
| EL10-B90 (10% EL, 90% Biodiesel) | ~878 | ~4.1 | -1 | -7 |
| EL15-B85 (15% EL, 85% Biodiesel) | ~876 | ~3.8 | -2 | -9 |
| EL20-B80 (20% EL, 80% Biodiesel) | ~874 | ~3.5 | -3 | -11 |
| This compound (Pure) | ~1016 | ~1.8 | -5 | -13 |
Note: Specific values for blends can vary depending on the biodiesel feedstock.
Table 2: Combustion and Other Properties
| Fuel Blend | Flash Point (°C) | Cetane Number | Lower Heating Value (MJ/kg) | Acid Value (mg KOH/g) |
| Conventional Diesel | > 52 | 40 - 55 | ~42 - 46 | < 0.5 |
| Biodiesel (B100) | > 130 | 47 - 65 | ~37 - 40 | < 0.5 |
| EL5-B95 (5% EL, 95% Biodiesel) | Decreases from B100 | Slightly lower than B100 | Slightly lower than B100 | ~0.45 |
| EL10-B90 (10% EL, 90% Biodiesel) | Decreases from B100 | Slightly lower than B100 | Slightly lower than B100 | ~0.42 |
| EL15-B85 (15% EL, 85% Biodiesel) | Decreases from B100 | Slightly lower than B100 | Slightly lower than B100 | ~0.39 |
| EL20-B80 (20% EL, 80% Biodiesel) | Decreases from B100 | Slightly lower than B100 | Slightly lower than B100 | ~0.36 |
| This compound (Pure) | ~91 | Very Low | ~25 | Can be acidic if not purified |
Experimental Workflow
The general process for preparing and evaluating the fuel properties of this compound-biodiesel blends involves several key stages, from sourcing the components to the final analysis of the results. This workflow is crucial for ensuring the reproducibility and accuracy of the experimental findings.
Caption: Experimental workflow for preparing and testing fuel blends.
Experimental Protocols
The determination of fuel properties is governed by standardized test methods to ensure consistency and comparability of results across different studies. The most commonly cited standards are those from ASTM International. Below are brief descriptions of the methodologies for key experiments.
-
Density (ASTM D1298): This method involves placing a sample of the fuel in a hydrometer cylinder at a controlled temperature. A hydrometer is then gently lowered into the sample, and the reading is taken at the point where the surface of the liquid meets the hydrometer scale. Temperature corrections are applied to report the density at a standard temperature.
-
Kinematic Viscosity (ASTM D445): This protocol measures the resistance of a fluid to flow under gravity. A fixed volume of the fuel blend is placed in a calibrated glass capillary viscometer. The viscometer is submerged in a temperature-controlled bath. The time taken for the liquid to flow between two marked points on the viscometer is measured. The kinematic viscosity is then calculated by multiplying the flow time by the calibration constant of the viscometer.
-
Cloud Point (ASTM D2500): The cloud point is the temperature at which a cloud of wax crystals first appears in a liquid when it is cooled under specific conditions. The fuel sample is cooled in a test jar, and it is inspected at 1°C intervals. The temperature at which the first haze or cloudiness is observed at the bottom of the test jar is recorded as the cloud point.
-
Pour Point (ASTM D97): This test determines the lowest temperature at which a fuel will continue to flow. After an initial heating, the sample is cooled at a specified rate and examined at intervals of 3°C for flow characteristics. The pour point is recorded as the temperature at which the oil ceases to flow when the test jar is tilted.
-
Flash Point (ASTM D93): This method uses a Pensky-Martens closed-cup tester. The fuel sample is heated at a slow, constant rate with continuous stirring. An ignition source is directed into the cup at regular temperature intervals. The flash point is the lowest temperature at which the vapors above the liquid ignite upon application of the ignition source.
-
Cetane Number (ASTM D613): The cetane number is a measure of the ignition quality of a diesel fuel. It is determined using a standard single-cylinder test engine. The fuel sample is burned in the engine, and its ignition delay is compared to that of reference fuels with known cetane numbers under the same operating conditions.
Summary of Findings and Implications
The addition of this compound to biodiesel results in several notable changes to the fuel's properties, generally moving them closer to the specifications of conventional diesel.
-
Improved Cold Flow Properties: One of the most significant advantages of adding this compound is the improvement in cold flow properties. Both the cloud point and pour point of biodiesel are substantially lowered with increasing concentrations of EL, which is critical for the use of biodiesel in colder climates.
-
Reduced Viscosity: this compound effectively reduces the kinematic viscosity of biodiesel. High viscosity in biodiesel can lead to poor atomization of the fuel upon injection and can cause engine deposits. Blending with EL helps to mitigate these issues.
-
Density and Heating Value: While the density of the blends decreases with the addition of EL, it remains higher than that of conventional diesel. The lower heating value of this compound compared to biodiesel and diesel results in a slight decrease in the energy content of the blends. This may lead to a minor increase in brake-specific fuel consumption.
-
Flash Point and Cetane Number: The flash point of the blends decreases with higher EL content, which is a consideration for fuel safety and handling. The cetane number, an indicator of ignition quality, is also slightly reduced, though it generally remains within acceptable limits for use in diesel engines.
A Comparative Guide to Ethyl Levulinate Synthesis Protocols for Cross-Laboratory Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct protocols for the synthesis of ethyl levulinate, a versatile bio-based chemical with applications in biofuels, solvents, and as a precursor for pharmaceuticals. The protocols detailed below utilize different starting materials—levulinic acid and furfuryl alcohol—and employ varied catalytic systems, offering a basis for cross-laboratory validation and optimization studies.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative parameters for two prominent this compound synthesis methods, allowing for a direct comparison of their efficacy and reaction conditions.
| Parameter | Protocol 1: Esterification of Levulinic Acid | Protocol 2: Alcoholysis of Furfuryl Alcohol |
| Starting Material | Levulinic Acid | Furfuryl Alcohol |
| Catalyst | Sulfonated Carbon Cryogel (UCC-S) | Iron-doped Sulfonated Carbon Cryogel (UCC-S-Fe) |
| Catalyst Loading | 10 wt% | 20 wt% |
| Reaction Temperature | 80 °C | 200 °C |
| Reaction Time | 4 hours | 5 hours |
| This compound Yield | 99.5 mol%[1][2] | 97.8 mol%[1][2] |
| Reaction System | Reflux Reaction Setup | Stainless Steel Pressurized Reactor |
Experimental Protocols
Protocol 1: Ethanolysis of Levulinic Acid using a Sulfonated Carbon Cryogel Catalyst
This protocol details the synthesis of this compound from levulinic acid using a sulfonated carbon cryogel (UCC-S) as a solid acid catalyst.[1]
Materials:
-
Levulinic Acid (LA)
-
Ethanol (B145695) (EtOH)
-
Sulfonated Carbon Cryogel (UCC-S) catalyst
Equipment:
-
Reflux reaction setup
-
Heating mantle
-
Magnetic stirrer
-
Condenser
-
Round-bottom flask
Procedure:
-
The reflux reaction setup is assembled, consisting of a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Levulinic acid and ethanol are added to the round-bottom flask.
-
10 wt% of the sulfonated carbon cryogel (UCC-S) catalyst, relative to the mass of levulinic acid, is added to the reaction mixture.
-
The mixture is heated to a fixed temperature of 80 °C using a heating mantle and stirred continuously.[3]
-
The reaction is allowed to proceed for 4 hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solid catalyst is separated from the reaction mixture by centrifugation or filtration.
-
The resulting liquid product is analyzed by gas chromatography to determine the yield of this compound.
Protocol 2: Ethanolysis of Furfuryl Alcohol using an Iron-doped Sulfonated Carbon Cryogel Catalyst
This protocol describes the synthesis of this compound from furfuryl alcohol utilizing an iron-doped sulfonated carbon cryogel (UCC-S-Fe) as the catalyst.[1]
Materials:
-
Furfuryl Alcohol (FA)
-
Ethanol (EtOH)
-
Iron-doped Sulfonated Carbon Cryogel (UCC-S-Fe) catalyst
Equipment:
-
Stainless steel pressurized reactor
-
Heating system with temperature control
-
Magnetic stirrer
Procedure:
-
The stainless steel pressurized reactor is charged with furfuryl alcohol and ethanol.
-
20 wt% of the iron-doped sulfonated carbon cryogel (UCC-S-Fe) catalyst, relative to the mass of furfuryl alcohol, is added to the reactor.
-
The reactor is sealed and the reaction mixture is heated to a fixed temperature of 200 °C.[3]
-
The reaction is carried out for 5 hours with continuous stirring.
-
Following the reaction period, the reactor is cooled down to room temperature.
-
The solid catalyst is recovered from the product mixture via centrifugation or filtration.
-
The liquid product is then analyzed using gas chromatography to quantify the this compound yield.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the synthesis and validation of this compound, applicable to both protocols with minor adjustments to the reaction setup.
Caption: Experimental workflow for this compound synthesis.
References
Ethyl Levulinate: A Bio-Based Plasticizer Challenging Phthalate Dominance in Polymer Formulations
A comparative analysis of the performance, safety, and environmental impact of ethyl levulinate-derived plasticizers versus traditional phthalates reveals a promising future for sustainable polymer additives. This guide presents key experimental data and methodologies for researchers and professionals in drug development and material science, highlighting the efficacy of these bio-based alternatives.
The long-standing dominance of phthalate (B1215562) plasticizers, such as dioctyl phthalate (DOP) and di(2-ethylhexyl) phthalate (DEHP), in rendering polymers like polyvinyl chloride (PVC) flexible is being increasingly challenged by growing health and environmental concerns. Phthalates are known to migrate from the polymer matrix, leading to potential human exposure and environmental contamination. This has spurred the development of safer, bio-based alternatives, with this compound derivatives emerging as strong contenders.
This compound, derived from the versatile platform chemical levulinic acid, offers a renewable and non-toxic starting point for the synthesis of effective plasticizers. Experimental evidence demonstrates that these bio-based additives can match and, in some aspects, surpass the performance of their phthalate counterparts, particularly in terms of migration resistance and thermal stability.
Comparative Performance Data
The efficacy of a plasticizer is primarily evaluated based on its ability to enhance flexibility (reduce the glass transition temperature), its impact on the mechanical properties of the polymer, its thermal stability, and its resistance to migration out of the polymer matrix.
Mechanical Properties of Plasticized PVC
The addition of a plasticizer is expected to decrease tensile strength and hardness while significantly increasing the elongation at break, which imparts flexibility. The following table summarizes the comparative mechanical properties of PVC plasticized with a levulinate-based plasticizer (ketalized tung oil butyl levulinate, KTBL, in combination with DOP) and DOP alone.
| Plasticizer System (50 phr in PVC) | Tensile Strength (MPa) | Elongation at Break (%) |
| DOP | Not explicitly stated, but KTBL/DOP blend is superior | 377.47 |
| KTBL:DOP (1:1) | Not explicitly stated, but KTBL/DOP blend is superior | 410.92 |
Source: Data compiled from a study on a novel levulinic acid-based auxiliary plasticizer.
Another study on a bio-plasticizer incorporated into PVC showed a significant reduction in tensile strength from 52.2 MPa (unplasticized PVC) to 20.8 MPa with 50 phr of the bio-plasticizer, indicating effective plasticization.
Thermal Properties: Plasticizing Efficiency
A key measure of a plasticizer's efficiency is its ability to lower the glass transition temperature (Tg) of the polymer. A lower Tg signifies greater flexibility at lower temperatures. The data below compares the Tg of PVC plasticized with a levulinate-derived ketal-diester to that of unplasticized PVC.
| Polymer System | Glass Transition Temperature (Tg) from DSC (°C) | Glass Transition Temperature (Tg) from DMTA (°C) |
| Neat PVC | 73 | Not specified |
| PVC + 20 phr Ketal-Diester (4a) | 27 | Not specified |
| PVC + 20 phr Ketal-Diester (4c) | 23 | Not specified |
| PVC + 20 phr Ketal-Diester (4d) | 24 | Not specified |
Source: Data from a study on biobased ketal-diester additives from levulinic acid.
In another study, glycerol (B35011) trilevulinate (GT), a fully bio-based plasticizer, demonstrated a significant reduction in the Tg of PVC from 77°C to -23°C at a 40 phr concentration.
Migration Resistance
A critical advantage of many bio-based plasticizers is their lower tendency to migrate out of the polymer matrix, which is crucial for applications in medical devices, food packaging, and toys. The higher molecular weight and specific chemical interactions of some levulinate derivatives contribute to their improved permanence.
| Plasticizer | Migration Test Conditions | Weight Loss (%) |
| DEHP | Not specified | 7-78% (in PVC/DEHP samples) |
| Levulinate-based Plasticizers | Extraction in deionized water and n-hexane (24h, room temp.) | Significantly lower than DEHP |
Source: Data indicates levulinate-based plasticizers have improved migration resistance compared to DEHP.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of plasticizer efficacy.
Sample Preparation: Solvent Casting
-
Polymer Solution Preparation: A solution of PVC in a suitable solvent, such as tetrahydrofuran (B95107) (THF), is prepared at a specific concentration (e.g., 12.5 mg·mL⁻¹).
-
Plasticizer Addition: The plasticizer (e.g., this compound derivative or phthalate) is added to the polymer solution at various concentrations, typically expressed in parts per hundred of resin (phr).
-
Casting and Drying: The solution is poured into a level mold (e.g., a Petri dish) and the solvent is allowed to evaporate slowly over a period of time (e.g., 72 hours) at room temperature under a fume hood to form a thin film.
-
Final Drying: The resulting films are further dried under vacuum at a slightly elevated temperature (e.g., 40°C) to remove any residual solvent.
Mechanical Property Analysis: Tensile Testing
-
Standard: ASTM D2284 provides a standardized method to evaluate the efficiency of plasticizers in flexible PVC compositions by measuring their tensile properties.
-
Apparatus: A universal testing machine (e.g., INSTRON 5966) equipped with a suitable load cell (e.g., 10 kN) and pneumatic grips is used.
-
Sample Preparation: Rectangular or dumbbell-shaped specimens are cut from the prepared polymer films according to standard dimensions.
-
Test Procedure:
-
The dimensions (width and thickness) of the specimen's gauge section are measured.
-
The specimen is mounted in the grips of the testing machine.
-
The specimen is pulled at a constant crosshead speed (e.g., 4 mm·min⁻¹) until it fractures.
-
The load and elongation are recorded throughout the test.
-
-
Calculations: Tensile strength, elongation at break, and Young's modulus are calculated from the stress-strain curve.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the glass transition temperature (Tg) of the plasticized polymer.
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
A small sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is subjected to a controlled temperature program, often involving a heating-cooling-heating cycle to erase the thermal history of the material.
-
A typical heating rate is 10°C·min⁻¹ under a nitrogen atmosphere.
-
The heat flow to the sample is measured as a function of temperature. The Tg is identified as a step change in the baseline of the heat flow curve.
-
Migration Resistance: Solvent Extraction Test
-
Standard: Based on ASTM D1239-14.
-
Procedure:
-
A precisely weighed sample of the plasticized polymer film (W1) is immersed in a specified volume of an extraction solvent (e.g., deionized water, n-hexane, or ethanol) in a sealed container.
-
The container is kept at a constant temperature (e.g., room temperature) for a defined period (e.g., 24 hours) with gentle stirring.
-
The polymer sample is then removed from the solvent, carefully dried (e.g., at 40°C under vacuum), and reweighed (W2).
-
-
Calculation: The mass loss due to plasticizer migration is calculated as: Weight Loss (%) = [(W1 - W2) / W1] x 100
Visualizing the Process and Mechanism
To better understand the evaluation process and the underlying principles of plasticization, the following diagrams are provided.
Caption: Experimental workflow for evaluating plasticizer efficacy.
Caption: Mechanism of polymer plasticization.
A Comparative Guide to Batch and Continuous Flow Synthesis of Ethyl Levulinate
The synthesis of ethyl levulinate, a promising biofuel additive and green solvent, is a focal point of research in sustainable chemistry. The choice between traditional batch synthesis and modern continuous flow processing is a critical decision for researchers and chemical engineers, impacting reaction efficiency, scalability, and safety. This guide provides an objective comparison of these two synthetic methodologies, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal approach for their needs.
At a Glance: Batch vs. Continuous Flow
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Process Nature | All reactants are loaded into a vessel at the start; reaction proceeds over time. | Reactants are continuously fed into a reactor; product is continuously removed. |
| Heat & Mass Transfer | Can be limited, leading to temperature and concentration gradients. | Superior heat and mass transfer due to high surface-area-to-volume ratio. |
| Process Control | Good for multi-step, single-pot reactions with mid-reaction adjustments.[1] | Precise control over reaction parameters like temperature, pressure, and residence time.[1] |
| Scalability | Scaling up can be challenging due to changes in heat and mass transfer. | More straightforward scale-up by extending operation time or parallelizing reactors. |
| Safety | Higher risk due to large volumes of reactants and potential for thermal runaway. | Inherently safer due to small reaction volumes at any given time.[2] |
| Reaction Efficiency | Can suffer from lower yields and selectivity due to side reactions. | Often leads to higher yields and selectivity due to better process control.[3] |
| Footprint | Requires larger reactors for a given production volume.[2] | Significantly smaller footprint for the same production capacity.[2] |
Quantitative Performance Comparison
The following table summarizes key quantitative data from various studies on the synthesis of this compound using both batch and continuous flow methods. This allows for a direct comparison of reaction conditions and outcomes.
| Synthesis Method | Catalyst | Temperature (°C) | Reaction Time / Residence Time | Catalyst Loading | Levulinic Acid Conversion (%) | This compound Yield (%) | Reference |
| Batch | 20% (w/w) DTPA/K10 | 78 | 4 h | 20% (w/w) of levulinic acid | 79 | - | [4] |
| Batch | Amberlyst-15 | Reflux | 5 h | 30% (w/w) | - | 71 | [5] |
| Batch | AlCl₃·6H₂O (1 mol%) | 75 | 40 h | 1 mol% | ~65 | ~65 | [6] |
| Batch | Zirconium Exchanged Phosphotungstic Acid | 120 | 2 h | 0.05 g in 3 mL ethanol (B145695) | - | 100 | [7] |
| Continuous Flow | Amberlyst-15 | 70-100 | 20-60 µL/min flow rate | 0.1 g in reactor | Up to ~60 (calculated from data) | - | [2][8][9][10] |
| Continuous Flow | Smopex-101 | 50-70 | - | - | High | - | [11] |
DTPA/K10: Dodecatungstophosphoric acid supported on acidic clay (K10)
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of this compound using Amberlyst-15 as a catalyst in both batch and continuous flow setups.
Batch Synthesis Protocol (Amberlyst-15)
-
Catalyst Preparation: Amberlyst-15 is dried overnight at 80°C to remove any moisture, which can negatively affect its catalytic activity.[12][13]
-
Reaction Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer. The flask is placed in a temperature-controlled oil bath.
-
Reactant Charging: Levulinic acid, a molar excess of ethanol (e.g., a 1:20 molar ratio of levulinic acid to ethanol), and the dried Amberlyst-15 catalyst (e.g., 30% by weight relative to levulinic acid) are added to the flask.[5]
-
Reaction: The mixture is heated to reflux temperature with vigorous stirring. The reaction is allowed to proceed for a specified duration, for instance, 5 hours.[5]
-
Work-up and Analysis: After the reaction is complete, the mixture is cooled to room temperature. The solid catalyst is separated by filtration. The resulting solution is then analyzed by gas chromatography (GC) to determine the conversion of levulinic acid and the yield of this compound.
Continuous Flow Synthesis Protocol (Amberlyst-15)
-
Catalyst Preparation: Amberlyst-15 is dried overnight at 80°C.[8][9]
-
Reactor Setup: A packed-bed reactor, such as a Single Pellet String Reactor, is loaded with a specific amount of the dried Amberlyst-15 catalyst (e.g., 0.1 g).[2][8][9][10] The reactor is part of a larger continuous flow system that includes syringe pumps for reactant delivery, a back-pressure regulator, and a temperature-controlled housing for the reactor.
-
Reactant Preparation: A solution of levulinic acid in ethanol is prepared at a specific concentration (e.g., 0.8–1.6 M).[2][8][9][10]
-
Reaction: The reactant solution is continuously pumped through the heated packed-bed reactor at a controlled flow rate (e.g., 20–60 µL/min) and temperature (e.g., 70–100°C).[2][8][9][10] The system is pressurized using a back-pressure regulator to prevent boiling.
-
Sample Collection and Analysis: The effluent from the reactor is collected at steady-state. The samples are then analyzed, typically by high-performance liquid chromatography (HPLC) or GC, to determine the concentration of reactants and products, from which conversion and yield are calculated.
Workflow Visualization
The fundamental differences in the operational workflows of batch and continuous flow synthesis are illustrated in the diagrams below.
Conclusion
Both batch and continuous flow synthesis methods offer distinct advantages for the production of this compound. Batch processing provides flexibility and is well-suited for smaller-scale research and development where reaction conditions may need to be varied.[1] However, for larger-scale production, process intensification, and improved safety, continuous flow synthesis presents a compelling alternative.[1][2] The superior heat and mass transfer in continuous flow reactors often lead to higher yields and selectivity, while the smaller reactor volumes enhance safety.[2] The choice between these two methodologies will ultimately depend on the specific goals of the research or production campaign, including the desired scale, required level of process control, and safety considerations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. weier-hk.oss-cn-hongkong.aliyuncs.com [weier-hk.oss-cn-hongkong.aliyuncs.com]
- 5. researchgate.net [researchgate.net]
- 6. Intensification of Processes for the Production of this compound Using AlCl 3 ·6H 2 O [ideas.repec.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Esterification of Levulinic Acid to this compound over Amberlyst-15 in Flow: Systematic Kinetic Model Discrimination and Parameter Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Esterification of Levulinic Acid to this compound over Amberlyst-15 in Flow: Systematic Kinetic Model Discrimination and Parameter Estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research.abo.fi [research.abo.fi]
- 13. iris.cnr.it [iris.cnr.it]
The Economic Crossroads of Green Chemistry: Assessing Ethyl Levulinate Production Technologies
A comparative guide for researchers and industry professionals on the economic viability of emerging ethyl levulinate synthesis routes, offering a critical evaluation of current technologies and their potential for commercial-scale production.
This compound, a versatile biomass-derived chemical, stands at the forefront of the transition towards a sustainable chemical industry. Its applications as a fuel additive, green solvent, and platform chemical for the synthesis of other valuable compounds have spurred significant research into efficient and economically viable production methods. This guide provides a comparative analysis of the leading technologies for this compound production, with a focus on their economic feasibility, supported by available experimental data.
Comparative Economic Analysis
The economic viability of this compound production is intrinsically linked to the choice of feedstock, catalytic system, and process design. A thorough techno-economic analysis reveals the minimum selling price (MSP) as a key indicator for commercial potential. The following table summarizes key economic and performance metrics for various production routes.
| Production Technology | Feedstock | Catalyst | Yield (mol%) | Production Cost (USD/ton) | Energy Consumption | Key Economic Considerations |
| Homogeneous Acid Catalysis | Cellulose (B213188)/Biomass | Dilute H₂SO₄ with Al salts | High | ~2830[1] | High | High yields are achievable, but the process is hampered by complex catalyst and solvent recycling procedures, contributing significantly to operational costs.[1] The high energy requirement for ethanol (B145695) purification is a major economic hurdle. |
| Heterogeneous Acid Catalysis (Sulfonated Carbons) | Levulinic Acid | Sulfonated Carbon Cryogel (UCC-S) | 99.5[2] | - | Moderate | This method demonstrates very high yields from levulinic acid.[2] The use of a solid acid catalyst simplifies separation and recycling, potentially lowering operational costs compared to homogeneous systems. Further modification with Fe-doping allows for high yields from furfuryl alcohol as well.[2] |
| Heterogeneous Acid Catalysis (Amberlyst-15) | Levulinic Acid | Amberlyst-15 (ion-exchange resin) | - | - | Low | As a commercially available and low-cost catalyst, Amberlyst-15 shows high activity for the esterification of levulinic acid.[3] The process can be operated in a continuous flow system, which can lead to improved efficiency and lower capital costs at an industrial scale.[3] |
| Direct Conversion from Fructose | Fructose | Potassium Phosphotungstate (K-HPW-1) | 58.0[4] | - | Moderate | This route offers a direct pathway from a simple sugar to this compound. The catalyst is highlighted as being cost-effective and easily separable.[5] The yield is moderate but shows promise for a streamlined production process.[4] |
| Production from Carbon Dioxide and 1,4-Butanediol | CO₂, 1,4-Butanediol | - | - | - | - | This novel approach utilizes CO₂ as a C1 feedstock, presenting a carbon capture and utilization (CCU) strategy.[6] The economic profitability is projected to be favorable if the selling price of this compound is slightly higher than that of 1,4-butanediol.[6] However, this technology is at an earlier stage of development. |
| Integration with Existing Ethanol Plants | Sugarcane Bagasse | Various | - | 40-92% of diesel price[4] | Reduced | Integrating this compound production with existing bioethanol plants can significantly improve process economics by leveraging existing infrastructure and utilities.[7][8] This synergy is particularly promising in regions with established sugarcane industries, such as Brazil.[4][7][8] |
Experimental Methodologies
A critical aspect of evaluating production technologies is understanding the underlying experimental protocols. Below are summaries of methodologies for key catalytic systems.
Synthesis of this compound using Sulfonated Carbon Cryogel (UCC-S)
-
Catalyst Preparation: A carbon cryogel is produced from urea (B33335) and furfural (B47365) (UCC), which is then sulfonated to create UCC-S. For reactions with furfuryl alcohol, the UCC-S is further doped with 5 wt% Fe (UCC-S-Fe) via impregnation with FeCl₃·6H₂O, followed by calcination.[2]
-
Reaction Conditions: The ethanolysis of levulinic acid is carried out in a batch reactor. A typical reaction involves using 10 wt% of the UCC-S catalyst loading for 4 hours to achieve a high yield. For the ethanolysis of furfuryl alcohol, a 20 wt% loading of the UCC-S-Fe catalyst is used for 5 hours.[2]
-
Product Analysis: The yield of this compound is determined using analytical techniques such as gas chromatography.
Esterification of Levulinic Acid using AlCl₃·6H₂O
-
Catalyst and Reactants: The process uses aluminum chloride hexahydrate (AlCl₃·6H₂O) as a catalyst for the direct esterification of levulinic acid with ethanol.[9][10][11]
-
Reaction and Separation: The reaction is conducted in a closed glass reactor at temperatures ranging from 318 to 348 K. A key feature of this method is the catalyst-induced phase separation, where the this compound product is concentrated in the upper organic layer, while the catalyst and co-produced water are in the lower aqueous phase.[9][11] This simplifies product separation and catalyst recovery.
-
Kinetic Studies: The reaction follows a homogeneous second-order reversible reaction model.[9][11]
Production Pathways and Economic Viability
The following diagram illustrates the logical relationships between different feedstocks, key production technologies, and their progression towards economic viability.
Figure 1. Pathways to Economically Viable this compound Production
Conclusion
The production of this compound from renewable resources is a rapidly evolving field with several promising technological pathways. While high yields have been demonstrated using various catalytic systems, the economic viability hinges on factors such as catalyst cost and recyclability, energy consumption, and process integration. Heterogeneous catalytic systems and the integration of production with existing biorefineries currently appear to be the most promising avenues for achieving cost-competitive this compound. Future research should focus on the development of robust and inexpensive catalysts, as well as process intensification to reduce energy demand and capital costs. The novel route from CO₂ also warrants further investigation as a potential long-term solution for sustainable chemical production.
References
- 1. Bio-based process for the catalytic production of this compound from cellulose [ideas.repec.org]
- 2. aidic.it [aidic.it]
- 3. Esterification of Levulinic Acid to this compound over Amberlyst-15 in Flow: Systematic Kinetic Model Discrimination and Parameter Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Making Levulinic Acid and this compound Economically Viable: A Worldwide Technoeconomic and Environmental Assessment of Possible Routes | Zendy [zendy.io]
- 8. researchgate.net [researchgate.net]
- 9. Intensification of Processes for the Production of this compound Using AlCl 3 ·6H 2 O [ideas.repec.org]
- 10. psecommunity.org [psecommunity.org]
- 11. Intensification of Processes for the Production of this compound Using AlCl3·6H2O | MDPI [mdpi.com]
Ethyl Levulinate as a Diesel Additive: A Comparative Performance Analysis
A comprehensive review of ethyl levulinate's performance in diesel engines, benchmarked against conventional diesel, biodiesel, and other alcohol-based fuel additives. This guide synthesizes experimental data on key engine performance and emission parameters, offering researchers and scientists a thorough comparative analysis.
This compound (EL), a biomass-derived oxygenate, is gaining traction as a promising blending component for diesel fuel. Its inherent oxygen content and favorable physical properties suggest a potential to enhance combustion efficiency and mitigate harmful emissions. This guide provides a detailed comparison of engine performance and emission characteristics of diesel blends containing this compound against standard diesel fuel and other common biofuels like biodiesel, ethanol (B145695), and butanol.
Performance and Emissions: A Tabular Comparison
The following tables summarize the key performance and emission parameters of this compound blends in comparison to other fuels, based on a comprehensive review of engine test data.
Table 1: Key Fuel Properties
| Fuel Property | Diesel | This compound (EL) | Biodiesel (B100) | Ethanol | Butanol |
| Lower Heating Value (MJ/kg) | ~43 | ~24 | ~37-40 | ~27 | ~33 |
| Oxygen Content (wt%) | 0 | 33.3 | ~10-12 | 34.7 | 21.6 |
| Cetane Number | 45-55 | <10 | 45-65 | 5-8 | 17-25 |
| Density ( kg/m ³) | ~820-845 | ~1012 | ~870-890 | ~789 | ~810 |
Table 2: Engine Performance Comparison
| Fuel/Blend | Brake Specific Fuel Consumption (BSFC) | Brake Thermal Efficiency (BTE) | Observations |
| Diesel | Baseline | Baseline | Standard reference for comparison. |
| EL-Diesel Blends (5-20%) | Increased (~10% higher than diesel)[1] | Generally similar to or slightly lower than diesel | The increase in BSFC is primarily attributed to the lower heating value of this compound.[1] To produce the same power, more fuel needs to be consumed. |
| Biodiesel Blends (B5-B20) | Increased (0.61% - 2.17% higher than diesel for B5-B20 at 50% load)[2] | Increased (1.24% - 3.82% higher for B5-B20 at 50% load)[2] | The higher oxygen content in biodiesel can lead to more complete combustion, improving thermal efficiency. |
| Ethanol-Diesel Blends | Increased | Generally similar to or slightly lower than diesel | Similar to EL, the lower energy content of ethanol leads to higher fuel consumption for the same power output. |
| Butanol-Diesel Blends | Increased | Generally similar to or slightly lower than diesel | Butanol's energy density is closer to diesel than ethanol, but still results in higher BSFC. |
Table 3: Engine Emissions Comparison
| Fuel/Blend | NOx Emissions | CO Emissions | HC Emissions | Smoke Opacity |
| Diesel | Baseline | Baseline | Baseline | Baseline |
| EL-Diesel Blends (5-20%) | Variable (can increase or show no significant effect)[1][3] | Similar to diesel or slightly reduced[1] | Generally similar to diesel | Significantly Reduced[1][3] |
| Biodiesel Blends (B20) | Increased (typically 1-7%)[4] | Reduced | Reduced | Reduced |
| Ethanol-Diesel Blends | Generally Reduced | Reduced | Can increase | Significantly Reduced |
| Butanol-Diesel Blends | Generally Reduced | Reduced | Can increase | Reduced |
Experimental Protocols
The data presented in this guide is derived from engine test bed experiments. A standardized methodology is crucial for obtaining reliable and comparable results. The following section outlines a typical experimental protocol for evaluating the performance and emissions of different fuel blends in a diesel engine.
Engine Test Setup and Instrumentation
A stationary single-cylinder or multi-cylinder diesel engine is typically mounted on a test bed and coupled to a dynamometer. The dynamometer is used to control the engine's speed and load, simulating various operating conditions. Essential instrumentation includes:
-
Fuel Consumption Measurement: A gravimetric fuel measurement system or a high-precision flow meter is used to determine the brake specific fuel consumption (BSFC).
-
Exhaust Gas Analyzer: This instrument measures the concentrations of key pollutants in the exhaust gas, including oxides of nitrogen (NOx), carbon monoxide (CO), carbon dioxide (CO2), and unburned hydrocarbons (HC).
-
Smoke Meter/Opacimeter: Measures the opacity of the exhaust smoke, which is an indicator of particulate matter emissions.
-
Data Acquisition System: A computer-based system to record and synchronize all the measured parameters, such as engine speed, torque, fuel consumption, and emission data.
Test Procedure
-
Engine Warm-up: The engine is first run with standard diesel fuel until it reaches a stable operating temperature.
-
Baseline Data Collection: Once the engine is stabilized, baseline performance and emission data are recorded at various predefined speed and load conditions.
-
Fuel Switching: The fuel supply is then switched to the test blend (e.g., an this compound-diesel blend). The engine is run for a sufficient period to ensure that the new fuel has completely replaced the previous one in the entire fuel system.
-
Test Blend Data Collection: Performance and emission data for the test blend are then recorded under the same speed and load conditions as the baseline test.
-
Data Analysis: The collected data is analyzed to compare the performance and emission characteristics of the test blend against the baseline diesel fuel.
Visualizing the Experimental Workflow
The logical flow of an engine performance and emissions test can be visualized using a directed graph.
Caption: Experimental workflow for engine performance and emission testing.
Conclusion
This compound shows considerable promise as a diesel fuel additive. Its primary advantages lie in the significant reduction of smoke emissions without a substantial negative impact on CO and HC emissions. The main drawback is the increase in brake specific fuel consumption, a direct consequence of its lower energy density compared to diesel. While NOx emissions can be a concern with some oxygenated biofuels like biodiesel, the effect of this compound on NOx is not consistently upward and requires further investigation under a wider range of engine operating conditions. For researchers and drug development professionals exploring sustainable and cleaner energy solutions, this compound presents a viable area of study, particularly in optimizing blend ratios and engine parameters to maximize its benefits while mitigating its limitations.
References
comparative analysis of the environmental impact of ethyl levulinate and other green solvents
A Comparative Analysis of the Environmental Impact of Ethyl Levulinate and Other Green Solvents
For researchers, scientists, and drug development professionals seeking sustainable alternatives to conventional solvents, this guide provides an objective comparison of the environmental impact of this compound against other prominent green solvents: Cyrene, 2-Methyltetrahydrofuran (2-MeTHF), and gamma-Valerolactone (B192634) (GVL). This analysis is based on quantifiable metrics to support informed solvent selection in pharmaceutical and chemical applications.
Data Presentation: A Comparative Overview
The following table summarizes the key environmental and toxicological parameters for this compound and its counterparts. It is important to note that for non-gaseous compounds like these solvents, Life Cycle Assessment (LCA) derived CO2 equivalent emissions are a more relevant metric for global warming impact than the Global Warming Potential (GWP) of the substance itself. Ozone Depletion Potential (ODP) is zero for all these compounds as they do not contain chlorine or bromine.
| Parameter | This compound | Cyrene | 2-Methyltetrahydrofuran (2-MeTHF) | gamma-Valerolactone (GVL) |
| Life Cycle CO2 eq. Emissions (kg CO2 eq./kg solvent) | 2.34 - 2.71[1] | Data Not Available | 0.150[2] | Data Not Available |
| Ozone Depletion Potential (ODP) | 0 | 0 | 0 | 0 |
| Photochemical Ozone Creation Potential (POCP) | Data Not Available | Data Not Available | Moderate Risk (POCP values of 43-44)[3] | Data Not Available |
| Ready Biodegradability (OECD 301) | Data Not Available | Readily Biodegradable (99% in 14 days, OECD 301A)[4] | Data Not Available | Readily Biodegradable[5] |
| Acute Oral Toxicity (LD50, rat) | >5000 mg/kg | Low Acute Oral Toxicity | Harmful if swallowed | 8800 mg/kg[6] |
| Aquatic Toxicity (LC50, fish, 96h) | 83 mg/L (Zebrafish)[7] | Not acutely toxic (E(L)C50 > 100 mg/L)[8] | >100 mg/L (Rainbow Trout) | Low acute toxicity[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the environmental impact of solvents. The following are summaries of standard protocols for the key parameters presented.
Life Cycle Assessment (LCA) - ISO 14040/14044
Life Cycle Assessment is a standardized methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle. The process is governed by ISO 14040 and ISO 14044 standards and consists of four main phases:
-
Goal and Scope Definition: This initial phase defines the purpose of the study, the functional unit (e.g., 1 kg of solvent produced), the system boundaries (from cradle-to-gate or cradle-to-grave), and the impact categories to be assessed.
-
Life Cycle Inventory (LCI): This phase involves the collection of data on all inputs (raw materials, energy, water) and outputs (emissions to air, water, and soil, waste) for each process within the system boundaries. For a solvent, this would include the cultivation and harvesting of biomass feedstock, transportation, chemical synthesis, and purification.
-
Life Cycle Impact Assessment (LCIA): The LCI data is translated into potential environmental impacts. This is done by classifying the inventory data into impact categories (e.g., global warming, acidification, ecotoxicity) and then characterizing the magnitude of the impact. For global warming, this involves converting greenhouse gas emissions into CO2 equivalents.
Ready Biodegradability - OECD 301
The OECD 301 guidelines encompass a series of six screening tests designed to determine the ready biodegradability of a chemical substance by aerobic microorganisms. A substance is considered "readily biodegradable" if it meets a certain percentage of degradation within a 28-day period, typically within a 10-day window.
A common method is the OECD 301F (Manometric Respirometry Test) :
-
Test Setup: A known concentration of the test substance is added to a mineral medium inoculated with a mixed population of aerobic microorganisms (e.g., from activated sludge). A control with only the inoculum and a reference substance with known biodegradability are run in parallel.
-
Incubation: The test vessels are sealed and incubated in the dark at a constant temperature (e.g., 20-25°C) with continuous stirring for 28 days.
-
Measurement: The consumption of oxygen by the microorganisms is measured over time using a respirometer. The amount of oxygen consumed is proportional to the amount of organic carbon in the test substance that has been mineralized.
-
Calculation: The percentage of biodegradation is calculated as the ratio of the biochemical oxygen demand (BOD) to the theoretical oxygen demand (ThOD) or the chemical oxygen demand (COD).
-
Pass Criteria: For a substance to be classified as readily biodegradable, it must typically achieve at least 60% biodegradation within the 10-day window, which starts when the biodegradation first reaches 10%.
Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)
The OECD 423 guideline is a stepwise procedure to assess the acute oral toxicity of a substance and determine its GHS (Globally Harmonized System) hazard class.
-
Animal Model: The test is typically conducted on a small number of rodents (e.g., rats), usually of a single sex (females are often preferred).
-
Dosing: The test substance is administered orally at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Stepwise Procedure: The test proceeds in a stepwise manner. The outcome of the first dose group (e.g., number of mortalities) determines the dose for the next group. The goal is to identify a dose that causes mortality in some animals and a dose that causes no mortality.
-
Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.
-
Classification: Based on the number of mortalities at specific dose levels, the substance is assigned to a GHS hazard category, which provides an indication of its acute toxicity. The LD50 (the dose lethal to 50% of the test population) can also be estimated.
Aquatic Toxicity - OECD 203 (Fish, Acute Toxicity Test)
The OECD 203 guideline is used to determine the acute lethal toxicity of a substance to fish.
-
Test Organism: A standardized species of fish, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss), is used.
-
Test Conditions: Fish are exposed to a range of concentrations of the test substance in water for a period of 96 hours. A control group is exposed to water without the test substance.
-
Observation: The number of dead or moribund fish is recorded at specified intervals (e.g., 24, 48, 72, and 96 hours).
-
LC50 Determination: The concentration of the substance that is lethal to 50% of the test fish (LC50) at the end of the 96-hour exposure period is determined using statistical methods.
Visualizations
The following diagrams illustrate key conceptual workflows relevant to the comparative analysis of green solvents.
Workflow for Green Solvent Selection
ISO 14040/14044 LCA Framework
OECD 301 Biodegradability Test Flow
References
- 1. researchgate.net [researchgate.net]
- 2. Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The green platform molecule gamma-valerolactone – ecotoxicity, biodegradability, solvent properties, and potential applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. rivm.nl [rivm.nl]
benchmarking the catalytic activity of novel materials for ethyl levulinate synthesis
For researchers, scientists, and drug development professionals, the efficient and sustainable synthesis of ethyl levulinate, a key platform chemical and biofuel additive, is a critical area of study. This guide provides an objective comparison of the catalytic activity of various novel materials for this compound production, supported by experimental data and detailed protocols.
The esterification of levulinic acid with ethanol (B145695) is the most common route to synthesize this compound.[1] The development of efficient and reusable catalysts is paramount for the economic viability of this process. This guide benchmarks the performance of several classes of heterogeneous and homogeneous catalysts, offering a comprehensive overview for selecting the optimal catalytic system.
Performance Benchmarking of Catalysts
The following table summarizes the performance of various catalysts in the synthesis of this compound, highlighting key metrics such as reactant conversion, this compound yield, and selectivity under optimized reaction conditions.
| Catalyst Type | Catalyst Name | Levulinic Acid Conversion (%) | This compound Yield (%) | This compound Selectivity (%) | Reaction Temperature (°C) | Reaction Time (h) | Catalyst Loading (wt%) | Reference |
| Solid Acid Resin | Amberlyst-15 | >95 | ~95 | >99 | 70-100 | 1-4 | 10 | [2] |
| Deep Eutectic Solvent (DES) | Choline chloride:Oxalic acid | 58 | - | 100 | 140 | 0.17 (Microwave) | 5 | [3] |
| Deep Eutectic Solvent (DES) | Choline chloride:p-Toluenesulfonic acid | 76 | - | 100 | 140 | 0.17 (Microwave) | 5 | [3] |
| Modified Carbon Cryogel | Sulfonated Urea-Furfural Carbon Cryogel (UCC-S) | - | 99.5 | - | Reflux | 4 | 10 | [4] |
| Sulfonated Carbon | Sulfonated Lignin-Based Carbon (SLBC) | ~80 | 73.5-83.3 | - | Reflux | 5 | 0.3 g | [5] |
| Metal Oxide | Nanosized TiO2 | ~78 | 77.6 | - | 120 | 8 | 8.6 | [6] |
| Ion-Exchange Resin | Purolite CT151 | - | up to 63 (from furfuryl alcohol) | - | 80-120 | 5 | 50 | [7] |
| Mesoporous Silicate | SnMCM-41-25 | ~85 (with Methanol) | - | - | 120 | 3 | 1 | [8] |
Reaction Pathway and Experimental Workflow
The synthesis of this compound from levulinic acid and ethanol is an acid-catalyzed esterification reaction. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid group, followed by nucleophilic attack by ethanol.
Caption: Reaction pathway for the acid-catalyzed esterification of levulinic acid to this compound.
A typical experimental workflow for benchmarking the catalytic activity of novel materials for this compound synthesis is outlined below. This process ensures a systematic and reproducible evaluation of catalyst performance.
Caption: General experimental workflow for benchmarking catalytic activity in this compound synthesis.
Detailed Experimental Protocols
General Procedure for Catalytic Esterification of Levulinic Acid:
The catalytic esterification of levulinic acid is typically conducted in a batch reactor system.[5] The following is a generalized protocol that can be adapted for specific catalysts:
-
Catalyst Preparation: The catalyst is synthesized and characterized using standard techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and Brunauer-Emmett-Teller (BET) analysis to determine its physicochemical properties.
-
Reaction Setup: A known amount of levulinic acid and a specific molar ratio of ethanol are charged into a round-bottom flask or a high-pressure reactor equipped with a magnetic stirrer and a reflux condenser.[6]
-
Catalyst Loading: The desired weight percentage of the catalyst is added to the reactant mixture.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature and stirred at a constant rate for a specified duration. Reaction parameters such as temperature, time, and catalyst loading are optimized to maximize the yield of this compound.[3][4]
-
Product Analysis: After the reaction, the mixture is cooled to room temperature. The catalyst is separated from the product mixture by centrifugation or filtration.[9] The liquid products are then analyzed using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion of levulinic acid and the yield and selectivity of this compound.[10]
-
Catalyst Reusability: The recovered catalyst is washed with a suitable solvent (e.g., ethanol), dried, and then reused in subsequent reaction cycles to evaluate its stability and reusability.[8]
Example Protocol using Amberlyst-15:
A specific example using the commercially available solid acid resin, Amberlyst-15, is as follows:
-
Materials: Levulinic acid (98%), ethanol (≥99.8%), Amberlyst-15 catalyst.[2]
-
Procedure:
-
Dry the Amberlyst-15 catalyst overnight at 80 °C.[2]
-
Prepare a solution of levulinic acid in ethanol (e.g., 0.4 M or 2 M).[2]
-
Load the dried catalyst into a reactor.
-
Feed the reactant solution into the reactor at a controlled flow rate (for a continuous flow system) or add it to a batch reactor.[2]
-
Maintain the reaction temperature between 70-100 °C.[2]
-
Collect samples at different time intervals and analyze them by liquid chromatography to determine the concentration of reactants and products.[2]
-
This guide provides a foundational understanding of benchmarking novel catalysts for this compound synthesis. Researchers are encouraged to consult the cited literature for more in-depth information on specific catalysts and experimental designs.
References
- 1. Catalytic and mechanistic insights into the production of this compound from biorenewable feedstocks - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Esterification of Levulinic Acid to this compound over Amberlyst-15 in Flow: Systematic Kinetic Model Discrimination and Parameter Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aidic.it [aidic.it]
- 5. cetjournal.it [cetjournal.it]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. ukm.my [ukm.my]
Safety Operating Guide
Personal protective equipment for handling Ethyl levulinate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Ethyl levulinate.
Physicochemical and Toxicological Data
A clear understanding of this compound's properties is the first step toward safe handling. The following table summarizes key quantitative data.
| Property | Value | Reference |
| Physical State | Liquid | [1] |
| Appearance | Colorless to yellow liquid | [2] |
| Molecular Formula | C7H12O3 | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| Boiling Point | 203-205 °C (397.4-401 °F) | [1] |
| Flash Point | 90 °C (194 °F) | [1] |
| Autoignition Temperature | 425 °C (797 °F) | [1] |
| Specific Gravity | 1.016 g/cm³ | [1] |
| Oral LD50 (Rat) | >5000 mg/kg | [2] |
| Dermal LD50 (Rabbit) | >5000 mg/kg | [2] |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale and Source |
| Eye Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary in some situations. | To prevent eye irritation from splashes. Use eyewear compliant with OSHA 29 CFR 1910.133 or EU EN166 standards.[3] |
| Hand Protection | Butyl rubber gloves are recommended for full contact, with a minimum layer thickness of 0.3 mm and a breakthrough time of over 480 minutes. For splash contact, neoprene or PVC gloves may be considered. | Protects against skin irritation. It is advised to avoid natural rubber, EPDM, or polystyrene-containing materials.[2][4] |
| Skin and Body Protection | Laboratory coat and close-toed footwear at a minimum. For larger quantities or increased risk of splashing, a P.V.C. apron and overalls should be worn. | To prevent skin contact and contamination of personal clothing.[2][3] |
| Respiratory Protection | Typically not required with adequate general and local exhaust ventilation. If ventilation is insufficient or in case of aerosol generation, a NIOSH or CEN-certified respirator with an appropriate filter (e.g., Type A for organic vapors) should be used. | To prevent respiratory tract irritation.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety.
The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
1. Pre-Handling Preparations:
-
Review SDS: Before commencing any work, thoroughly review the Safety Data Sheet for this compound.[1]
-
Engineering Controls: Ensure that a calibrated fume hood is operational and that an eyewash station and safety shower are accessible.[3]
-
Don PPE: Put on all required personal protective equipment as specified in the table above. Inspect gloves for any signs of degradation or puncture before use.
2. Handling Procedures:
-
Chemical Transfer: Conduct all transfers and manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.[3]
-
Avoid Contact: Exercise caution to prevent contact with skin, eyes, and clothing.[3]
-
Container Management: Keep the container tightly sealed when not in use to prevent the release of vapors.[1]
3. Spill and Emergency Procedures:
-
Minor Spills: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth. Place the absorbed material into a suitable, labeled container for disposal.[1]
-
Major Spills: In the event of a large spill, evacuate the area and remove all ignition sources.[2] Alert the appropriate emergency response team.
-
First Aid - Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1]
-
First Aid - Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.
-
First Aid - Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1]
-
First Aid - Ingestion: Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk.[1] Seek immediate medical attention.
4. Disposal Plan:
-
Waste Characterization: this compound waste must be handled as hazardous waste.[1]
-
Containerization: Collect all waste, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed, and compatible waste container.
-
Disposal Route: Dispose of the chemical waste through a licensed professional waste disposal service.[3] Adhere to all local, state, and federal regulations for hazardous waste disposal.[2] Do not dispose of it down the drain.[2]
-
Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste.[1] Do not reuse empty containers.[1]
The following diagram illustrates the interconnectedness of safety protocols when handling this compound.
Caption: Interrelation of Safety Protocols for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
